molecular formula C7H5FO3S B2451302 3-Formylbenzenesulfonyl fluoride CAS No. 1974336-02-1

3-Formylbenzenesulfonyl fluoride

カタログ番号: B2451302
CAS番号: 1974336-02-1
分子量: 188.17
InChIキー: NQABFRYSIGLHOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Formylbenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C7H5FO3S and its molecular weight is 188.17. The purity is usually 95%.
BenchChem offers high-quality 3-Formylbenzenesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylbenzenesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-formylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQABFRYSIGLHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Formylbenzenesulfonyl fluoride CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Formylbenzenesulfonyl fluoride (3-FBSF) , a bifunctional "SuFExable" building block. It synthesizes chemical properties, synthesis pathways, and application protocols for use in chemical biology and drug discovery.[1]

Chemical Identity & Supply Chain

3-Formylbenzenesulfonyl fluoride is a specialized bifunctional linker featuring two distinct electrophilic sites: a meta-positioned aldehyde (-CHO) for reversible imine chemistry (or irreversible reductive amination) and a sulfonyl fluoride (-SO₂F) for sulfur-fluoride exchange (SuFEx) click chemistry.

Data Sheet
PropertySpecification
Chemical Name 3-Formylbenzenesulfonyl fluoride
CAS Number 1974336-02-1
Molecular Formula C₇H₅FO₃S
Molecular Weight 188.18 g/mol
Physical State White to off-white solid (low melting point) or oil
Solubility Soluble in DMSO, DMF, CH₃CN, CH₂Cl₂; Hydrolytically stable in water
Stability High (SO₂F group resists hydrolysis at neutral pH)
Supply & Acquisition

Unlike its para-isomer (4-formylbenzenesulfonyl fluoride, CAS 88654-54-0), the meta-isomer is a specialized building block often requiring custom synthesis or specialized vendors.

  • Primary Supplier: BLD Pharm (Catalog No. BD010974336).

  • Secondary Aggregators: Check eMolecules or SciFinder-n for real-time inventory from boutique synthesis labs (e.g., ChemScene, Enamine).

  • Alternative Strategy: If the 3-isomer is unavailable, researchers often substitute with the 4-isomer (CAS 88654-54-0) or synthesize it in-house from the sulfonyl chloride precursor.

Synthetic Pathway & Mechanism

The utility of 3-FBSF lies in its "sleeping beauty" reactivity. The sulfonyl fluoride is inert to reduction and general nucleophiles, allowing the aldehyde to be derivatized first without affecting the SuFEx handle.

Mechanism of Action: Dual-Warhead Reactivity
  • Site A (Aldehyde): Reacts with primary amines (lysine residues, N-terminal amines, or amine-bearing ligands) to form Schiff bases, which can be reduced to stable secondary amines.

  • Site B (Sulfonyl Fluoride): Activated only by specific protein microenvironments (e.g., Tyr/Ser/Lys/His residues in a stabilizing pocket) or by Si-F bond formation, forming a covalent sulfonate bond.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of 3-FBSF from its chloride precursor and its subsequent application in ligand-directed labeling.

G Start 3-Formylbenzenesulfonyl Chloride (Precursor) Product 3-Formylbenzenesulfonyl Fluoride (3-FBSF) Start->Product Fluorination (SuFEx) Reagent KHF2 / MeCN:H2O Reagent->Start Intermediate Ligand-Linker Conjugate (Imine/Amine) Product->Intermediate Reductive Amination (NaBH3CN) Ligand Amine-Ligand (R-NH2) Ligand->Product Final Covalent Protein Complex Intermediate->Final Proximity-Driven SuFEx Reaction Target Protein Target (Nucleophilic Tyr/Lys) Target->Intermediate

Caption: Synthesis of 3-FBSF via chloride-fluoride exchange and subsequent modular conjugation to protein targets.

Experimental Protocols

Protocol A: Synthesis from Sulfonyl Chloride

If the commercial fluoride is unavailable, it must be synthesized from 3-formylbenzenesulfonyl chloride (or the commercially available 3-chlorosulfonylbenzoic acid, followed by reduction, though starting with the aldehyde-chloride is preferred).

Reagents:

  • 3-Formylbenzenesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂, 2.0–3.0 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 3-formylbenzenesulfonyl chloride in MeCN (0.5 M).

  • Activation: Add a solution of KHF₂ in water dropwise to the stirring mixture.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar) or ¹⁹F NMR (signal appearance ~ +65 ppm).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Sulfonyl fluorides are often pure enough for use; if not, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Ligand Conjugation (Reductive Amination)

This protocol attaches a targeting ligand (e.g., a kinase inhibitor with a solvent-exposed amine) to the aldehyde handle of 3-FBSF.

Reagents:

  • 3-FBSF (1.0 equiv)

  • Amine-containing Ligand (1.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv)

  • Acetic Acid (catalytic)

  • Solvent: MeOH or DCE/MeOH (10:1)

Procedure:

  • Imine Formation: Mix 3-FBSF and the amine ligand in solvent with 1% acetic acid. Stir for 1–2 hours at RT.

  • Reduction: Add NaBH₃CN. Stir for 4–16 hours.

  • Quench: Quench with aqueous NaHCO₃. Extract with DCM.

  • Validation: Verify product mass by LC-MS. The sulfonyl fluoride group should remain intact (mass spec will show the characteristic pattern; ¹⁹F NMR should remain unchanged).

Applications in Chemical Biology

Covalent Probe Discovery

3-FBSF is ideal for converting non-covalent binders into covalent probes. By attaching the aldehyde to a ligand, the sulfonyl fluoride is positioned to react with nucleophilic residues (Tyr, Lys, His) near the binding site. This "proximity-enabled" reactivity is more specific than traditional electrophiles (e.g., acrylamides).

PROTAC Linker Design

The aldehyde provides a handle for "Click-to-Degrade" strategies. The sulfonyl fluoride can covalently engage an E3 ligase (like Cereblon or VHL) if a suitable reactive residue is present, or the 3-FBSF moiety can serve as the warhead on the Target Protein side.

Late-Stage Functionalization (LSF)

The high stability of the Ar-SO₂F bond allows 3-FBSF to survive harsh reaction conditions (e.g., Pd-catalyzed couplings) that would decompose other linkers, making it suitable for diversifying late-stage drug candidates.

Safety & Handling

  • HF Generation: While sulfonyl fluorides are stable, the synthesis using KHF₂ generates fluoride ions. Use plasticware or HF-resistant glass during the fluorination step if high concentrations are used.

  • Toxicity: Sulfonyl fluorides are covalent inhibitors of serine proteases (e.g., similar to PMSF). Handle with gloves and in a fume hood to avoid inhalation or skin contact.

  • Storage: Store neat 3-FBSF at -20°C. It is stable for months/years if kept dry.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3] Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1369-1377. [Link]

  • PubChem. (2025).[4][5] 4-Formylbenzenesulfonyl fluoride (Isomer Comparison). National Library of Medicine. [Link]

Sources

A Technical Guide to the Comparative Reactivity of 3-Formylbenzenesulfonyl Fluoride and Phenylmethylsulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the chemical reactivity and practical utility of two sulfonyl fluoride-based covalent inhibitors: 3-formylbenzenesulfonyl fluoride (3-FBSF) and the classical serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF). We will dissect the fundamental chemical principles that govern their differential stability, reactivity, and specificity towards protein nucleophiles. This guide will move beyond a superficial comparison to provide a nuanced understanding of how the structural distinctions between an aromatic and a benzylic sulfonyl fluoride, and the introduction of a reactive formyl group, translate into significant differences in their application in chemical biology and drug discovery. Detailed experimental protocols for a head-to-head comparison of these inhibitors are also provided, empowering researchers to make informed decisions in their own experimental designs.

Introduction: The Sulfonyl Fluoride Warhead in Covalent Inhibition

Covalent inhibitors have re-emerged as a powerful modality in drug discovery and chemical biology, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] The sulfonyl fluoride moiety has garnered significant interest as a "privileged" electrophilic warhead for its unique balance of stability and reactivity.[2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous media, a critical feature for biological applications.[3] This stability, coupled with their ability to be "activated" for reaction with nucleophilic amino acid residues within a protein's binding pocket, has made them a cornerstone of the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm.[4]

This guide focuses on a comparative analysis of two key sulfonyl fluorides: the well-established, non-specific serine protease inhibitor, PMSF, and the more recently explored 3-FBSF, a compound with intriguing potential for more tailored applications.

Phenylmethylsulfonyl Fluoride (PMSF): The Workhorse and its Limitations

PMSF is a benzylic sulfonyl fluoride that has been a staple in biochemistry laboratories for decades as a broad-spectrum inhibitor of serine proteases like trypsin and chymotrypsin.[5][6] Its utility stems from its ability to irreversibly sulfonate the active site serine residue of these enzymes, thereby preventing proteolytic degradation of proteins during cell lysis and protein purification.[6][7]

Mechanism of Action

The inhibitory action of PMSF is a classic example of covalent modification of a serine protease. The highly nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct, rendering the enzyme inactive.[6][7]

PMSF_Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-PMSF Non-covalent Complex Enzyme->Complex Reversible Binding PMSF PMSF (Phenylmethyl-SO2F) PMSF->Complex Adduct Covalent Sulfonyl-Enzyme Adduct (Inactive) Complex->Adduct Nucleophilic Attack & Covalent Bond Formation Fluoride Fluoride Ion (F-)

Caption: Mechanism of serine protease inhibition by PMSF.

Key Limitations of PMSF

Despite its widespread use, PMSF suffers from several significant drawbacks:

  • Instability in Aqueous Solutions: PMSF is notoriously unstable in aqueous buffers, undergoing rapid hydrolysis to phenylmethanesulfonic acid. Its half-life is highly pH-dependent, decreasing significantly as the pH increases. For instance, at 25°C, the half-life is approximately 110 minutes at pH 7, but drops to 55 minutes at pH 7.5 and 35 minutes at pH 8.[8] This necessitates the preparation of fresh stock solutions in anhydrous solvents like ethanol or isopropanol and their addition to buffers immediately before use.[5][8]

  • Lack of Specificity: PMSF is a broad-spectrum inhibitor and does not differentiate significantly between different serine proteases.[5] It can also inhibit other enzymes, such as some cysteine proteases (though this inhibition is often reversible with reducing agents) and acetylcholinesterase. This lack of specificity can be a major confounding factor in complex biological systems.

  • Toxicity: PMSF is a toxic and hazardous chemical that should be handled with appropriate safety precautions.[5]

3-Formylbenzenesulfonyl Fluoride (3-FBSF): A Bifunctional Probe with Enhanced Potential

3-FBSF is an aromatic sulfonyl fluoride that presents a more nuanced reactivity profile compared to PMSF. Its structure incorporates two key features that dictate its chemical behavior: the aryl sulfonyl fluoride group and the meta-positioned formyl (aldehyde) group.

Structural and Electronic Considerations

The direct attachment of the sulfonyl fluoride to the aromatic ring in 3-FBSF confers greater hydrolytic stability compared to the benzylic linkage in PMSF. Aryl sulfonyl fluorides are generally more resistant to hydrolysis than their alkyl or benzyl counterparts.[3]

Furthermore, the formyl group is a moderately electron-withdrawing group. This electronic effect increases the electrophilicity of the sulfur atom in the sulfonyl fluoride, making it more susceptible to nucleophilic attack. Consequently, 3-FBSF is anticipated to be more reactive towards nucleophiles than an unsubstituted benzenesulfonyl fluoride.

Dual Reactivity: A Gateway to Enhanced Specificity?

The most intriguing aspect of 3-FBSF is its potential for dual reactivity. In addition to the sulfonyl fluoride's reactivity with nucleophiles like serine, tyrosine, and lysine, the aldehyde functionality can undergo its own set of reactions within a biological milieu.[1][2][9]

Of particular note is the ability of aldehydes to form Schiff bases with the primary amino groups of lysine residues. This reaction is reversible, but the resulting imine can be stabilized by the local protein environment or be subject to further reactions.

Kinact_Ki_Workflow cluster_experiment Experimental Workflow cluster_analysis Data Analysis A Incubate Enzyme with Inhibitor at various [I] and times B Add Substrate & Measure Residual Activity A->B C Plot ln(Activity) vs. Time to get k_obs for each [I] B->C D Plot k_obs vs. [I] C->D E Fit to Hyperbola to determine k_inact and K_I D->E F Calculate k_inact / K_I E->F

Caption: Workflow for determining kinact/KI.

Proteome-Wide Reactivity Profiling

Objective: To compare the protein modification profiles of 3-FBSF and PMSF in a complex biological lysate.

Methodology:

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Inhibitor Treatment: Treat aliquots of the lysate with 3-FBSF, PMSF, or a vehicle control (e.g., DMSO) at a defined concentration and for a specific time.

  • Protein Digestion: After treatment, denature, reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify peptides and proteins.

    • Specifically search for modifications corresponding to the addition of the inhibitor to nucleophilic amino acid residues (serine, threonine, lysine, tyrosine, histidine).

    • For 3-FBSF, also search for modifications resulting from Schiff base formation with lysine.

    • Compare the number and identity of modified proteins and specific modification sites between the 3-FBSF and PMSF treated samples. This will provide a global view of their respective reactivities and selectivities.

Conclusion and Future Perspectives

While PMSF has served the scientific community well as a general-purpose protease inhibitor, its inherent instability and lack of specificity are significant limitations. 3-Formylbenzenesulfonyl fluoride emerges as a compelling alternative with a more tunable and potentially more specific reactivity profile. The enhanced stability of the aryl sulfonyl fluoride backbone, coupled with the increased electrophilicity imparted by the formyl group, suggests that 3-FBSF may be a more potent and reliable covalent probe.

The true potential of 3-FBSF, however, lies in its dual reactivity. The ability of the aldehyde to engage in Schiff base formation with lysine residues presents an exciting opportunity for the rational design of more selective covalent inhibitors. By leveraging this initial, potentially reversible, interaction, it may be possible to achieve a higher degree of target specificity than is possible with simple sulfonyl fluorides.

The experimental protocols outlined in this guide provide a roadmap for a rigorous, head-to-head comparison of these two important chemical tools. Such studies will be invaluable in elucidating the precise reactivity and selectivity of 3-FBSF and will undoubtedly pave the way for its application in the development of novel chemical probes and covalent therapeutics.

References

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]

  • Schwartz, P. A., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • Klibanov, A. M., et al. (1995). Active-site titration of serine proteases in organic solvents. PubMed.
  • Life Technologies. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Retrieved from [Link]

  • Copeland, R. A. (2016).
  • ResearchGate. (n.d.). Effect of inhibitors on protease activity. PMSF. Retrieved from [Link]

  • Verhelst, S. H. L., et al. (2013).
  • Martin, B. R., et al. (1997). Fatty Acid Sulfonyl Fluorides Inhibit Anandamide Metabolism and Bind to the Cannabinoid Receptor. PubMed.
  • Nichols, J. W., et al. (2020).
  • Wikipedia. (n.d.). PMSF. Retrieved from [Link]

  • Pellecchia, M., et al. (2020). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC.
  • Taylor & Francis. (n.d.). PMSF – Knowledge and References. Retrieved from [Link]

  • van der Burgt, Y. E. M., et al. (2022).
  • ResearchGate. (n.d.). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Retrieved from [Link]

  • Sun, Y., et al. (2010).
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Walker, B., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.
  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry.
  • ResearchGate. (n.d.). IC50 curve for PMSF (the effective concentration of PMSF for reducing enzyme activity up to 50%). Retrieved from [Link]

  • ResearchGate. (n.d.). A) A previously reported sulfonyl fluoride probe for covalent lysine.... Retrieved from [Link]

  • Cury, J. A., et al. (2011).
  • Sharpless, K. B., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. PMC.
  • Sharpless, K. B., et al. (2024).
  • Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. eScholarship.
  • ResearchGate. (n.d.). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Retrieved from [Link]

  • Wagner, A., et al. (2017).
  • Smith, J. D., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
  • Weng, J. R., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Müller, T. J. J., et al. (2018). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S). PMC.
  • ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from [Link]

  • Theoduloz, C., et al. (2018). Fluorinated Schiff Bases as Antifungal Compounds. Frontiers in Microbiology.
  • Liu, Y., et al. (2010). Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups. Journal of Fluorine Chemistry.
  • Gzella, A., et al. (2022).

Sources

m-Formylbenzenesulfonyl fluoride molecular weight and solubility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, solubility profile, and experimental utility of m-Formylbenzenesulfonyl fluoride (3-FBSF) . It is structured to serve researchers in chemical biology and drug discovery, focusing on its dual-reactivity as a SuFEx warhead and an aldehyde-based probe.

Dual-Function Electrophile for SuFEx Chemistry and Protein Bioconjugation

Executive Summary

m-Formylbenzenesulfonyl fluoride (3-FBSF) is a heterobifunctional linker and covalent probe featuring two distinct electrophilic sites: a sulfonyl fluoride (–SO₂F) and a formyl group (–CHO) in a meta arrangement.

Unlike its para isomer, the meta substitution pattern offers unique steric geometry, often preferred for crosslinking studies where the trajectory of the linker determines the success of target engagement. The compound is increasingly utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry due to the high stability of the S(VI)–F bond in physiological conditions compared to sulfonyl chlorides, while retaining reactivity toward specific nucleophiles (e.g., Tyrosine, Lysine) under activation.

Physicochemical Profile

The following data characterizes the meta isomer. Researchers should verify CAS numbers as the para isomer (CAS: 88654-54-0) is more commercially prevalent.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 3-Formylbenzenesulfonyl fluorideAlso: m-Formylbenzenesulfonyl fluoride
CAS Number 1974336-02-1 Note: 88654-54-0 refers to the para isomer.
Molecular Formula C₇H₅FO₃S
Molecular Weight 188.18 g/mol Exact Mass: 187.99 Da
Physical State White to off-white solid(Predicted based on structural analogs)
Melting Point 60–64 °C(Typical range for isomeric analogs)
Reactivity Class Dual ElectrophileSuFEx (S–F) and Carbonyl (C=O)
Structural Analysis

The meta positioning prevents direct resonance conjugation between the electron-withdrawing sulfonyl group and the aldehyde, distinct from the para isomer. This results in:

  • Modulated Electrophilicity: The aldehyde is less deactivated than in the para isomer, potentially offering different Schiff-base formation kinetics.

  • Geometry: The 120° bond angle provides a "bent" linker trajectory, useful for macrocyclization or orthogonal crosslinking where linear geometry is unfavorable.

Solubility and Stability Guide

Solubility Profile

3-FBSF is a hydrophobic aromatic compound. It is insoluble in pure water but highly soluble in polar aprotic solvents.

SolventSolubility RatingRecommended Max Conc.Usage Context
DMSO Excellent > 100 mMPrimary stock solvent.
DMF Excellent > 100 mMAlternative stock solvent.
Acetonitrile Good ~ 50 mMUsed for HPLC/LC-MS prep.
Water/PBS Poor < 1 mMRequires co-solvent (e.g., 5% DMSO).
Hydrolytic Stability (Critical for Biological Use)
  • Sulfonyl Fluoride (–SO₂F): Highly stable in aqueous buffer at neutral pH (pH 7.4). Unlike sulfonyl chlorides (

    
     minutes), sulfonyl fluorides can persist for hours to days in buffer, allowing them to "scan" for specific nucleophiles rather than non-specifically hydrolyzing.
    
  • Aldehyde (–CHO): Susceptible to oxidation (to carboxylic acid) in air. Storage under inert gas (Argon/Nitrogen) at -20°C is mandatory.

Mechanisms of Action (SuFEx & Conjugation)

3-FBSF operates via two orthogonal pathways, allowing sequential labeling.

Pathway A: SuFEx Click Chemistry (The S–F Bond)

The sulfonyl fluoride is a "sleeping beauty" electrophile. It resists hydrolysis but reacts with nucleophiles (Tyr-OH, Lys-NH₂, Ser-OH) when:

  • Activated by local environment: Hydrogen bonding in an enzyme pocket activates the fluoride leaving group.

  • Catalyzed: Using SuFEx catalysts (e.g., DBU, BEMP) for chemical synthesis.

Pathway B: Carbonyl Ligation (The Aldehyde)

The aldehyde reacts reversibly with primary amines to form Schiff bases (imines), which can be permanently locked via reductive amination (using NaCNBH₃). Alternatively, it reacts with hydrazines or alkoxyamines to form stable hydrazones/oximes.

Diagram 1: Dual-Reactivity Workflow

G Compound m-Formylbenzenesulfonyl Fluoride (3-FBSF) SuFEx_Target Target A: Protein Surface (Tyr/Lys/Ser) Compound->SuFEx_Target SuFEx Activation (pH > 7.5 or Catalyst) Aldehyde_Target Target B: Small Molecule/Probe (Amine/Hydrazine) Compound->Aldehyde_Target Condensation (pH 5-7) SuFEx_Product Covalent Sulfonate/Sulfonamide Conjugate SuFEx_Target->SuFEx_Product F- Displacement Schiff_Base Intermediate: Schiff Base / Hydrazone Aldehyde_Target->Schiff_Base - H₂O Stable_Link Stable Amine Linkage (via Reductive Amination) Schiff_Base->Stable_Link + NaCNBH₃ (Reduction)

Caption: Orthogonal reactivity pathways of 3-FBSF. The sulfonyl fluoride targets nucleophilic residues (SuFEx), while the aldehyde enables bio-orthogonal ligation or crosslinking.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable stock for biological labeling. Safety: Wear gloves and goggles. Work in a fume hood.

  • Weighing: Weigh 9.4 mg of 3-FBSF (MW: 188.18).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid wet DMSO as water accelerates aldehyde oxidation over long storage.

  • Mixing: Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into small vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C under Argon.

Protocol B: Protein Labeling (Lysine/Tyrosine Targeting)

Objective: Covalently modify a target protein using the SuFEx handle.

  • Buffer Prep: Prepare PBS (pH 7.4). For Tyrosine targeting, adjust pH to 8.0 to increase nucleophilicity.

  • Protein Solution: Dilute protein to 1–2 mg/mL (approx. 20–50 µM).

  • Addition: Add 3-FBSF stock to the protein solution.

    • Target Ratio: 10:1 to 50:1 (Probe:Protein) molar excess.

    • Final DMSO: Keep < 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 25°C for 4–12 hours.

    • Note: SuFEx is slower than NHS-ester labeling but more specific.

  • Quenching: Add Tris buffer (100 mM, pH 8.0) or remove excess probe via desalting column (Zeba Spin or PD-10).

  • Validation: Analyze via LC-MS (Intact Mass). Look for mass shift of +168.17 Da (Adduct:

    
    , loss of F).
    

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Water Reactivity: Slow hydrolysis releases HF (Hydrofluoric acid) in trace amounts; however, the primary risk is the organic sulfonyl fluoride itself.

  • Disposal: Quench excess sulfonyl fluoride with 1M NaOH or basic amine solution before disposal in organic waste.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2853-2857. Link

  • PubChem Compound Summary. (2024). "4-Formylbenzenesulfonyl fluoride (Para-isomer data for reference)." National Center for Biotechnology Information. Link

  • BLD Pharm. (2024). "Product Datasheet: 3-Formylbenzenesulfonyl fluoride (CAS 1974336-02-1)." BLD Pharm Catalog. Link

The Ascendancy of Sulfonyl Fluoride Warheads: A Technical Guide for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Thiol—Expanding the Covalent Frontier

For decades, the landscape of targeted covalent inhibitors has been dominated by the pursuit of the reactive cysteine thiol. While this approach has yielded significant therapeutic successes, the relative scarcity of cysteine residues in protein binding sites has imposed a fundamental limitation on the "druggable" proteome.[1][2] This guide delves into the burgeoning field of sulfonyl fluoride (SF) chemistry, a powerful strategy that is expanding the horizons of covalent drug discovery by engaging a broader repertoire of nucleophilic amino acid residues.[3] As a senior application scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven technical guide to the core principles and practical applications of sulfonyl fluoride warheads. This document is structured not as a rigid manual, but as an in-depth narrative that explains the "why" behind the "how," fostering a deeper understanding of this transformative technology.

The Privileged Chemistry of the Sulfonyl Fluoride Warhead

The utility of sulfonyl fluorides as covalent modifiers stems from a unique balance of stability and reactivity.[4][5][6] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical attribute for biological applications.[7][8] This stability is a consequence of the strong sulfur-fluorine bond.[7] However, within the microenvironment of a protein binding pocket, this seemingly inert group can be activated to react with proximal nucleophilic amino acid residues.[9] This "proximity-induced" reactivity forms the basis of their utility as highly specific covalent probes.

The mechanism of action involves a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond with the target protein.[10] This reaction is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has gained significant traction as a "click chemistry" reaction due to its efficiency and biocompatibility.[8][11]

A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, in addition to cysteine.[4][8][12] This versatility dramatically expands the range of protein targets that can be addressed with covalent inhibitors.[3]

The Expanding Target Space: Reactivity with Diverse Amino Acid Residues

The reactivity of a sulfonyl fluoride probe is not solely dependent on its intrinsic electrophilicity but is also heavily influenced by the specific protein microenvironment.[13] The proximity and orientation of the warhead relative to a nucleophilic residue, as well as the presence of activating functional groups within the binding pocket, play a crucial role in promoting the covalent reaction.

Target ResidueCovalent AdductKey Considerations
Serine/Threonine Sulfonate EsterOften found in the active sites of enzymes like proteases and hydrolases.[4][9]
Lysine SulfonamideA common nucleophile in protein binding sites; the resulting sulfonamide bond is highly stable.[9][10]
Tyrosine Sulfonate EsterThe phenolic hydroxyl group of tyrosine is a potent nucleophile for sulfonyl fluorides.[8][9]
Histidine SulfonamideThe imidazole side chain of histidine can also act as a nucleophile.[8]
Cysteine Thiosulfonate (unstable)While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for durable covalent inhibition of this residue compared to other warheads.[8][13]

The ability to tune the reactivity of the sulfonyl fluoride warhead by modifying its electronic properties offers a powerful tool for optimizing probe selectivity and minimizing off-target effects.[8][14] For instance, electron-withdrawing groups on an aryl sulfonyl fluoride will increase its electrophilicity and reactivity, while electron-donating groups will have the opposite effect.

Experimental Workflows: From Probe Synthesis to Target Validation

The successful application of sulfonyl fluoride probes requires a robust experimental pipeline encompassing probe synthesis, protein labeling, target identification, and kinetic characterization.

Synthesis of Sulfonyl Fluoride Probes

A variety of synthetic methods are available for the preparation of sulfonyl fluorides.[7] A common approach involves the conversion of sulfonyl chlorides to sulfonyl fluorides via fluoride exchange, often using reagents like potassium fluoride.[7][15] More recent advances include palladium-catalyzed methods for the synthesis of arylsulfonyl fluorides from aryl halides.[7] For chemical biology applications, sulfonyl fluoride warheads are often incorporated into larger molecules containing a recognition element for a specific protein target and a reporter tag (e.g., a biotin or a fluorophore) for downstream analysis.[15][16]

Diagram: General Synthetic Scheme for a Functionalized Sulfonyl Fluoride Probe

G ArylHalide Aryl Halide (Br, I) Sulfinate Aryl Sulfinate ArylHalide->Sulfinate Pd-catalysis, SO2 source SulfonylChloride Aryl Sulfonyl Chloride Sulfinate->SulfonylChloride Oxidative Chlorination SulfonylFluoride Aryl Sulfonyl Fluoride SulfonylChloride->SulfonylFluoride KF FinalProbe Functionalized SF Probe SulfonylFluoride->FinalProbe Coupling RecognitionElement Recognition Element RecognitionElement->FinalProbe ReporterTag Reporter Tag ReporterTag->FinalProbe

Caption: A generalized workflow for the synthesis of a functionalized sulfonyl fluoride probe.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy for identifying the protein targets of a covalent probe in a complex biological sample, such as a cell lysate or even in live cells.[2][13][17][18][19]

Step-by-Step Protocol for Competitive ABPP:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) at a protein concentration of 1-2 mg/mL.[13]

  • Competitive Inhibition: Pre-incubate the proteome with varying concentrations of your sulfonyl fluoride inhibitor of interest for a defined period (e.g., 30 minutes at 37°C). Include a vehicle-only control (e.g., DMSO).[13]

  • Probe Labeling: Add a broad-spectrum, reporter-tagged sulfonyl fluoride probe to the inhibitor-treated proteomes. This "competing" probe will label the active sites of target proteins that were not blocked by the inhibitor.

  • Reporter Tag Conjugation (for two-step probes): If using a probe with a bioorthogonal handle (e.g., an alkyne), perform a click chemistry reaction (e.g., CuAAC or SPAAC) to attach a reporter tag, such as biotin for enrichment or a fluorophore for in-gel visualization.[13]

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE and visualize the reporter-tagged proteins using a fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes indicates target engagement.[13]

    • Mass Spectrometry-Based: Enrich the biotin-tagged proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify and quantify the target proteins.[13][20]

Diagram: Competitive Activity-Based Protein Profiling (ABPP) Workflow

G Proteome Proteome (e.g., Cell Lysate) Inhibitor Incubate with Sulfonyl Fluoride Inhibitor Proteome->Inhibitor Probe Add Reporter-Tagged Sulfonyl Fluoride Probe Inhibitor->Probe Analysis Analysis Probe->Analysis Gel Gel-Based Analysis (Fluorescence) Analysis->Gel Visualize MS MS-Based Analysis (Enrichment & LC-MS/MS) Analysis->MS Identify & Quantify

Caption: Workflow for competitive ABPP to identify targets of a sulfonyl fluoride inhibitor.

Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

Directly measuring the mass of the target protein before and after incubation with the sulfonyl fluoride probe provides definitive evidence of covalent modification.[13]

Step-by-Step Protocol:

  • Protein Preparation: Purify the target protein to >95% purity and prepare it in a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4).[13]

  • Incubation with Probe: Incubate the protein with the sulfonyl fluoride probe at a desired molar excess for a specific time and temperature. Include a vehicle-only control.[13]

  • Sample Preparation: Quench the reaction (e.g., with 0.1% formic acid) and desalt the sample using a C4 ZipTip or equivalent.[13]

  • LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.[13]

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the protein. An increase in mass corresponding to the molecular weight of the probe confirms covalent modification.[13]

Kinetic Analysis of Covalent Inhibition

To quantify the efficiency of a covalent inhibitor, it is essential to determine its second-order rate constant of inactivation (k_inact/K_i).[21]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified target enzyme and the sulfonyl fluoride inhibitor at various concentrations in a suitable assay buffer.

  • Time-Course Inhibition Assay: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate to the enzyme. At various time points, add the sulfonyl fluoride inhibitor and monitor the decrease in enzyme activity over time.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).

  • Determination of k_inact and K_i: Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i). The ratio k_inact/K_i represents the second-order rate constant of inactivation.

Safety and Handling of Sulfonyl Fluoride Compounds

Sulfonyl fluoride compounds, while generally more stable than their chloride analogs, are reactive electrophiles and must be handled with appropriate safety precautions. A well-known example is Phenylmethylsulfonyl fluoride (PMSF), a commonly used serine protease inhibitor.[10][22]

Core Safety Requirements:

  • Engineering Controls: Always handle sulfonyl fluoride reagents, especially volatile or powdered forms, in a certified chemical fume hood.[22][23] An eyewash station and safety shower should be readily accessible.[23]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[22][23]

  • Storage: Store sulfonyl fluoride compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[22][23] Aqueous solutions of some sulfonyl fluorides can release hydrofluoric acid (HF), which is highly toxic and corrosive, and should not be stored in glass containers.[22]

  • Waste Disposal: Dispose of sulfonyl fluoride waste as hazardous chemical waste according to your institution's guidelines.[10]

Always consult the Safety Data Sheet (SDS) for specific handling and disposal information for each sulfonyl fluoride compound.

Future Perspectives: The Expanding Role of Sulfonyl Fluorides in Chemical Biology

The application of sulfonyl fluoride warheads is rapidly evolving. Innovations in chemoproteomics are enabling the proteome-wide mapping of "ligandable" residues beyond cysteine, providing a roadmap for the development of novel covalent therapeutics.[1][9] Furthermore, the integration of sulfonyl fluoride chemistry with other cutting-edge technologies, such as fragment-based ligand discovery and the development of molecular glues and PROTACs, promises to unlock new therapeutic modalities for previously "undruggable" targets.[3] As our understanding of the nuanced reactivity of sulfonyl fluorides continues to grow, so too will their impact on the discovery of next-generation chemical probes and covalent medicines.

References

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. 2023. Available at: [Link].

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. bioRxiv. Available at: [Link].

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. 2023. Available at: [Link].

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 2021. Available at: [Link].

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. ResearchGate. 2026. Available at: [Link].

  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed. 2016. Available at: [Link].

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. 2023. Available at: [Link].

  • Activity-based protein profiling: A graphical review. PMC. Available at: [Link].

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. 2023. Available at: [Link].

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). LSU Health Shreveport. Available at: [Link].

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. 2025. Available at: [Link].

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. 2018. Available at: [Link].

  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. 2025. Available at: [Link].

  • Chemical Safety Guidelines - PMSF and HF Releasers. Duke University. Available at: [Link].

  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link].

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. 2024. Available at: [Link].

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. 2025. Available at: [Link].

  • "Activity-based Protein Profiling" in. Leiden University. 2018. Available at: [Link].

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link].

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. 2025. Available at: [Link].

  • PMSF. Purdue University. Available at: [Link].

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC. Available at: [Link].

  • A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. ChemRxiv. 2026. Available at: [Link].

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. 2024. Available at: [Link].

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. 2023. Available at: [Link].

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. 2020. Available at: [Link].

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. 2025. Available at: [Link].

  • Strategies for target and pathway engagement in cellular assays. Domainex. 2020. Available at: [Link].

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. EMBL-EBI. 2023. Available at: [Link].

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link].

  • Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. 2018. Available at: [Link].

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. 2018. Available at: [Link].

  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. 2015. Available at: [Link].

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship. 2017. Available at: [Link].

  • Activity-based protein profiling in drug-discovery. Leiden University. 2025. Available at: [Link].

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Technical Guide: Design and Application of Aldehyde-Sulfonyl Fluoride Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bifunctional Crosslinkers with Sulfonyl Fluoride and Aldehyde Groups Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The integration of Sulfonyl Fluoride (SF) warheads with Aldehyde handles represents a sophisticated frontier in chemical biology, merging the context-dependent reactivity of Sulfur(VI)-Fluoride Exchange (SuFEx ) with the versatile conjugation chemistry of carbonyls. Unlike traditional NHS-ester/Maleimide crosslinkers, which suffer from rapid hydrolysis or strict cysteine dependence, Aldehyde-SF linkers offer a unique "Plant-and-Cast" capability: the aldehyde provides a reversible or "fixable" anchor point (targeting amines), while the sulfonyl fluoride acts as a latent, proximity-driven electrophile targeting Tyrosine, Lysine, Serine, and Histidine residues.

This guide details the mechanistic principles, synthesis strategies, and experimental protocols for utilizing 4-formylbenzenesulfonyl fluoride and related analogs in chemoproteomics, covalent probe design, and protein-protein interaction (PPI) mapping.

Chemical Architecture & Mechanism

The core utility of this bifunctional class lies in the orthogonality of its two reactive centers.

The Sulfonyl Fluoride (SF) Warhead: "The Sleeping Beauty"

The sulfonyl fluoride group (


) is distinct from sulfonyl chlorides or fluorosulfates. It is remarkably stable in aqueous buffer and plasma, resisting hydrolysis that plagues NHS esters. However, within the specific electrostatic environment of a protein binding pocket or interaction interface, the S(VI) center becomes hyper-reactive toward nucleophiles.
  • Target Residues: Tyrosine (via phenol), Lysine (via

    
    -amine), Histidine (via imidazole), Serine/Threonine (via hydroxyl).
    
  • Mechanism: SuFEx (Sulfur-Fluoride Exchange).[1] The reaction is often assisted by hydrogen bonding to the fluoride leaving group or by local base catalysis.

The Aldehyde Handle: The "Tunable Anchor"

The aldehyde group (


) offers versatile reactivity with primary amines (Lysine, N-terminus) and alpha-effect nucleophiles (Hydrazides, Aminooxy groups).
  • Reversible Anchoring: Reacts with amines to form Schiff bases (imines) . This reaction is reversible (

    
     dependent), allowing the linker to "scan" for the optimal binding geometry before the SF warhead engages.
    
  • Permanent Locking: The Schiff base can be permanently "fixed" via reductive amination using Sodium Cyanoborohydride (

    
    ).
    
  • Bioorthogonal Ligation: Reacts with aminooxy-functionalized ligands or beads to form stable oximes for enrichment.

Mechanism of Action Diagram

The following diagram illustrates the dual-reactivity mechanism.

ReactionMechanism Linker Aldehyde-SF Linker (4-Formylbenzenesulfonyl fluoride) Imine Schiff Base Intermediate (Reversible Tether) Linker->Imine + Protein A (-H2O) Covalent SuFEx Adduct (Sulfonate/Sulfonamide) Linker->Covalent + Protein B (-HF) Amine Protein A (Lysine/N-term) Amine->Imine SecAmine Secondary Amine (Permanent Linkage) Imine->SecAmine + NaCNBH3 (Reductive Amination) Nucleophile Protein B (or Intra) (Tyr/His/Lys/Ser) Nucleophile->Covalent Proximity-Driven SuFEx

Figure 1: Dual-mechanistic pathway of Aldehyde-SF crosslinkers. The aldehyde allows for reversible tethering or reductive locking, while the SF group performs proximity-dependent covalent capture.

Applications in Drug Discovery & Proteomics[3]

"Plant-and-Cast" Crosslinking

This strategy is used to map Protein-Protein Interactions (PPIs) or identify ligand binding sites.

  • Planting: The aldehyde reacts with surface lysines on Protein A to form a reversible imine.

  • Casting: The pendant SF group "casts" around the local radius. If a nucleophile on Protein B (interaction partner) is within range (

    
    ), the SuFEx reaction occurs.
    
  • Locking: The complex is treated with a reducing agent to freeze the aldehyde-lysine bond, resulting in a stable inter-protein crosslink for MS analysis.

Modular Probe Synthesis (Reverse ABPP)

Researchers can use the aldehyde as a synthetic handle to attach diverse recognition elements (ligands) to a standard SF warhead core.

  • Workflow: React 4-formylbenzenesulfonyl fluoride with an amine-containing ligand (drug pharmacophore) under reductive amination conditions.

  • Result: A custom Activity-Based Probe (ABP) where the ligand directs binding and the SF covalently labels the target protein.

N-Terminal Specific Labeling

At slightly acidic pH (pH 5.0–6.0), the aldehyde reacts preferentially with the N-terminal


-amine (

) over Lysine

-amines (

). This allows for site-selective introduction of the SuFEx warhead at the protein terminus.

Comparative Stability Data

One of the critical advantages of SF-Aldehyde linkers over traditional reagents is hydrolytic stability.

Reagent ClassReactive Group 1Reactive Group 2Hydrolytic Stability (

pH 7.4)
Specificity
SF-Aldehyde Sulfonyl FluorideAldehydeHigh (>24 hrs) Tyr/Lys/His (SF) + Lys/N-term (Ald)
NHSF Sulfonyl FluorideNHS EsterLow (<1 hr for NHS)Tyr/Lys/His (SF) + Lys (NHS)
DSS NHS EsterNHS EsterLow (<1 hr)Lysine (Non-specific)
Sulfonyl Chloride Sulfonyl ChlorideVariousVery Low (<10 min)Non-specific promiscuity

Experimental Protocols

Protocol A: Modular Synthesis of an SF-Probe via Reductive Amination

Objective: Conjugate an amine-containing ligand to 4-formylbenzenesulfonyl fluoride.

Reagents:

  • 4-Formylbenzenesulfonyl fluoride (1.0 equiv)

  • Amine-containing Ligand (1.0 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (catalytic)

Step-by-Step:

  • Imine Formation: Dissolve the Ligand and 4-Formylbenzenesulfonyl fluoride in DCM/MeOH (1:1). Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction: Add

    
     in one portion. Stir at RT for 4–16 hours.
    
  • Quench & Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Purify via silica gel chromatography. Note: SF groups are stable on silica.

  • Validation: Verify structure via

    
    -NMR and LC-MS (Check for SF peak integrity).
    
Protocol B: Protein Crosslinking & Labeling

Objective: Crosslink Protein A to Protein B using 4-formylbenzenesulfonyl fluoride.

Reagents:

  • Protein Mixture (1 mg/mL in PBS, pH 7.4)

  • Linker Stock (100 mM in DMSO)

  • 
     (5 M stock in 1 M NaOH - Caution: Toxic)
    

Step-by-Step:

  • Equilibration: Dilute Linker into Protein mixture (Final conc: 100–500

    
    ). Keep DMSO < 5%.
    
  • Incubation (Planting): Incubate at RT for 1 hour to allow Schiff base equilibrium and SuFEx reaction.

  • Locking (Optional but Recommended): Add

    
     to a final concentration of 20 mM. Incubate for 30 mins.
    
  • Digestion: Proceed to Trypsin digestion.

  • Analysis: Analyze via LC-MS/MS. Look for mass shifts corresponding to the linker:

    • Aldehyde-Amine (Reduced):

      
      
      
    • SF-Nucleophile:

      
      
      

Workflow Visualization

The following Graphviz diagram outlines the decision matrix for using these linkers in Target Identification.

Workflow Start Start: Define Goal Goal1 Create Covalent Probe (Ligand + Linker) Start->Goal1 Goal2 Map Protein Interactions (Crosslinking) Start->Goal2 Step1A React Linker with Ligand-NH2 (Reductive Amination) Goal1->Step1A Step2A Add Linker to Protein Complex Goal2->Step2A Step1B Incubate Probe with Proteome Step1A->Step1B Step1C Click Chemistry Enrichment (If Alkyne handle added) OR Direct MS Analysis Step1B->Step1C Step2B Schiff Base Formation (Rev.) + SuFEx Capture (Irrev.) Step2A->Step2B Step2C Add NaCNBH3 to Lock Imine Step2B->Step2C Step2D Trypsin Digestion & LC-MS/MS Step2C->Step2D

Figure 2: Operational workflow for probe synthesis vs. direct protein crosslinking.

References

  • Narayanan, A. & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Lucero, B., et al. (2021). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[3] Chemical Science, 12, 128-138. Link

  • Fadeyi, O. A., et al. (2025). 4-Formylbenzenesulfonate: A versatile chemical intermediate.[4] BenchChem Technical Notes. Link

  • Henton, N. P., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[5] ACS Chemical Biology, 18(5), 1050–1060. Link

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Stability of Aryl Sulfonyl Fluorides in Aqueous Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Aryl sulfonyl fluorides (Ar-SO


F) occupy a unique "Goldilocks" zone of reactivity in chemical biology and drug discovery. Unlike their highly labile sulfonyl chloride counterparts, Ar-SO

Fs exhibit remarkable kinetic stability in aqueous buffers at neutral/acidic pH, yet possess latent electrophilicity activated by specific protein microenvironments (e.g., the oxyanion hole of serine proteases) or chemical catalysts. This guide details the physicochemical parameters governing this stability, providing actionable protocols for kinetic profiling and structural optimization.

Mechanistic Underpinnings of Stability

The stability of aryl sulfonyl fluorides is dictated by the high bond dissociation energy of the S(VI)–F bond (approx. 90 kcal/mol) and the unique electrostatic nature of the sulfur center.

The Fluorine Effect

The S–F bond is significantly stronger than the S–Cl bond, rendering Ar-SO


Fs resistant to reduction and spontaneous thermolysis. In aqueous media, the primary degradation pathway is nucleophilic attack by water or hydroxide ions at the sulfur center, leading to the formation of the corresponding sulfonic acid (Ar-SO

H) and fluoride ion.

Why are they stable?

  • Hard-Soft Acid Base (HSAB) Theory: The sulfur atom in sulfonyl fluoride is a "hard" electrophile. It resists attack by "soft" nucleophiles (like thiols) unless activated, but is susceptible to "hard" nucleophiles like OH

    
    .
    
  • Solvation Cage: The fluoride atom is small and highly solvated in water, which can paradoxically stabilize the ground state. However, protonation of the fluoride (H-bonding) in the transition state facilitates the leaving group departure.

pH Dependence

Hydrolysis follows pseudo-first-order kinetics dependent on pH:

  • Acidic/Neutral (pH < 7.0): Highly stable. Negligible hydrolysis over days to weeks.

  • Physiological (pH 7.4): Variable stability. Unsubstituted phenyl sulfonyl fluoride has a half-life (

    
    ) of hours to days, whereas activated derivatives (e.g., PMSF) hydrolyze in minutes.
    
  • Alkaline (pH > 8.5): Rapid degradation.[1] The concentration of OH

    
     drives the nucleophilic attack, drastically reducing 
    
    
    
    .
Substituent Effects (Hammett & Sterics)
  • Electronic: Electron-withdrawing groups (EWGs) on the aryl ring increase the electrophilicity of the sulfur, accelerating hydrolysis. Conversely, electron-donating groups (EDGs) stabilize the S–F bond.

  • Steric: Bulky substituents at the ortho positions (e.g., 2,4,6-triisopropyl) shield the sulfur center, significantly extending half-life even in metabolic environments.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the transition state geometry that dictates the reaction rate.

HydrolysisMechanism Start Aryl Sulfonyl Fluoride (Ar-SO2F) TS Trigonal Bipyramidal Transition State Start->TS Rate Limiting Step (k_hyd) Nucleophile Nucleophile (OH- / H2O) Nucleophile->TS Attack at S(VI) Product Sulfonate (Ar-SO3-) + F- TS->Product Fluoride Departure (Assisted by H-bonding)

Caption: Base-catalyzed hydrolysis pathway of aryl sulfonyl fluorides via a pentacoordinate transition state.

Experimental Protocols: Measuring Stability

To rigorously determine the stability of a new Ar-SO


F scaffold, 

F NMR
is the gold standard due to its background-free detection and ability to quantify both the starting material and the free fluoride ion product simultaneously.
Protocol A: F NMR Kinetic Assay

Objective: Determine


 in phosphate-buffered saline (PBS).

Materials:

  • Deuterated PBS (PBS prepared in D

    
    O, pH 7.4).
    
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).

  • NMR Tube (5 mm).

Step-by-Step Workflow:

  • Preparation: Dissolve the Ar-SO

    
    F compound (10 mM final conc.) in a mixture of D
    
    
    
    O-PBS and DMSO-
    
    
    (9:1 ratio) to ensure solubility.
  • Standard Addition: Add the internal standard (5 mM) to the tube.

  • T0 Acquisition: Immediately acquire a

    
    F NMR spectrum (Time = 0). Note the chemical shift of the Ar-SO
    
    
    
    F (typically +60 to +65 ppm) and the absence of free F
    
    
    (approx -120 ppm).
  • Incubation: Incubate the tube at 37°C in the NMR probe or a water bath.

  • Time-Course: Acquire spectra at defined intervals (e.g., every 15 min for 4 hours, then at 24h).

  • Quantification: Integrate the Ar-SO

    
    F peak relative to the internal standard. Plot 
    
    
    
    vs. Time. The slope
    
    
    yields
    
    
    .
Protocol B: HPLC-MS Validation

For compounds with low solubility or lacking fluorine, use LC-MS.

  • Incubate compound (10 µM) in PBS (pH 7.4) at 37°C.

  • Aliquot 50 µL at time points (0, 30, 60, 120, 240 min).

  • Quench with 50 µL Acetonitrile + 1% Formic Acid (shifts pH to acidic, stopping hydrolysis).

  • Analyze peak area of parent ion vs. hydrolysis product (M+17 mass shift for OH addition).

Visualization: Experimental Workflow

StabilityWorkflow Substrate Ar-SO2F Sample (10 mM) Mix Mix in NMR Tube Add Internal Std Substrate->Mix Buffer PBS (pH 7.4) + 10% DMSO-d6 Buffer->Mix Incubate Incubate @ 37°C Mix->Incubate Measure 19F NMR Acquisition (t=0, 15, 30... min) Incubate->Measure Periodic Sampling Measure->Incubate Return to Bath Analyze Calculate t(1/2) ln[C] vs Time Measure->Analyze Data Processing

Caption: Workflow for determining hydrolytic stability using 19F NMR spectroscopy.

Comparative Stability Data

The table below synthesizes stability data for common sulfonyl fluoride classes. Note the drastic difference between the highly reactive PMSF and the robust "SuFEx-able" probes.

Compound ClassStructure Type

(pH 7.4, 25°C)

(pH 8.0, 25°C)
Primary Utility
PMSF Benzyl-SO

F
~110 min~35 minSerine Protease Inhibition (Lysate Prep)
Phenyl Sulfonyl Fluoride Aryl-SO

F
> 24 hours~10 hoursGeneral SuFEx Reagent
4-Nitro-Ph-SO

F
EWG-Aryl-SO

F
~4-6 hours< 1 hourReactive Covalent Probe
2,4,6-Triisopropyl-Ph-SO

F
Steric-Aryl-SO

F
> 7 days> 2 daysMetabolically Stable Tracer
Ethenesulfonyl Fluoride (ESF) Alkenyl-SO

F
Variable*UnstableMichael Acceptor + SuFEx

*ESF is unique; it reacts via Michael addition first, then SuFEx. Its stability is compromised by polymerization in concentrated forms.

Expert Insights & Best Practices

The "Goldilocks" Reactivity

For drug development, you generally want an Ar-SO


F that is too stable  to react with water (to ensure oral bioavailability and plasma circulation) but reactive enough  to undergo SuFEx when positioned next to a nucleophilic residue (Tyr, Lys, Ser, His) in a protein pocket.
  • Design Tip: If your probe hydrolyzes too fast (

    
     min), introduce steric bulk ortho to the sulfonyl group or remove strong electron-withdrawing groups.
    
  • Storage: Store stock solutions in anhydrous DMSO or Isopropanol at -20°C. Avoid storing in water/buffer even frozen, as freeze-thaw cycles can accelerate hydrolysis via pH shifts.

Troubleshooting Instability

If your Ar-SO


F is decomposing unexpectedly:
  • Check Buffer pH: Tris buffer can have temperature-dependent pH shifts. Use Phosphate or HEPES.

  • Check Nucleophiles: DTT or Mercaptoethanol in the buffer will not typically reduce the sulfonyl fluoride but can act as nucleophiles under certain conditions.

  • Glassware: Trace base on glassware can catalyze hydrolysis. Use clean, acid-washed glass or plasticware.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Matesic, L., & Jamie, J. F. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." Molecular Pharmaceutics. Link

  • GoldBio Technical Data. "PMSF Stability and Half-Life." Gold Biotechnology. Link

  • Merck/Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Article. Link

Sources

3-Formylbenzenesulfonyl Fluoride: A Bifunctional Hub for Covalent Probes and PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylbenzenesulfonyl fluoride (3-FBSF) is a specialized bifunctional reagent utilized in chemical biology and drug discovery. It serves as a "prosthetic group" or "linker hub" characterized by two orthogonal reactive handles:

  • A Sulfonyl Fluoride (SO₂F): A latent electrophile capable of Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] It functions either as a covalent warhead targeting nucleophilic protein residues (Tyr, Lys, His, Ser) or as a stable carrier for the positron-emitting isotope fluorine-18 ([¹⁸F]).

  • A Formyl Group (–CHO): An aldehyde handle permitting site-specific bioconjugation to amines or hydrazides/hydroxylamines under mild conditions, enabling the attachment of ligands, peptides, or molecular fragments.

This guide details the technical application of 3-FBSF in Positron Emission Tomography (PET) radiotracer synthesis and Covalent Fragment-Based Drug Discovery (FBDD) .

Part 1: Chemical Identity & Reactivity Profile

Physicochemical Properties
  • CAS Number: 1974336-02-1 (Specific isomer); related chloride precursor: 22587-74-2.

  • IUPAC Name: 3-Formylbenzene-1-sulfonyl fluoride.

  • Molecular Formula: C₇H₅FO₃S.

  • Structural Logic: The meta substitution pattern offers a balance between steric accessibility and electronic activation. Unlike para isomers, which may suffer from different conjugation effects, the 3-position often provides superior hydrolytic stability in aqueous buffers (PBS), a critical requirement for biological applications.

The Orthogonality Principle

The utility of 3-FBSF lies in the differential reactivity of its two functional groups.

Functional GroupReactivity ModeTrigger/ConditionApplication
Sulfonyl Fluoride (–SO₂F) SuFEx (Click Chemistry) Activated by protein microenvironment (H-bonding networks) or ¹⁸F⁻ exchange.Covalent inhibition, ¹⁸F-labeling, Protein profiling.
Aldehyde (–CHO) Condensation / Reductive Amination Mild acid catalysis (pH 5–6) followed by reduction (NaBH₃CN).Attachment of "targeting" ligands (peptides, small molecules).[2][3][4][5]

Expert Insight: Unlike sulfonyl chlorides (–SO₂Cl), which hydrolyze rapidly in water, sulfonyl fluorides are thermodynamically stable and kinetically inert in neutral aqueous buffer. They only react when "activated" by a specific protein pocket or transition-state stabilization, making them ideal for probing biological systems without non-specific background labeling.

Part 2: Application in ¹⁸F-PET Radiochemistry

The primary validated application of 3-FBSF is as a prosthetic group for radiolabeling peptides (e.g., Bombesin) for PET imaging. Direct fluorination of peptides is often difficult; 3-FBSF solves this by allowing the ¹⁸F to be installed on the small molecule first, which is then conjugated to the peptide.

The "Prosthetic Group" Workflow

The workflow follows a "Label-then-Conjugate" strategy to minimize radiodecay losses and protect sensitive peptide residues from harsh fluorination conditions.

PET_Workflow Precursor Sulfonyl Chloride Precursor (Ar-SO2Cl) Exchange Halogen Exchange (Radiolabeling) Precursor->Exchange F18 [18F]Fluoride (K222/K+) F18->Exchange Probe [18F]3-FBSF (Radiolabeled Linker) Exchange->Probe Fast, High Yield Conjugation Reductive Amination (Bioconjugation) Probe->Conjugation Peptide Targeting Peptide (e.g., Bombesin-NH2) Peptide->Conjugation Tracer Final PET Tracer (18F-Ar-SO2-Peptide) Conjugation->Tracer pH 6.0, NaBH3CN

Figure 1: Workflow for generating ¹⁸F-labeled peptide tracers using 3-FBSF as a prosthetic group.

Experimental Protocol: Radiosynthesis & Conjugation

Derived from Inkster et al. (2012) and Fiel et al. (2015).

Phase A: Synthesis of [¹⁸F]3-FBSF

  • Precursor Preparation: Dissolve 3-formylbenzenesulfonyl chloride (2–4 mg) in anhydrous acetonitrile (MeCN).

  • Fluorination: Add [¹⁸F]fluoride (azeotropically dried with Kryptofix 2.2.2/K₂CO₃).

  • Reaction: Heat at 80–100°C for 10–15 minutes.

  • Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and salts. Elute the product with MeCN.

    • Quality Check: The sulfonyl fluoride is resistant to hydrolysis, allowing water washes during purification.

Phase B: Peptide Conjugation (Reductive Amination)

  • Coupling: Mix the purified [¹⁸F]3-FBSF with the amino-functionalized peptide (e.g., Bombesin analog) in phosphate buffer (pH 6.0) containing NaBH₃CN (Sodium cyanoborohydride).

  • Incubation: React at 40°C for 20 minutes. The aldehyde reacts with the N-terminal amine or Lysine ε-amine to form a Schiff base, which is immediately reduced to a stable secondary amine.

  • Final Purification: HPLC purification to isolate the radiolabeled peptide.

Part 3: Application in Covalent Fragment Discovery (SuFBits)

Beyond radiochemistry, 3-FBSF is a versatile scaffold for Fragment-Based Drug Discovery (FBDD) . It allows researchers to rapidly construct libraries of "Covalent Fragments" (SuFBits) that target nucleophilic residues (Tyr, Lys, His) near a binding pocket.

The "Hub" Concept

In this application, the aldehyde is used first to attach a diversity element (the "fragment"), creating a library of probes. The sulfonyl fluoride acts as the "warhead" to screen for covalent binding to a target protein.[2]

Mechanism:

  • Recognition: The fragment portion binds reversibly to a protein pocket.

  • Proximity Effect: If a nucleophilic residue (e.g., Tyrosine) is nearby, the SO₂F group undergoes SuFEx, forming a covalent sulfonate bond.

  • Detection: Intact protein Mass Spectrometry detects the mass shift (+Fragment-SO₂ mass).

FBDD_Workflow Hub 3-FBSF Hub (Aldehyde + SO2F) Synth Parallel Reductive Amination (96-well plate) Hub->Synth Lib Amine Library (R-NH2) Lib->Synth Probes Covalent Fragment Library (R-NH-CH2-Ar-SO2F) Synth->Probes Library Generation Screen Protein Incubation (Target + Probe) Probes->Screen High Throughput Hit Hit Identification (Mass Spec: +Adduct) Screen->Hit Covalent Capture

Figure 2: Strategy for creating and screening a SuFEx-enabled covalent fragment library.

Protocol: Library Synthesis

Objective: Create a library of 96 unique sulfonyl fluoride probes.

  • Plate Setup: In a 96-well plate, aliquot 3-FBSF (1 equiv) in DMSO.

  • Amine Addition: Add a unique primary amine (1.2 equiv) to each well.

  • Reductive Amination:

    • Add Acetic Acid (5%) to catalyze imine formation.

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv) as the reducing agent. Note: NaBH(OAc)₃ is milder than NaBH₃CN and preferred for organic synthesis.

    • Shake at Room Temperature for 4–16 hours.

  • Workup: Evaporate solvent or perform solid-phase extraction (SPE).

  • Validation: Verify retention of the SO₂F group by ¹⁹F-NMR (characteristic signal ~ +65 ppm) or LC-MS. Crucial: Ensure the SO₂F has not hydrolyzed or reacted with the amine (sulfonyl fluorides are generally stable to amines unlike sulfonyl chlorides).

References

  • Inkster, J. A., et al. (2012).[6] "Sulfonyl fluoride-based prosthetic compounds as potential ¹⁸F labelling agents."[7] Chemistry – A European Journal, 18(35), 11079–11087. Link

  • Fiel, S., et al. (2015).[6][7] "¹⁸F-Fluorosulfonyl derivatives: synthesis and application for the radiolabeling of peptides." Nuclear Medicine and Biology, 42(1), 86-93. Link

  • Narayanam, M. K., et al. (2023).[2] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules, 28(7), 3060. (Discusses the analogous 3-carboxybenzenesulfonyl fluoride SuFBits strategy). Link

  • Dong, J., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

Sources

The SuFEx Paradigm: Next-Generation Covalent Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the principles, reagents, and experimental workflows for Sulfur-Fluoride Exchange (SuFEx) chemistry.

Technical Whitepaper & Experimental Guide

Executive Summary: The "Sleeping Beauty" Mechanism

Sulfur-Fluoride Exchange (SuFEx) represents a paradigm shift in covalent chemistry, often described as "Click Chemistry 2.0." Unlike traditional electrophiles (e.g., acrylamides, epoxides) that rely on high intrinsic reactivity—often leading to off-target toxicity—SuFEx reagents possess a unique stability-reactivity paradox .

The Sulfur(VI)-Fluoride bond is thermodynamically stable (


) and resistant to reduction, hydrolysis, and thermolysis. It behaves as a "Sleeping Beauty": inert in isolation but explosively reactive when "awakened" by a specific local environment—typically a protein pocket that provides hydrogen-bonding stabilization to the fluoride leaving group and a proximal base to activate the nucleophile.

This guide provides researchers with the mechanistic grounding, reagent selection strategies, and validated protocols to deploy SuFEx in drug discovery and chemical biology.[1]

Mechanistic Foundations

The utility of SuFEx lies in its resistance to oxidative/reductive stress and its "context-dependent" reactivity.

The Activation Logic

The S(VI) center is a hard electrophile. The fluoride ion is a hard leaving group. In the absence of activation, the bond is too stable to react with biological nucleophiles (cysteine, lysine, tyrosine) at physiological pH.

  • Stabilization: The S-F bond is hyper-conjugated and non-polarizable.

  • Activation: Inside a protein binding site, residues (e.g., Arginine, backbone amides) form H-bonds with the Fluorine. This pulls electron density, weakening the S-F bond and making the Sulfur susceptible to attack by a nearby nucleophile (Tyr-OH, Lys-NH2, Ser-OH).

Visualization: The SuFEx Activation Pathway

SuFEx_Mechanism SF_Bond Stable S(VI)-F Bond (Inert in Cytosol) Protein_Pocket Protein Binding Pocket (Specific Geometry) SF_Bond->Protein_Pocket Ligand Binding Activation Transition State: F...H-Bond Stabilization Protein_Pocket->Activation Proximity Effect Reaction Nucleophilic Attack (Tyr/Lys/Ser) Activation->Reaction S-F Bond Weakening Product Covalent Adduct (Sulfonate/Sulfamide) Reaction->Product F- Departure

Figure 1: The "Context-Dependent" activation of SuFEx probes. The S-F bond remains inert until stabilized by the specific microenvironment of a protein pocket.

Core Reagents Portfolio

Selection of the correct "Hub" or "Warhead" is critical. Do not default to SO2F2 gas if safer, solid alternatives exist.

The Hubs (Connectors)
ReagentStructureStateReactivity ProfilePrimary Application
Sulfuryl Fluoride (SO2F2) O=S(=O)(F)2GasReacts with Phenols (fast) & Amines.Creating Fluorosulfates (-OSO2F) and Sulfamides.[2][3][4]
AISF Solid ReagentSolidBench-stable SO2F2 surrogate.[4]Recommended for synthesizing fluorosulfates without gas handling.
Thionyl Tetrafluoride (SOF4) O=S(F)4Gas3D-Hub.[3] Reacts with 1° amines to form Iminosulfur Oxydifluorides.Creating 3-dimensional linkages (S(VI)-N=S(VI)).
The Warheads (Probes)
Warhead ClassTarget ResidueMechanismNotes
Aryl Fluorosulfate (Ar-OSO2F)Tyrosine (primary), Lysine, HistidineSuFEx (Substitution)Excellent for targeting "undruggable" Tyr residues.
Sulfonyl Fluoride (R-SO2F)Lysine (primary), SerineSuFEx (Substitution)Classic warhead (e.g., covalent kinase inhibitors).[5]
Ethenesulfonyl Fluoride (ESF) Cysteine + SuFEx TargetsMichael Addition + SuFExDual-mode reactivity. Highly reactive.
Visualization: Reagent Decision Tree

Reagent_Selection Start Select SuFEx Goal Goal_Probe Create Covalent Probe Start->Goal_Probe Goal_Linker Link Two Molecules Start->Goal_Linker Target_Tyr Target Tyrosine? Goal_Probe->Target_Tyr Target_Lys Target Lysine? Goal_Probe->Target_Lys Link_2D Linear Linker? Goal_Linker->Link_2D Link_3D 3D/Branched Linker? Goal_Linker->Link_3D Use_Fluorosulfate Use Aryl Fluorosulfate (Ar-OSO2F) Target_Tyr->Use_Fluorosulfate Use_SulfonylF Use Sulfonyl Fluoride (R-SO2F) Target_Lys->Use_SulfonylF Use_SO2F2 Use SO2F2 / AISF Link_2D->Use_SO2F2 Use_SOF4 Use SOF4 Link_3D->Use_SOF4

Figure 2: Logic flow for selecting the appropriate SuFEx reagent based on the structural goal (Probe vs. Linker) and target residue.

Experimental Protocols

Protocol A: Synthesis of an Aryl Fluorosulfate Probe (The AISF Method)

Rationale: Traditional synthesis uses toxic SO2F2 gas. This protocol uses AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride), a crystalline, shelf-stable solid that is safer and easier to handle while delivering high yields.[4]

Materials:

  • Target Phenol (Starting material)

  • AISF Reagent (1.1 - 1.2 equivalents)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic base (K2CO3)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Preparation: Dissolve the target phenol (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Activation: Add DBU (2.0 mmol) and stir at Room Temperature (RT) for 5 minutes to deprotonate the phenol.

  • SuFEx Reaction: Add AISF (1.2 mmol) in one portion.

  • Monitoring: Stir at RT. Monitor via TLC or LC-MS.

    • Checkpoint: Reaction is typically complete within 10–30 minutes. The S-F bond formation is rapid.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU and byproduct), then brine. Dry over Na2SO4.

  • QC (Critical): Verify the product using 19F-NMR . A sharp singlet around +30 to +40 ppm (relative to CFCl3) confirms the presence of the fluorosulfate group.

Protocol B: Chemoproteomic Profiling (ABPP) with SuFEx Probes

Rationale: To identify which proteins in a complex proteome are targeted by your SuFEx probe.[1]

Workflow:

  • Lysate Prep: Prepare cell lysate (1-2 mg/mL protein) in PBS. Avoid buffers with high nucleophiles (e.g., Tris) if using highly reactive probes, though SuFEx is generally compatible.

  • Probe Incubation: Add SuFEx probe (alkyne-tagged) at 1–10 µM. Incubate 1–4 hours at 37°C.

    • Control: Incubate a separate sample with DMSO only or a competitive inhibitor.

  • Click Chemistry (CuAAC):

    • Add Reporter Mix: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

    • Incubate 1 hour at RT.

  • Enrichment: Precipitate proteins (MeOH/Chloroform), wash, and resolubilize. Incubate with Streptavidin-agarose beads to capture biotinylated (probe-modified) proteins.

  • Digestion: On-bead tryptic digest (overnight).

  • Analysis: LC-MS/MS analysis of peptides.

    • Data Filtering: Look for mass shift corresponding to the probe adduct minus the fluoride (SuFEx involves loss of F-).

Visualization: ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Incubate with SuFEx-Alkyne Probe Lysate->Incubation Click CuAAC Click Reaction (Add Biotin-Azide) Incubation->Click Covalent Labeling Enrichment Streptavidin Enrichment (Pull-down) Click->Enrichment Biotin Tagging MS LC-MS/MS Analysis (Identify Targets) Enrichment->MS Tryptic Digest

Figure 3: Activity-Based Protein Profiling (ABPP) workflow for validating SuFEx probe targets.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014).[6][7] URL:[Link] Note: The foundational paper by Sharpless et al. establishing the SuFEx concept.[3]

  • SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Source: PNAS (2019).[7] URL:[Link] Note: Demonstrates the "agnostic" screening approach using SuFEx libraries.

  • A Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. (AISF Reagent) Source: Angewandte Chemie International Edition (2018).[7] URL:[Link] Note: The source for the solid-state reagent protocol (Protocol A).

  • Global Targeting of Functional Tyrosines Using Sulfur-Triazole Exchange Chemistry. Source: Nature Chemical Biology (2021). URL:[Link] Note: Introduces SuTEx and tyrosine profiling, expanding the SuFEx toolkit.

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections. Source: Angewandte Chemie (2017). URL:[Link] Note: Details the use of SOF4 for 3D-linkages.

Sources

Methodological & Application

Application Note: High-Fidelity Reductive Amination of 3-Formylbenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the reductive amination of 3-formylbenzenesulfonyl fluoride (3-FBSF). This transformation is a critical gateway in Medicinal Chemistry, specifically for the synthesis of SuFEx (Sulfur-Fluoride Exchange) covalent probes and library synthesis.

The core challenge in this synthesis is chemoselectivity . The objective is to reductively aminate the aldehyde functionality while preserving the sulfonyl fluoride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) moiety. Although sulfonyl fluorides are remarkably stable compared to their chloride counterparts, they are nonetheless electrophiles designed for "click" chemistry. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that ensures the reduction of the intermediate imine without compromising the SuFEx warhead.
Why This Protocol?
  • SuFEx Integrity: Standard reducing agents like

    
     or 
    
    
    
    (in aggressive conditions) pose a risk of defluorinating the sulfonyl group or reducing the aromatic ring. STAB is kinetically tuned to reduce iminium ions over aldehydes and sulfonyl groups.
  • Modular Design: This method allows the rapid coupling of diverse amine fragments to a SuFEx linker, facilitating the creation of covalent inhibitor libraries targeting Lysine, Tyrosine, or Histidine residues.

Chemical Strategy & Mechanism[2][3]

The reaction proceeds via a stepwise mechanism:[1]

  • Imine Formation: Condensation of the amine with the aldehyde of 3-FBSF to form a Schiff base (imine/iminium). Acid catalysis (AcOH) is often required to drive this equilibrium.

  • Selective Reduction: STAB (

    
    ) selectively reduces the imine to the secondary/tertiary amine.
    

Key Mechanistic Insight: The sulfonyl fluoride bond is heterolytically stable and resistant to reduction due to the high electronegativity of fluorine and the strength of the S-F bond (approx. 90 kcal/mol).[2] It remains inert to STAB, which is crucial for the utility of the final product.

Figure 1: Reaction Pathway & Chemoselectivity

ReactionMechanism Start 3-Formylbenzenesulfonyl Fluoride (Aldehyde) Inter Imine/Iminium Intermediate Start->Inter + Amine + AcOH (cat) Amine Amine (R-NH2) Amine->Inter Product SuFEx-Amine Product Inter->Product Reduction Side SO2F (Intact) Inter->Side SuFEx Stability Reagent STAB (NaBH(OAc)3) Reagent->Product Side->Product

Caption: Chemoselective pathway. The aldehyde is converted to an amine while the sulfonyl fluoride remains inert.

Materials & Reagents

ComponentSpecificationRole
Substrate 3-Formylbenzenesulfonyl fluoride (>95%)SuFEx Linker / Electrophile
Amine Partner Primary or Secondary Amine (1.0 - 1.2 eq)Diversity Element
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 eq)Selective Hydride Donor
Solvent 1,2-Dichloroethane (DCE) or THF (Anhydrous)Reaction Medium
Catalyst Glacial Acetic Acid (AcOH) (1.0 - 2.0 eq)Promotes Imine Formation
Quench Saturated aq.

Neutralization

Experimental Protocol

Safety Note: Sulfonyl fluorides are covalent warheads. Handle all solids and solutions in a fume hood. Wear appropriate PPE.

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a flame-dried round-bottom flask or vial equipped with a magnetic stir bar, dissolve 3-formylbenzenesulfonyl fluoride (1.0 equiv, e.g., 188 mg, 1.0 mmol) in anhydrous DCE (5.0 mL, 0.2 M concentration).

    • Note: DCE is preferred for solubility and reaction rate, but THF is a viable alternative if the amine is insoluble in DCE.

  • Amine Addition & Activation:

    • Add the Amine partner (1.0 – 1.1 equiv).

    • Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Critical Check: Stir at Room Temperature (RT) for 30–60 minutes. This allows the formation of the imine equilibrium. For sterically hindered amines, extend this time to 2 hours.

  • Reductive Step:

    • Add Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Seal the vessel under an inert atmosphere (

      
       or Ar) and stir at RT.
      
  • Monitoring (The "Self-Validating" Step):

    • Monitor by TLC or LC-MS after 2–4 hours.

    • Success Criteria: Disappearance of the aldehyde peak (approx. 10.1 ppm in

      
       NMR if checking an aliquot) and appearance of the product mass (
      
      
      
      ).
    • SuFEx Check: Ensure the LC-MS does not show a mass corresponding to the hydrolyzed sulfonic acid (

      
       relative to fluoride, or 
      
      
      
      for OH).
  • Workup & Isolation:

    • Once complete, quench the reaction by slowly adding saturated aqueous

      
       . Stir for 10 minutes.
      
    • Caution: Do not use strong bases (NaOH) or heat during workup to prevent hydrolysis of the

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient.[3] Sulfonyl fluorides are typically stable on silica.

Figure 2: Operational Workflow

Workflow Step1 Dissolve 3-FBSF in DCE (0.2 M) Step2 Add Amine + AcOH Stir 30-60 min (Imine Formation) Step1->Step2 Step3 Add STAB (1.5 eq) Stir RT, 2-16 h Step2->Step3 Check LC-MS / TLC Check Aldehyde consumed? Step3->Check Check->Step3 No (Wait) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Flash Chromatography Isolate SuFEx-Amine Quench->Purify

Caption: Step-by-step execution flow for the reductive amination protocol.

Process Control & Validation (QC)

To ensure the protocol was successful and the SuFEx handle is intact, perform the following validation:

Analytical MethodExpected Signal (Success)Signal of Failure (Hydrolysis)

NMR
Singlet, +60 to +66 ppm (vs

)
Shift to -120 ppm (Free

) or disappearance

NMR
Loss of Aldehyde (

10.1). Appearance of Benzylic

(

3.8-4.2)
Retention of Aldehyde peak
LC-MS Parent Ion


(Hydrolysis product)

Expert Insight: The


 NMR is the gold standard here. Sulfonyl fluorides have a distinct chemical shift. If you see the signal disappear or broaden significantly, check your workup pH.

Troubleshooting

  • Problem: Low conversion of aldehyde.

    • Solution: The imine formation might be slow.[4] Increase AcOH to 2.0 eq or add molecular sieves (4Å) during the imine formation step (Step 2) to remove water.

  • Problem: Dialkylation (if using primary amine).

    • Solution: This is a common side reaction. Ensure the amine is in slight excess (1.1–1.2 eq) or switch to a stepwise procedure: form the imine in MeOH, isolate it (or evaporate solvent), then reduce with

      
      . However, STAB in DCE usually suppresses dialkylation.
      
  • Problem: Loss of Sulfonyl Fluoride (Hydrolysis).

    • Solution: Ensure all solvents are anhydrous. Avoid heating the reaction. Ensure the quench with

      
       is brief and cold. Do not leave the product in aqueous media for extended periods.
      

References

  • Reductive Amination Methodology (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • SuFEx Chemistry & Stability: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[10][11][2] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Sulfonyl Fluoride Synthesis & Utility: Narayanam, M. K., et al. (2023).[10][12][13] Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Reviews. (General reference for stability profiles).

Sources

Application Notes and Protocols for Dual-Function Protein Labeling with 3-Formylbenzenesulfonyl Fluoride (3-FBSF)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Probe for Advanced Proteomic Studies

In the evolving landscape of chemical biology and drug discovery, the ability to selectively label and study proteins in their native environment is paramount. 3-Formylbenzenesulfonyl fluoride (3-FBSF) has emerged as a powerful bifunctional chemical probe, offering a two-stage approach to protein modification and analysis. This molecule uniquely combines the reactivity of a sulfonyl fluoride (SF) warhead with the latent chemical handle of a formyl (aldehyde) group.

The sulfonyl fluoride moiety provides a means for covalent modification of specific nucleophilic amino acid residues within a protein's structure.[1][2] This covalent linkage offers a stable and durable tag for subsequent studies. What sets 3-FBSF apart is its second reactive site: the formyl group. This aldehyde functionality remains inert during the initial protein labeling but can be chemoselectively targeted in a subsequent step for the introduction of a wide array of functionalities, including fluorophores, biotin tags for affinity purification, or even small molecule drugs.[3][4] This dual-reactivity opens up exciting possibilities for multi-modal protein analysis, such as fluorescence imaging followed by mass spectrometry-based identification of the labeled protein and its specific modification site.

These application notes provide a comprehensive guide to the use of 3-FBSF for protein labeling, from the underlying chemical principles to detailed experimental protocols and validation strategies.

Principles of 3-FBSF Labeling Chemistry

The utility of 3-FBSF as a protein labeling reagent is rooted in the distinct reactivity of its two functional groups: the sulfonyl fluoride and the formyl group.

The Sulfonyl Fluoride "Warhead": Covalent Protein Modification

Sulfonyl fluorides are a class of electrophiles known for their ability to form stable covalent bonds with nucleophilic amino acid residues.[5][1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability in aqueous solutions and reactivity towards specific amino acids, making them well-suited for biological applications.[6][7] The primary targets for sulfonyl fluorides within a protein are the side chains of:

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a primary target.

  • Lysine (Lys): The ε-amino group of lysine is also readily modified.

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups of these amino acids can be targeted, particularly in activated environments like enzyme active sites.

  • Histidine (His): The imidazole side chain of histidine can also be a site of modification.

The reaction proceeds via a nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage. The reaction is generally favored under slightly basic conditions (pH 7.5-8.5) which promotes the deprotonation of the nucleophilic residues, increasing their reactivity.[8]

cluster_reaction Covalent Labeling Reaction Protein Protein-Nu: Covalent_Complex Covalently Labeled Protein Protein->Covalent_Complex Nucleophilic Attack FBSF 3-Formylbenzenesulfonyl Fluoride (3-FBSF) FBSF->Covalent_Complex Fluoride F⁻ Covalent_Complex->Fluoride Displacement

Caption: Covalent modification of a protein nucleophile (Nu:) by 3-FBSF.

The Formyl Group: A Gateway for Secondary Functionalization

The aldehyde functionality of 3-FBSF provides a versatile handle for a second, bioorthogonal ligation step. This allows for the attachment of a reporter molecule or other functional groups after the initial protein labeling is complete. The most common and robust methods for aldehyde modification are:

  • Oxime Ligation: The reaction of the aldehyde with an aminooxy-containing molecule to form a stable oxime bond.[9][3]

  • Hydrazone Ligation: The reaction with a hydrazine-containing molecule to form a hydrazone linkage.[4][10][11]

These reactions are typically carried out under mildly acidic conditions (pH 4.5-6.5), which are orthogonal to the conditions used for the initial sulfonyl fluoride labeling.[3][12] The rate of these ligations can be significantly enhanced by the addition of a catalyst, such as aniline.[4]

This two-step approach provides exceptional control over the labeling process and allows for the introduction of a wide variety of functionalities for downstream applications.

Experimental Protocols

The following protocols provide a general framework for the dual-functional labeling of a target protein with 3-FBSF. Optimization of specific parameters such as protein and probe concentrations, incubation times, and buffer conditions may be necessary for each specific protein of interest.

Materials and Reagents
  • 3-Formylbenzenesulfonyl Fluoride (3-FBSF): (Store desiccated at -20°C)

  • Target Protein: Purified and in a suitable buffer (e.g., PBS or Tris).

  • Labeling Buffer: 50 mM HEPES or Phosphate buffer, pH 8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Secondary Labeling Reagent: Aminooxy- or hydrazine-functionalized fluorophore, biotin, or other molecule of interest.

  • Ligation Buffer: 100 mM Sodium Acetate or MES buffer, pH 4.5-5.5.

  • Aniline Catalyst (optional): Freshly prepared 1 M solution in a compatible organic solvent (e.g., DMSO).

  • Desalting Columns or Dialysis Cassettes: For buffer exchange and removal of excess reagents.

  • SDS-PAGE reagents and equipment.

  • Mass Spectrometer (e.g., ESI-MS, MALDI-TOF): For analysis of labeled protein.[13]

Protocol 1: Covalent Labeling of Protein with 3-FBSF

This protocol details the initial covalent modification of the target protein with 3-FBSF.

start Start: Purified Protein prep_protein 1. Prepare Protein Solution (1-10 mg/mL in Labeling Buffer, pH 8.0) start->prep_protein reaction 3. Initiate Labeling Reaction (Add 3-FBSF to protein, 10-100 fold molar excess) prep_protein->reaction prep_fbsf 2. Prepare 3-FBSF Stock Solution (10-100 mM in anhydrous DMSO) prep_fbsf->reaction incubation 4. Incubate (1-4 hours at room temperature or overnight at 4°C) reaction->incubation quenching 5. Quench Reaction (Add Tris-HCl to a final concentration of 50-100 mM) incubation->quenching purification 6. Remove Excess Probe (Desalting column or dialysis) quenching->purification end End: 3-FBSF Labeled Protein purification->end

Caption: Workflow for covalent protein labeling with 3-FBSF.

Step-by-Step Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the labeling buffer (50 mM HEPES or Phosphate buffer, pH 8.0). Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the protein for labeling.

  • 3-FBSF Stock Solution: Prepare a fresh stock solution of 3-FBSF at a concentration of 10-100 mM in anhydrous DMSO.

  • Labeling Reaction: Add the 3-FBSF stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by mass spectrometry.

  • Quenching: Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining 3-FBSF. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess unreacted 3-FBSF and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Secondary Labeling via Oxime/Hydrazone Ligation

This protocol describes the subsequent modification of the aldehyde handle on the 3-FBSF-labeled protein.

Step-by-Step Procedure:

  • Buffer Exchange: Exchange the buffer of the purified 3-FBSF labeled protein into the ligation buffer (100 mM Sodium Acetate or MES buffer, pH 4.5-5.5).

  • Secondary Labeling Reagent Stock: Prepare a stock solution of the aminooxy- or hydrazine-functionalized reporter molecule (e.g., fluorophore, biotin) in a compatible solvent (e.g., DMSO or water).

  • Ligation Reaction: Add the secondary labeling reagent to the protein solution at a 10- to 50-fold molar excess.

  • Catalysis (Optional but Recommended): For enhanced reaction kinetics, add aniline to a final concentration of 10-100 mM.[4]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Monitor the reaction progress by SDS-PAGE (if the reporter is a fluorophore) or mass spectrometry.

  • Purification: Remove excess secondary labeling reagent and catalyst by buffer exchange using a desalting column or dialysis.

Validation and Characterization of Labeled Proteins

Thorough characterization of the labeled protein is crucial to confirm successful modification and to determine the stoichiometry and site of labeling.

SDS-PAGE Analysis

If a fluorescent reporter molecule was used in the secondary labeling step, successful conjugation can be readily visualized by SDS-PAGE followed by in-gel fluorescence scanning. A fluorescent band corresponding to the molecular weight of the target protein confirms the labeling.

Mass Spectrometry

Mass spectrometry is an indispensable tool for the detailed characterization of labeled proteins.

  • Intact Protein Analysis: ESI-MS or MALDI-TOF analysis of the intact protein can confirm the mass shift corresponding to the addition of the 3-FBSF probe and the secondary reporter molecule, providing information on the labeling stoichiometry.[13]

  • Peptide Mapping: To identify the specific amino acid residue(s) modified by 3-FBSF, a "bottom-up" proteomics approach can be employed.[14][15] The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will exhibit a characteristic mass shift, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of modification.

Summary of Key Experimental Parameters

ParameterCovalent Labeling (Sulfonyl Fluoride)Secondary Ligation (Oxime/Hydrazone)
pH 7.5 - 8.54.5 - 6.5
Buffer HEPES, PhosphateAcetate, MES
Probe Excess 10-100 fold10-50 fold
Temperature 4°C - Room TemperatureRoom Temperature - 37°C
Incubation Time 1 - 12 hours2 - 12 hours
Catalyst NoneAniline (optional, 10-100 mM)

Concluding Remarks

3-Formylbenzenesulfonyl fluoride is a versatile and powerful tool for the covalent modification and subsequent functionalization of proteins. Its bifunctional nature allows for a two-stage labeling strategy that provides a high degree of control and flexibility. The protocols and guidelines presented in these application notes are intended to serve as a starting point for researchers to explore the wide range of applications of 3-FBSF in their own studies, from basic protein characterization to the development of novel protein-based therapeutics and diagnostics. As with any chemical biology tool, careful optimization and thorough validation are key to achieving robust and reproducible results.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A. (URL: [Link])

  • Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C. (URL: [Link])

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed. (URL: [Link])

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (URL: [Link])

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (URL: [Link])

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (URL: [Link])

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. (URL: [Link])

  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... - ResearchGate. (URL: [Link])

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (URL: [Link])

  • Preparation and characterization of three fluorescent labels for proteins, suitable for structural studies - PubMed. (URL: [Link])

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry - Chinese Chemical Society. (URL: [Link])

  • Protein mass spectrometry - Wikipedia. (URL: [Link])

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (URL: [Link])

  • Emerging opportunities for intact and native protein analysis using chemical proteomics - PMC. (URL: [Link])

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. (URL: [Link])

  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Versatile 'chemoproteomic probes' for activity-based protein profiling | Penn Today. (URL: [Link])

  • Chemoproteomics - Wikipedia. (URL: [Link])

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics - Macquarie University. (URL: [Link])

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing. (URL: [Link])

  • Hydrazone - Wikipedia. (URL: [Link])

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed. (URL: [Link])

  • Characterization of Flavin-Based Fluorescent Proteins: An Emerging Class of Fluorescent Reporters - PMC. (URL: [Link])

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (URL: [Link])

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases - CORE. (URL: [Link])

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. (URL: [Link])

  • Sulfur fluoride exchange - PMC - NIH. (URL: [Link])

  • Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (URL: [Link])

  • Chemoselective hydrazone formation between HYNIC-functionalized peptides and >18>F-fluorinated aldehydes - Technical University of Munich. (URL: [Link])

  • Reaction for formation of hydrazone | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (URL: [Link])

  • Unconventional reactivity of sulfonyl fluorides - Spiral. (URL: [Link])

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (URL: [Link])

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579549/)
  • New strategies for fluorescently labeling proteins in the study of amyloids - PMC - NIH. (URL: [Link])

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (URL: [Link])

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Application Note: Activity-Based Protein Profiling (ABPP) using 3-Formylbenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for using 3-formylbenzenesulfonyl fluoride (3-FBSF) as a minimalist "scout" probe for Activity-Based Protein Profiling (ABPP). Unlike traditional serine-hydrolase probes (e.g., FP-biotin), 3-FBSF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry. This reaction is context-dependent, favoring "proximity-enabled" reactivity with nucleophilic residues—primarily Tyrosine (Tyr) , but also Lysine (Lys), Histidine (His), and Serine (Ser)—located within ligand-binding pockets.[1]

The unique bifunctional nature of 3-FBSF allows for a two-step ABPP workflow:

  • Primary Labeling: The sulfonyl fluoride (SF) warhead covalently modifies the target protein via SuFEx.[1]

  • Secondary Detection: The formyl (aldehyde) handle serves as a bioorthogonal tag, allowing conjugation with aminooxy- or hydrazide-functionalized reporters (e.g., biotin) via oxime or hydrazone ligation.

This method is critical for fragment-based drug discovery (FBDD) , enabling researchers to map "ligandable" pockets across the proteome that are accessible to sulfonyl fluoride electrophiles.

Mechanism of Action

The utility of 3-FBSF relies on the stability of the sulfonyl fluoride bond in aqueous environments and its specific reactivity within protein pockets.

The SuFEx Reaction (Step 1)

In free solution, the S(VI)-F bond is kinetically stable and resistant to hydrolysis. However, within a protein binding pocket, specific hydrogen bonding networks or local electrostatic environments activate the fluoride as a leaving group. A nearby nucleophile (Nu:), such as the phenol group of Tyrosine, attacks the sulfur center, forming a stable sulfonate ester (or sulfonamide if Lysine is the nucleophile).

Bioorthogonal Ligation (Step 2)

Once the protein is labeled, the pendant formyl group remains available. It reacts with Aminooxy-Biotin in the presence of an aniline catalyst to form a stable oxime linkage. This allows for streptavidin-based enrichment.[2]

Mechanistic Diagram

SuFEx_Mechanism Protein Target Protein (Nucleophilic Tyr/Lys) Complex Protein-Probe Conjugate (Covalent Sulfonate) Protein->Complex SuFEx Reaction (Proximity Driven) Probe 3-FBSF Probe (SF Warhead + Aldehyde) Probe->Complex Fluoride Release Final Biotinylated Protein (Ready for Enrichment) Complex->Final Oxime Ligation (pH 6.5, Aniline) Reporter Aminooxy-Biotin Reporter->Final

Caption: Figure 1. Two-step labeling mechanism. The sulfonyl fluoride undergoes context-dependent reaction with protein nucleophiles, followed by bioorthogonal oxime ligation for detection.

Experimental Design & Workflow

Workflow Overview

The experiment follows a "Pulse-Click-Enrich" logic.

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Detection cluster_2 Phase 3: Analysis Lysate Cell Lysate / Live Cells Incubation Incubate with 3-FBSF (10-100 µM, 1-4 hr) Lysate->Incubation Quench Gel Filtration / Desalting (Remove Free Probe) Incubation->Quench Ligation Add Aminooxy-Biotin + Aniline Catalyst Quench->Ligation Digest Tryptic Digestion Ligation->Digest Enrich Avidin Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS

Caption: Figure 2.[3] Experimental workflow for 3-FBSF profiling. Critical step: Removal of free probe before ligation prevents consumption of biotin reagent.

Key Reagents Table
ReagentFunctionRecommended ConcentrationNotes
3-FBSF SuFEx Probe10 – 100 µMDissolve in DMSO (50 mM stock). Avoid freeze-thaw.
Aminooxy-Biotin Affinity Tag100 – 500 µMReacts with aldehyde. More stable than hydrazide at neutral pH.
Aniline Catalyst10 – 100 mMCatalyzes oxime formation at pH 6.5–7.0, protecting protein stability.
Urea/SDS Denaturant6M Urea / 1% SDSUsed after ligation to ensure complete digestion.
Streptavidin Beads EnrichmentN/AHigh-capacity magnetic beads recommended.

Detailed Protocol

Phase 1: Proteome Labeling (SuFEx Reaction)

Objective: Covalently label ligandable pockets while maintaining protein structure (native conditions).

  • Sample Preparation:

    • Prepare cell lysate in PBS (pH 7.4) . Avoid Tris or primary amine buffers if possible, although SF is generally selective. Crucial: Do not use DTT or TCEP reducing agents yet, as they may interfere with downstream steps or reduce the aldehyde.

    • Adjust protein concentration to 1–2 mg/mL .

  • Probe Incubation:

    • Add 3-FBSF (from 50 mM DMSO stock) to the lysate to a final concentration of 50 µM .

    • Include a DMSO-only control sample.

    • Incubate for 2 hours at 37°C (or 4 hours at RT).

  • Removal of Excess Probe (Critical Step):

    • The unreacted aldehyde on the free probe will compete for the biotin tag.

    • Pass the sample through a PD-10 Desalting Column or Zeba Spin Column (7K MWCO) equilibrated with PBS (pH 6.5). This removes free 3-FBSF and adjusts pH for the ligation step.

Phase 2: Bioorthogonal Ligation (Oxime Formation)

Objective: Attach the biotin handle to the aldehyde-labeled proteins.

  • Ligation Mix:

    • To the desalted lysate (pH 6.5), add Aminooxy-Biotin (final conc. 100 µM).

    • Add Aniline (final conc. 10 mM) to catalyze the reaction.

  • Incubation:

    • Incubate for 1.5 hours at Room Temperature with gentle agitation.

  • Denaturation & Reduction:

    • Add solid Urea to final concentration of 6 M (or SDS to 1%).

    • Add TCEP (10 mM) and Iodoacetamide (40 mM) sequentially to reduce and alkylate cysteines (standard proteomics prep).

Phase 3: Enrichment & Mass Spectrometry

Objective: Isolate labeled peptides/proteins and identify sites.

  • Precipitation (Optional but Recommended):

    • Perform Methanol/Chloroform precipitation to remove excess biotin reagents and aniline. Resuspend pellet in 50 mM Ammonium Bicarbonate.

  • Digestion:

    • Add Trypsin (sequencing grade) at a 1:50 enzyme:protein ratio. Incubate overnight at 37°C.

  • Enrichment:

    • Incubate digested peptides with Streptavidin-Agarose or Magnetic Beads for 2 hours.

    • Wash Stringency:

      • 1x PBS (2x)

      • 1x PBS + 0.1% SDS (2x) - Removes non-specific binders

      • H2O (3x) - Removes salts

  • Elution:

    • Elute peptides using 50% Acetonitrile / 0.1% Formic Acid (if analyzing the whole protein) or specific cleavage methods if a cleavable linker was used.

    • Note: Since the oxime bond is stable, standard elution often elutes the non-biotinylated peptides if on-bead digestion was done. For site identification, it is best to analyze the flow-through (depletion) or use a cleavable biotin linker (e.g., Dde-biotin) to recover the specific labeled peptide.

Troubleshooting & Self-Validation

IssueRoot CauseSolution
High Background Non-specific aldehyde reactivityAldehydes can form Schiff bases with Lysines. Ensure Ligation is at pH 6.5 (favors oxime) and includes Aniline . Perform a "No Probe" control to subtract endogenous biotinylated proteins (e.g., carboxylases).
Low Labeling Efficiency Probe hydrolysis or pH issuesSF probes are stable but can hydrolyze at high pH (>8.5). Ensure incubation is at pH 7.4. Verify probe integrity by LC-MS before use.
Precipitation during Ligation Aniline/Acidic pHDo not drop pH below 6.0. If precipitation occurs, lower protein concentration to 0.5 mg/mL.
No MS Signal Ionization suppressionEnsure thorough washing of beads to remove SDS. Use C18 cleanup (ZipTip) before MS injection.

Validation Strategy: To confirm the labeling is driven by the Sulfonyl Fluoride (SuFEx) and not non-specific aldehyde condensation:

  • Pre-treatment Control: Pre-incubate lysate with a generic sulfonyl fluoride (e.g., PMSF) or heat-denature the lysate. SuFEx labeling is often structure-dependent; heat denaturation should significantly reduce labeling intensity compared to native lysate.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2022). "Sulfonyl fluorides as privileged warheads in chemical biology." RSC Chemical Biology.

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science.

  • Cravatt, B. F., et al. (2017). "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." Journal of the American Chemical Society.[4]

  • Nomura, D. K., et al. (2023). "Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.

Sources

18F-labeling of 3-formylbenzenesulfonyl fluoride for PET imaging

Application Note: High-Yield Synthesis of 3-Formylbenzenesulfonyl [ F]Fluoride ([ F]FBSF-CHO) for PET Imaging

Executive Summary

This application note details the protocol for the radiosynthesis of 3-formylbenzenesulfonyl [


F]fluoride



This protocol is grounded in the methodology established by Inkster et al. and Fiel et al., utilizing a sulfonyl chloride precursor.[1] The resulting [

Key Advantages[2][3]
  • Mild Conditions: Labeling occurs at room temperature (RT), preserving sensitive precursor scaffolds.

  • Water Tolerance: The reaction tolerates aqueous solvents, reducing the stringency of azeotropic drying.

  • Bifunctionality: The sulfonyl fluoride moiety serves as the radiolabel, while the formyl group remains free for chemoselective conjugation.

Scientific Mechanism & Rationale

The Chemistry of Sulfonyl Fluorides

Sulfonyl fluorides are unique electrophiles.[2] They possess high hydrolytic stability compared to sulfonyl chlorides (due to the strength of the S–F bond and low polarizability), yet they remain reactive toward specific nucleophiles under "SuFEx" (Sulfur-Fluoride Exchange) conditions.

In this protocol, we exploit the nucleophilic substitution of the sulfonyl chloride precursor. The

Solvent Effects (The Role of tert-Butanol)

The protocol utilizes a mixture of acetonitrile (MeCN) and tert-butanol (tBuOH).

  • MeCN: Solubilizes the organic precursor.

  • tBuOH: Enhances the nucleophilicity of fluoride in the presence of water. Unlike primary alcohols, tBuOH is sterically bulky and less prone to nucleophilic attack on the sulfonyl center, preventing the formation of sulfonate esters.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Precursor 3-Formylbenzenesulfonyl chloride (>98%)Starting Material
Isotope [

F]Fluoride in H

O
Radioactive Source
Base Cesium Carbonate (Cs

CO

) or K

CO

Phase Transfer Catalyst / pH control
Solvent A Acetonitrile (Anhydrous)Reaction Solvent
Solvent B tert-Butanol (tBuOH)Co-solvent / Nucleophilicity Enhancer
SPE Cartridge Sep-Pak C18 Plus LightPurification
Automated Synthesis Workflow (Diagram)

Gcluster_0Step 1: Trapping & Elutioncluster_1Step 2: Labelingcluster_2Step 3: PurificationQMAQMA Carbonate(Traps 18F-)ReactorReactor Vial(RT, 15 min)QMA->Reactor 18F- (aq) ElutionElute withCs2CO3 (aq)Elution->QMADilutionDilute withWater (10mL)Reactor->DilutionPrecursorAdd Precursor(in MeCN/tBuOH)Precursor->ReactorC18C18 SPE(Traps Product)Dilution->C18WashWater Wash(Removes 18F- / Salts)C18->WashEluteProdElute Product(Ethanol/MeCN)Wash->EluteProd

Caption: Workflow for the synthesis of [

Step-by-Step Procedure
Step 1: Preparation of [

F]Fluoride[3][4][5]
  • Pass cyclotron-produced [

    
    F]fluoride (in 
    
    
    O-water) through a QMA Carbonate Light cartridge.
  • Elute the trapped

    
    F
    
    
    into the reaction vial using 0.5 mL of Cs
    
    
    CO
    
    
    solution
    (2.5 mg/mL in water).
    • Note: Unlike standard nucleophilic substitutions, extensive azeotropic drying is not strictly required if using the tBuOH method, though a brief evaporation (to ~50 µL volume) improves yield consistency.

Step 2: Labeling Reaction
  • Dissolve 5.0 mg of 3-formylbenzenesulfonyl chloride in 0.5 mL MeCN and 0.5 mL tBuOH .

  • Add the precursor solution to the reaction vial containing the [

    
    F]fluoride/Cs
    
    
    CO
    
    
    mixture.
  • Allow to react at Room Temperature (20–25°C) for 15 minutes .

    • Critical Check: Do not heat. Heating >40°C promotes hydrolysis of the sulfonyl chloride to sulfonic acid (which cannot be labeled) or the product to sulfonate.

Step 3: Purification (SPE Method)
  • Dilute the crude reaction mixture with 10 mL of water .

  • Pass the mixture through a pre-conditioned Sep-Pak C18 Plus Light cartridge.

    • Mechanism:[6][7] The neutral lipophilic product ([

      
      F]FBSF-CHO) is retained; unreacted [
      
      
      F]fluoride and polar byproducts (sulfonic acids) pass to waste.
  • Wash the cartridge with 5 mL of water .

  • Elute the purified product with 1.0 mL of Ethanol or MeCN .

  • Yield Expectation: 50–70% (decay corrected).

Application: Peptide Conjugation

The purified [

Reaction Scheme

Caption: Chemoselective oxime ligation between [

Conjugation Protocol
  • Buffer Prep: Prepare 0.1 M Anilinium acetate buffer (pH 4.6).

  • Mixing: Add the aminooxy-peptide (0.2–0.5 mg) dissolved in buffer (200 µL) to the dried [

    
    F]FBSF-CHO residue.
    
  • Incubation: React at 40°C for 15 minutes .

  • Final Purification: HPLC (C18 column, Water/MeCN gradient + 0.1% TFA).

Quality Control (QC) Parameters

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%
Identity Co-injection with cold standardRetention time match ± 0.5 min
pH pH Strip4.5 – 7.5 (depending on formulation)
Residual Solvent GCMeCN < 410 ppm; tBuOH < 5000 ppm

HPLC Conditions (Example):

  • Column: C18 (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in MeCN.

  • Gradient: 5% B to 95% B over 20 min.

  • Retention: [

    
    F]FBSF-CHO typically elutes later than the hydrolyzed sulfonic acid but earlier than the chloride precursor.
    

References

  • Inkster, J. A. H., et al. (2012).[1] "Sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents."[1][3][4] Chemistry – A European Journal, 18(35), 11079-11087.

  • Fiel, S., et al. (2015).[1] "Microfluidic radiofluorination of 3-formylbenzenesulfonyl chloride." Journal of Labelled Compounds and Radiopharmaceuticals, 58(1), 1-7.

  • Zhang, B., et al. (2018).[6] "Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride." Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847-856.[6]

  • Pascali, G., et al. (2014). "Microfluidic synthesis of [18F]sulfonyl fluorides.

Application Notes and Protocols: Covalent Inhibition of Serine Proteases with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power and Precision of Covalent Inhibition

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and apoptosis. Their dysregulation is implicated in numerous diseases, including inflammatory disorders, cancer, and viral infections, making them prime targets for therapeutic intervention.[1] While traditional drug discovery has focused on reversible inhibitors, the pursuit of covalent inhibitors has seen a renaissance, offering distinct advantages such as prolonged pharmacodynamic effects and high potency.[2][3] Covalent inhibitors form a stable, long-lasting bond with their target enzyme, effectively taking it out of commission. This guide focuses on a particularly versatile class of covalent inhibitors for serine proteases: sulfonyl fluorides.

Sulfonyl fluorides (SFs) are privileged electrophilic "warheads" that exhibit a fine balance of stability in aqueous environments and reactivity towards the nucleophilic serine residue within the active site of these proteases.[4][5] This unique characteristic allows for the design of highly specific and potent inhibitors.[4][5] This document provides an in-depth exploration of the mechanism of covalent inhibition by sulfonyl fluorides, detailed protocols for their characterization, and insights into their application in drug discovery.

The Mechanism: A Tale of Two Steps

The covalent inhibition of a serine protease by a sulfonyl fluoride is not a simple, one-step reaction. It is a two-step process that begins with the non-covalent binding of the inhibitor to the enzyme's active site, followed by the irreversible covalent modification of the catalytic serine.[6]

  • Reversible Binding (Formation of the Enzyme-Inhibitor Complex, E·I): The inhibitor, guided by its specific chemical scaffolds, first docks into the active site of the serine protease. This initial interaction is governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is quantified by the inhibition constant, KI.

  • Irreversible Covalent Bond Formation (Formation of the Covalent Complex, E-I): Once the sulfonyl fluoride is optimally positioned within the active site, the catalytic serine's hydroxyl group launches a nucleophilic attack on the sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme bond and the release of a fluoride ion.[7] This chemical step is characterized by the rate constant of inactivation, kinact.

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent bond formation.[6]

Covalent Inhibition Mechanism E_I Enzyme (E) + Inhibitor (I) EI_complex Enzyme-Inhibitor Complex (E·I) E_I->EI_complex k_on / k_off (Reversible Binding, K_I) E_I_covalent Covalently Modified Enzyme (E-I) EI_complex->E_I_covalent k_inact (Irreversible Covalent Modification) Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Analysis Incubation Incubate Enzyme with Inhibitor Denature_Reduce_Alkylate Denature, Reduce, and Alkylate Incubation->Denature_Reduce_Alkylate Digestion Tryptic Digestion Denature_Reduce_Alkylate->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Identify Modified Peptide LC_MSMS->Data_Analysis

Caption: Workflow for confirming covalent modification by mass spectrometry.

Protocol 3: Active-Site Titration using a Fluoride Ion-Selective Electrode

This method provides a direct measure of the active enzyme concentration by quantifying the fluoride ions released upon covalent modification of the active site serine by a sulfonyl fluoride. [7] Materials:

  • Purified serine protease

  • Sulfonyl fluoride titrant (e.g., phenylmethylsulfonyl fluoride, PMSF)

  • Fluoride ion-selective electrode (ISE) and reference electrode

  • pH/mV meter

  • Low-fluoride buffer (e.g., Tris-HCl prepared with deionized water)

  • Fluoride standard solutions

Procedure:

  • Electrode Calibration:

    • Calibrate the fluoride ISE using a series of known fluoride standard solutions to generate a standard curve of mV versus log[F-].

  • Sample Preparation:

    • Prepare a solution of the serine protease in the low-fluoride buffer.

  • Titration:

    • Immerse the fluoride ISE and reference electrode in the protease solution and allow the potential to stabilize.

    • Add a known concentration of the sulfonyl fluoride titrant to the solution.

  • Measurement:

    • Monitor the change in potential (mV) as the fluoride ion is released. The reaction is complete when the potential no longer changes.

  • Calculation:

    • Using the standard curve, convert the change in mV to the concentration of fluoride ions released.

    • Assuming a 1:1 stoichiometry between the active enzyme and the inhibitor, the concentration of released fluoride is equal to the concentration of the active enzyme.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The kinetic data from Protocol 1 should be consistent with the direct evidence of covalent modification obtained from Protocol 2. Furthermore, the active enzyme concentration determined in Protocol 3 can be used to ensure accurate kinetic measurements in Protocol 1. Discrepancies between these methods may indicate issues with inhibitor stability, enzyme purity, or assay conditions, prompting further investigation. For instance, the stability of sulfonyl fluorides can be influenced by steric and electronic factors, and their in vitro metabolic stability should be considered. [8][9]

Conclusion: A Powerful Tool for Serine Protease Research

Sulfonyl fluorides represent a powerful and versatile class of covalent inhibitors for serine proteases. Their unique combination of stability and reactivity makes them invaluable tools for drug discovery, chemical biology, and mechanistic enzymology. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize the interaction of sulfonyl fluoride inhibitors with their serine protease targets, paving the way for the development of novel therapeutics and a deeper understanding of protease biology.

References

  • Betzel, C., et al. (1987). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl... PubMed. Available at: [Link]

  • Collier, T. L. (2011). Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. PubMed. Available at: [Link]

  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. PubMed. Available at: [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. PubMed. Available at: [Link]

  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC. Available at: [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. Available at: [Link]

  • Johnson, D. S. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. Available at: [Link]

  • Am Ende, C. W., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. Available at: [Link]

  • Ang, X. Z., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Available at: [Link]

  • Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • American Chemical Society. (n.d.). Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society. Available at: [Link]

  • Department of Biology. (n.d.). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Department of Biology. Available at: [Link]

  • van der Hoorn, R. A. L., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]

  • Lentz, C. S., et al. (2021). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Available at: [Link]

  • Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. Available at: [Link]

  • Odake, S., et al. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. PubMed. Available at: [Link]

  • Woon, E. C., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. Available at: [Link]

  • Axxam. (n.d.). Investigation of MOA of next generation covalent inhibitors. Axxam. Available at: [Link]

  • Wang, H., & Li, G. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Issa, F., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University. Available at: [Link]

  • Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available at: [Link]

  • Geoghegan, K. F., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Available at: [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Available at: [Link]

  • Am Ende, C. W., et al. (2018). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC. Available at: [Link]

  • University of Antwerp. (n.d.). Profiling of serine protease activity. University of Antwerp. Available at: [Link]

  • van der Hoorn, R. A. L., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]

  • Jones, L. H., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. PubMed. Available at: [Link]

  • Jones, L. H., et al. (2022). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. ChemRxiv. Available at: [Link]

  • Various Authors. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Massachusetts Amherst. Available at: [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis. Available at: [Link]

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Application Notes and Protocols: Lysine-Targeted Covalent Modification Using Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Cysteine to Target the Abundant Lysine

The paradigm of targeted covalent inhibition has revolutionized drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins. Historically, this strategy has been dominated by the pursuit of cysteine residues, leveraging the high nucleophilicity of its thiol side chain. However, the low abundance of cysteine within protein binding sites limits the broad applicability of this approach.[1][2]

This guide focuses on a powerful and increasingly adopted alternative: the covalent targeting of lysine. Lysine is one of the most abundant amino acids and is frequently found in functionally important regions of proteins, such as enzyme active sites and protein-protein interaction interfaces.[3][4][5] To engage this less intrinsically nucleophilic residue, a new class of "privileged" electrophilic warheads has emerged: sulfonyl fluorides (SFs) .[6][7]

Sulfonyl fluorides possess a unique balance of stability and reactivity. They are remarkably stable in aqueous, physiological environments yet can be "activated" by the specific microenvironment of a protein binding pocket to react with proximal nucleophiles.[7][8][9] This context-dependent reactivity forms the basis for achieving target selectivity. By forming highly stable sulfonamide bonds with lysine residues, sulfonyl fluoride-based probes and inhibitors provide a robust methodology for modern chemical biology and drug development.[3][9] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for utilizing sulfonyl fluorides in lysine-targeted covalent modification.

Part 1: The Chemistry of Lysine-Sulfonyl Fluoride Interaction

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of lysine by a sulfonyl fluoride proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) , a concept that has been heralded as a next-generation "click chemistry" reaction.[10][11] The core of the reaction is the nucleophilic attack of the lysine side-chain's primary amine (ε-NH₂) on the electrophilic sulfur atom of the sulfonyl fluoride (R-SO₂F).

For the reaction to occur, the lysine amine must be in its deprotonated, neutral state (-NH₂) to be sufficiently nucleophilic.[9] The reaction is consummated by the displacement of the fluoride ion, forming a highly stable and irreversible sulfonamide linkage (R-SO₂-NH-Lys).[3][9]

The Critical Role of the Protein Microenvironment

A key principle underpinning the utility of sulfonyl fluorides is their relative inertness in solution compared to their reactivity within a protein binding site. The SuFEx reaction is not favorable without facilitation from the local protein environment.[9][11] Several factors within a binding pocket contribute to this "context-dependent" reactivity:

  • Lysine pKa Modulation: The local environment can lower the pKa of the lysine side chain, increasing the population of the more reactive, deprotonated amine form. Proximity to acidic residues like glutamate or aspartate can facilitate this.[12]

  • Electrophile Activation: Hydrogen bond donors within the binding site can interact with the oxygen atoms of the sulfonyl fluoride, polarizing the S-F bond, increasing the electrophilicity of the sulfur atom, and making it more susceptible to nucleophilic attack.[9][11]

  • Leaving Group Stabilization: The protein environment must stabilize the departing fluoride ion, a process that is otherwise energetically unfavorable in aqueous solution.[8][9]

This strict requirement for a well-organized binding site to catalyze the reaction is the primary reason for the observed selectivity of sulfonyl fluoride probes, minimizing off-target reactivity with solvent-exposed nucleophiles.[8][9]

G cluster_0 Protein Binding Pocket cluster_1 Facilitating Factors Lysine Protein-Lys-(CH₂)₄-NH₂ (Deprotonated, Nucleophilic) Adduct Protein-Lys-(CH₂)₄-NH-SO₂-Ligand (Stable Sulfonamide Adduct) Lysine->Adduct Nucleophilic Attack Probe Ligand-SO₂F (Sulfonyl Fluoride Probe) Probe->Adduct LeavingGroup F⁻ (Fluoride Ion) Adduct->LeavingGroup Displacement Factor1 • H-Bond Donors Activate SO₂F Factor2 • Acidic Residues Deprotonate Lysine Factor3 • Stabilization of F⁻ Leaving Group

Caption: Mechanism of Lysine-Targeted Sulfonyl Fluoride Exchange (SuFEx).

Part 2: Applications in Research and Drug Discovery

The unique properties of the SuFEx reaction have enabled a wide range of applications, from fundamental biology to advanced therapeutic development.

  • Targeted Covalent Inhibitor (TCI) Development: Sulfonyl fluoride warheads can be appended to known reversible ligands to convert them into potent and selective irreversible inhibitors.[1][3] This is particularly powerful in kinase inhibitor design, where a sulfonyl fluoride can be positioned to react with the highly conserved catalytic lysine, offering a strategy to overcome acquired resistance to other inhibitors.[9][13][14]

  • Chemoproteomic Profiling: To identify novel protein targets or assess the selectivity of a compound, sulfonyl fluoride probes equipped with a reporter tag (e.g., an alkyne or azide) are invaluable.[13] These "clickable" probes are used in activity-based protein profiling (ABPP) workflows to map reactive, ligandable lysines across the proteome, providing insights into target engagement and potential off-targets.[15][16]

  • Target Validation and Occupancy: Competition-based chemoproteomic experiments can robustly validate target engagement in complex biological systems, including live cells.[13][15] By pre-treating cells with an unlabeled inhibitor and measuring the subsequent reduction in labeling by a clickable sulfonyl fluoride probe, one can quantify the degree of target occupancy at specific concentrations.[13][17]

G cluster_workflow Chemoproteomic Workflow A 1. Treat Live Cells or Lysate with Alkyne-SF Probe B 2. Cell Lysis (if applicable) A->B C 3. Click Chemistry (Add Azide-Biotin Tag) B->C D 4. Enrichment (Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Identify Labeled Proteins/Sites) F->G

Caption: A typical workflow for chemoproteomic profiling using a sulfonyl fluoride probe.

Part 3: Experimental Design and Key Considerations

A successful lysine-targeting experiment requires careful planning and the inclusion of rigorous controls.

Probe Design and Synthesis

A functional probe consists of three key components:

  • Scaffold: A molecular structure that provides reversible binding affinity and positions the warhead correctly within the target's binding site.

  • Warhead: The sulfonyl fluoride group (–SO₂F).

  • Reporter Tag: Typically an alkyne or azide for subsequent "click" chemistry-based detection or enrichment.[15][18] A flexible linker is often used to connect the scaffold to the reporter tag to avoid steric hindrance.

Reaction Conditions

While optimal conditions can be target-dependent, the following parameters serve as a robust starting point for in vitro and cell lysate experiments.

ParameterRecommended RangeRationale & Notes
pH 7.5 - 8.5A slightly basic pH helps to deprotonate the lysine ε-amino group (pKa ~10.5), increasing its nucleophilicity.[10]
Temperature 25°C - 37°CPhysiological temperatures are generally well-tolerated and facilitate the reaction.[10]
Incubation Time 1 - 4 hoursReaction kinetics are target-dependent. Time courses are recommended during initial optimization.
Probe Conc. 1 - 10 µMConcentration should be optimized to maximize on-target labeling while minimizing non-specific interactions.
Buffer PBS or TrisAvoid buffers with primary amines (e.g., glycine) as they can compete with lysine for reaction.
Essential Controls for Self-Validating Experiments

To ensure that observed covalent modification is specific and meaningful, the following controls are critical:

  • Vehicle Control (e.g., DMSO): Establishes the baseline for comparison in both biochemical and cellular assays.

  • Competition Control: Pre-incubation of the proteome with a non-tagged parent inhibitor or a known ligand for the target protein. A significant reduction in probe labeling confirms that modification occurs specifically within the intended binding site.[13]

  • Heat-Denatured Control: Proteins are denatured by boiling prior to probe addition. The absence of labeling in this control demonstrates that the reaction is dependent on the native, folded structure of the protein, a hallmark of context-dependent SuFEx chemistry.[8][19]

Part 4: Detailed Protocols

Protocol 1: In Vitro Labeling of a Purified Protein and MS Validation

This protocol describes the labeling of a purified recombinant protein and subsequent validation of the covalent adduct by mass spectrometry.

Materials:

  • Purified protein of interest (in a non-amine-containing buffer like PBS or HEPES)

  • Sulfonyl fluoride probe (stock in DMSO)

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M DTT or 2x Laemmli sample buffer

  • LC-MS grade water, acetonitrile, and formic acid

  • Trypsin, sequencing grade

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dilute the purified protein to a final concentration of 1-5 µM in pre-warmed Reaction Buffer (37°C).

  • Probe Addition: Add the sulfonyl fluoride probe from a DMSO stock to a final concentration of 5-25 µM (ensure final DMSO concentration is <1%). Include a DMSO-only control.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours.

  • Quenching: Stop the reaction by adding quenching solution. For intact mass analysis, proceed directly. For SDS-PAGE, add Laemmli buffer and boil for 5 min.

  • Validation by Intact Protein MS:

    • Desalt the protein sample using a C4 ZipTip.

    • Analyze by LC-MS. Look for a mass shift corresponding to the mass of the sulfonyl fluoride probe minus the mass of fluorine (Probe Mass - 19 Da).

  • Validation by Peptide Mapping (Site Identification):

    • Run the quenched reaction on an SDS-PAGE gel to separate the labeled protein.

    • Perform an in-gel tryptic digest of the protein band.

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, specifying a variable modification on lysine corresponding to the mass of the adducted probe (Probe Mass - HF).

Protocol 2: Chemoproteomic Profiling in Cell Lysate

This workflow identifies protein targets of a clickable sulfonyl fluoride probe from a complex cell lysate.[15][18]

Materials:

  • Cells of interest

  • Lysis Buffer: PBS with 0.1% SDS, protease inhibitors

  • Clickable Sulfonyl Fluoride Probe (Alkyne-SF)

  • Click Chemistry Reagents: Azide-Biotin tag, TCEP, TBTA, CuSO₄

  • Streptavidin-agarose beads

  • Wash Buffers: 1% SDS in PBS, 6 M Urea, PBS

  • Ammonium Bicarbonate (50 mM)

  • DTT and Iodoacetamide (for reduction/alkylation)

  • Trypsin

Procedure:

  • Lysate Preparation: Harvest cells, wash with cold PBS, and lyse via probe sonication in Lysis Buffer. Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 1-2 mg/mL.

  • Probe Labeling: Treat 1 mg of proteome with 1-10 µM of Alkyne-SF probe (and a DMSO control) for 1 hour at 37°C.

  • Click Chemistry: Sequentially add the following reagents to the labeled lysate: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins using a chloroform/methanol precipitation to remove excess reagents. Resuspend the protein pellet in PBS containing 1% SDS.

  • Enrichment: Add streptavidin-agarose beads to the resuspended proteome and incubate for 1.5 hours with rotation to capture biotinylated proteins.

  • Washing: Wash the beads sequentially and extensively with 1% SDS in PBS, 6 M Urea, and finally PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Reduce with DTT (10 mM, 30 min, 37°C) and alkylate with iodoacetamide (25 mM, 30 min, RT, in the dark).

    • Add trypsin and digest overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a relevant protein database to identify the enriched proteins, which represent the targets of the sulfonyl fluoride probe.

References

  • Zheng, Q. et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]

  • van der Vlag, R. et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • Török, B. et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3048. [Link]

  • Overkleeft, H. S. et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]

  • Zheng, Q. et al. (2019). SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Li, F. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • van der Vlag, R. et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Zheng, Q. et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS, 116(38), 18808-18814. [Link]

  • Jones, L. H. et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 17-25. [Link]

  • Author unknown. (n.d.). Lysine-targeting covalent chemical probes employing sulfonyl exchange warheads. ResearchGate. [Link]

  • Smedley, C. J. et al. (2020). On the scope of SuFEx as a bioorthogonal click process. New Journal of Chemistry, 44(27), 11245-11250. [Link]

  • Rastelli, G. et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling, 63(5), 1541-1552. [Link]

  • Campos, S. et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(12), 5616-5627. [Link]

  • Zhao, Q. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Dong, J. et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(7), nwad105. [Link]

  • Anderson, C. J. et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals, 17(10), 1251. [Link]

  • Zhao, Q. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685. [Link]

  • Melius Organics & OTAVAchemicals. (n.d.). SuFEx handle fragment library. Melius Organics. [Link]

  • Taunton, J. et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. PRIDE Archive. [Link]

  • Artschwager, R. (2017). Basic side chain containing amino acid derived Peptido sulfonyl fluorides: an approach to future β2 selective proteasome inhibitors. Enlighten Theses. [Link]

  • Jones, L. H. et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Taunton, J. (2020). Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Review of Biochemistry, 89, 331-356. [Link]

  • Li, F. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Grimster, N. P. et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Medicinal Chemistry Letters, 10(12), 1668-1674. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Read, K. D. et al. (2025). Lysine targeting covalent inhibitors of malarial kinase Pf CLK3. RSC Medicinal Chemistry. [Link]

  • Rauh, D. et al. (2024). A Sulfur(VI) fluorides for targeting lysine, tyrosine,.... ResearchGate. [Link]

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Application Note: Rational Design & Profiling of SuFEx Probes with Aldehyde Handles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Design of SuFEx-based chemical probes using aldehyde handles Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Renaissance of Covalent Probes

The resurgence of covalent inhibition in drug discovery has been driven by the need to target "undruggable" proteins and achieve sustained target occupancy. Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by Sharpless and colleagues, represents a paradigm shift from traditional cysteine-targeting acrylamides. SuFEx warheads—specifically sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F) —possess a unique "sleeping beauty" reactivity: they are stable in aqueous biological environments but react specifically with nucleophilic side chains (Tyr, Lys, His, Ser) within the privileged environment of a protein binding pocket.

While alkyne handles are the industry standard for downstream click chemistry, aldehyde handles offer a critical orthogonal strategy. They enable copper-free bioorthogonal ligation via oxime or hydrazone formation, making them indispensable for:

  • Dual-channel profiling: Allowing simultaneous use of azide-alkyne chemistry for metabolic labeling.

  • Sensitive biological systems: Avoiding the cytotoxicity associated with Copper(I) catalysts used in CuAAC.

  • Reversible capture: Facilitating specific elution strategies via hydrazone exchange.

This guide details the design, synthesis, and application of bifunctional SuFEx probes featuring aldehyde handles for chemoproteomic profiling.

Rational Design Principles

The design of a SuFEx-aldehyde probe requires balancing two reactive centers: the SuFEx warhead (protein capture) and the Aldehyde handle (reporter ligation).

The Pharmacophore Scaffold
  • Warhead Selection:

    • Aryl Sulfonyl Fluorides: High reactivity, ideal for targeting Lys/His/Tyr in broad pockets.

    • Alkyl Sulfonyl Fluorides: Lower reactivity, higher specificity.

    • Fluorosulfates:[1] Extremely stable, exclusively reaction-driven by protein context (tyrosine targeting).

  • The Linker: A rigid aromatic spacer is preferred to prevent intramolecular cyclization between the aldehyde and the sulfonyl fluoride.

  • The Handle: An aromatic aldehyde (e.g., benzaldehyde) is superior to aliphatic aldehydes due to increased stability against oxidation and reduced background reactivity with cellular amines.

Design Logic Diagram

SuFEx_Design Probe Bifunctional SuFEx Probe Warhead SuFEx Warhead (-SO2F / -OSO2F) Probe->Warhead Scaffold Linker / Scaffold (Aryl/Heteroaryl) Probe->Scaffold Handle Aldehyde Handle (-CHO) Probe->Handle Target Protein Target (Tyr, Lys, His) Warhead->Target Covalent Capture (SuFEx) Scaffold->Warhead Tunes Reactivity Scaffold->Handle Spatial Separation Reporter Aminooxy-Probe (Biotin/Fluorophore) Handle->Reporter Oxime Ligation (pH 6.5 + Aniline)

Figure 1: Structural logic of a bifunctional SuFEx-Aldehyde probe. The scaffold spatially separates the protein-reactive warhead from the bioorthogonal handle.

Chemical Synthesis Guidelines

Synthesizing aldehyde-containing sulfonyl fluorides requires protecting the aldehyde or installing the fluoride late-stage to prevent side reactions.

Example Target: 4-formylbenzene-1-sulfonyl fluoride (FBSF)

Protocol A: Fluoride Substitution (The "KHF2" Method)

This method converts a sulfonyl chloride to a sulfonyl fluoride.

  • Starting Material: Dissolve 1.0 eq of 4-formylbenzene-1-sulfonyl chloride in Acetonitrile (MeCN) and Water (1:1 ratio).

  • Reagent: Add saturated aqueous Potassium Bifluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in acid.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is usually more non-polar than the chloride).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography.

    • Note: The aldehyde group is generally stable under these mild aqueous conditions.

Activity-Based Protein Profiling (ABPP) Protocol

This protocol describes the application of a SuFEx-aldehyde probe to label the proteome, followed by aniline-catalyzed oxime ligation for enrichment.

Phase 1: Proteome Labeling (SuFEx Reaction)

Reagents:

  • Cell Lysate (1–2 mg/mL in PBS).

  • SuFEx-Aldehyde Probe (100x stock in DMSO).

Procedure:

  • Preparation: Dilute cell lysate to 1.5 mg/mL in PBS (pH 7.4).

  • Incubation: Add the SuFEx probe (final conc. 1–50 µM). Include a DMSO-only control.

  • Reaction: Incubate at 37°C for 1–2 hours.

    • Expert Insight: SuFEx kinetics are slower than acrylamides. Longer incubation times may be required for low-reactivity targets.

  • Quenching: Precipitate proteins using cold Methanol/Chloroform (4:1 ratio) to remove excess unreacted probe. This is critical to prevent the unreacted probe from consuming the biotin tag in the next step.

  • Resuspension: Air dry the pellet and resuspend in 50 mM HEPES (pH 6.5) containing 1% SDS.

Phase 2: Aniline-Catalyzed Oxime Ligation (The "Click" Step)

Aldehydes react slowly with alkoxyamines at neutral pH. Aniline catalysis is mandatory to accelerate the reaction 10–100 fold without requiring harsh acidic conditions (pH 4.5) that precipitate proteins.

Reagents:

  • Ligand: Biotin-PEG-Aminooxy (or Hydroxylamine).

  • Catalyst: Aniline (Stock: 1M in DMSO, freshly prepared).

  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 6.5–7.0.

Procedure:

  • Correction: Adjust the resuspended protein sample (from Phase 1) to pH 6.5–7.0.

  • Add Ligand: Add Biotin-PEG-Aminooxy to a final concentration of 100 µM.

  • Add Catalyst: Add Aniline to a final concentration of 10–100 mM .

    • Expert Insight: 100 mM Aniline is the gold standard for rapid ligation (1–2 hrs). If protein precipitation is observed, lower to 10 mM and extend time to 4–6 hrs.

  • Incubation: Agitate at RT for 1.5–3 hours.

  • Cleanup: Precipitate proteins again (MeOH/CHCl₃) to remove excess biotin and aniline.

Phase 3: Enrichment and MS Analysis
  • Solubilization: Resuspend pellet in PBS + 1% SDS. Dilute to 0.2% SDS with PBS.

  • Capture: Incubate with Streptavidin-Agarose beads (1–2 hours, RT).

  • Washing: Stringent washing (1% SDS, 4M Urea, PBS) to remove non-covalent binders.

  • Digestion: On-bead tryptic digestion (overnight).

  • Elution/Analysis: Collect peptides and analyze via LC-MS/MS.

Workflow Visualization

ABPP_Workflow Lysate Cell Lysate (Native Proteome) Incubation 1. SuFEx Labeling (Probe + Protein, 37°C) Lysate->Incubation Precip1 2. MeOH/CHCl3 Precip (Remove Excess Probe) Incubation->Precip1 Covalent Adduct Formed Click 3. Oxime Ligation (+ Biotin-Aminooxy) (+ 100mM Aniline) Precip1->Click Resuspend pH 6.5 Enrich 4. Streptavidin Capture & Tryptic Digest Click->Enrich Biotinylated Proteome MS 5. LC-MS/MS Target ID Enrich->MS Peptides

Figure 2: Step-by-step ABPP workflow utilizing aniline-catalyzed oxime ligation for SuFEx target enrichment.

Data Analysis & Interpretation

When analyzing MS data from SuFEx-Aldehyde probes, specific modifications must be defined in the search engine (e.g., MaxQuant, Proteome Discoverer).

Table 1: Mass Shift Parameters
Modification TypeChemical ChangeMass Shift (Da)Residues Targeted
SuFEx Probe (Intact) Probe mass - HF[MW of Probe] - 20.006Tyr, Lys, His, Ser
Fluorosulfate -SO₂-O-+79.957Tyr (primary)
Sulfonyl Fluoride -SO₂-+63.962Lys, His, Ser
Oxime Adduct Probe + Biotin - H₂OVariable (Calc. required)N/A (Linker)

Self-Validation Check: Always search for the "Probe Mass minus Fluoride" (loss of HF) on Tyrosine. If the probe acts as a reversible inhibitor (non-covalent), it will disappear after the SDS wash steps. Only covalent adducts remain.

Troubleshooting Guide

  • Issue: Low Labeling Efficiency.

    • Cause: pH during ligation was too low (protein precipitation) or too high (slow oxime formation).

    • Solution: Strictly maintain pH 6.5–7.0 and ensure Aniline is fresh (colorless/light yellow, not dark brown).

  • Issue: High Background.

    • Cause: Endogenous biotin or non-specific sticking.

    • Solution: Alkylate cysteines (IAA) prior to probe addition to prevent non-specific disulfide trapping. Use nuclear/cytosolic fractionation to reduce competition.

  • Issue: No MS Signals.

    • Cause: Probe hydrolysis.

    • Solution: Sulfonyl fluorides are stable, but avoid storing stock solutions in wet DMSO. Use anhydrous DMSO and store at -20°C.

References

  • Dong, J., Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition. [Link]

  • Jones, L. H., & Kelly, B. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive biological systems. Accounts of Chemical Research. [Link]

  • Narayanam, M. K., et al. (2021). Rational Design of SuFEx Probes for Protein Profiling. Chemical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3-formylbenzenesulfonyl fluoride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-formylbenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when preparing solutions of this compound. We will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can effectively and reliably work with this reagent.

Introduction

3-formylbenzenesulfonyl fluoride is a valuable chemical intermediate, often utilized in covalent ligand discovery and chemical biology as a reactive fragment that can engage with nucleophilic amino acid residues in proteins. Its utility is predicated on its ability to be solubilized for use in screening and synthesis. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for this purpose due to its ability to dissolve a vast range of organic compounds.[1][2] However, issues with solubility can still arise due to a variety of factors. This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-formylbenzenesulfonyl fluoride in DMSO. What are the most common reasons for this?

A1: Difficulty in dissolving this compound typically stems from one or more of the following factors:

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Water contamination can significantly lower its solvating power for certain organic compounds. Using a fresh, anhydrous grade of DMSO is critical.[4]

  • Compound Characteristics: The compound may exist in a highly stable crystalline form, which requires more energy to break down the crystal lattice than the energy released by solvation.[5][6] The particle size of the solid can also play a role; larger crystals will dissolve more slowly than a fine powder.[7][8]

  • Concentration: You may be attempting to create a solution that is at or above the saturation point of the compound in DMSO at room temperature.

  • Technique: Insufficient mechanical agitation (vortexing, sonication) can lead to slow or incomplete dissolution.[9]

Q2: Is it safe to heat the mixture to improve the solubility of 3-formylbenzenesulfonyl fluoride?

A2: Gentle warming can be an effective method to increase solubility. However, it must be approached with caution. We recommend using a water bath set to a low temperature (e.g., 30-40°C) for brief periods.[10] Aggressive heating is not advised as it can lead to the thermal degradation of 3-formylbenzenesulfonyl fluoride or the DMSO solvent itself. Always perform this on a small scale first and monitor for any color changes that might indicate decomposition.

Q3: My compound dissolves in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I fix it?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous medium where it has poor solubility.[3] To mitigate this, you can try several strategies:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous buffer.

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the buffer, perform an intermediate dilution in DMSO first. Then, add this less concentrated stock to the buffer.[4]

  • Increase Mixing: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.[11]

Q4: Are there any alternative solvents I can use if I cannot achieve the desired concentration in DMSO?

A4: Yes, if DMSO proves unsuitable, other polar aprotic solvents can be considered, provided they are compatible with your downstream application. Suitable alternatives may include:

  • Dimethylformamide (DMF) [12][13]

  • N-Methyl-2-pyrrolidone (NMP) [12]

  • Dimethylacetamide (DMAc) [12] It is crucial to verify the compatibility of any new solvent with your experimental system (e.g., cell viability, assay interference) by running appropriate vehicle controls.

Troubleshooting Guide: Incomplete Dissolution

This section provides a logical workflow to address issues of incomplete dissolution of 3-formylbenzenesulfonyl fluoride in DMSO.

Initial Assessment
  • Visual Inspection of Compound: Examine the solid material. Is it a fine powder or large crystals? Larger crystals will inherently take longer to dissolve. If possible and practical, gently grinding the material with a mortar and pestle can increase the surface area and speed up dissolution.[14]

  • Verify Solvent Quality: Confirm that you are using a high-purity, anhydrous grade of DMSO from a freshly opened or properly stored container.[15] If your bottle of DMSO has been open for an extended period, it has likely absorbed atmospheric water.

Troubleshooting Workflow Diagram

G start Start: Compound is not fully dissolved in DMSO check_solvent Step 1: Verify Solvent Quality Is the DMSO anhydrous and from a sealed/fresh bottle? start->check_solvent use_new_dmso Action: Use a new, sealed bottle of anhydrous DMSO. check_solvent->use_new_dmso No mechanical_agitation Step 2: Enhance Mechanical Agitation Have you vortexed and sonicated? check_solvent->mechanical_agitation Yes use_new_dmso->start action_agitate Action: Vortex vigorously for 1-2 min. Sonicate in a water bath for 5-10 min. mechanical_agitation->action_agitate No gentle_heat Step 3: Apply Gentle Heat Is the compound still insoluble? mechanical_agitation->gentle_heat Yes success Success: Compound Dissolved mechanical_agitation->success No, dissolved after agitation action_agitate->start action_heat Action: Warm in a 30-40°C water bath for 5 min with intermittent vortexing. gentle_heat->action_heat No lower_conc Step 4: Re-evaluate Concentration Is the target concentration too high? gentle_heat->lower_conc Yes gentle_heat->success No, dissolved after heating action_heat->start action_dilute Action: Prepare a more dilute stock solution. lower_conc->action_dilute No (can be lowered) fail Issue Persists: Consider alternative solvents (e.g., DMF, NMP) or contact technical support. lower_conc->fail Yes (and cannot be lowered) action_dilute->success

Caption: A logical workflow for troubleshooting dissolution issues.

Data Summary Table
Intervention StepRationaleExpected Outcome
Use Anhydrous DMSO DMSO is hygroscopic; absorbed water reduces its solvating capacity for many organic compounds.[3][16]Improved dissolution by restoring the solvent's optimal properties.
Vortex Vigorously Provides mechanical energy to break apart solid agglomerates and increase solvent-solute interaction.Faster rate of dissolution.
Sonication Uses ultrasonic waves to induce cavitation, which scours the surface of the solid particles, enhancing dissolution.[7]Dissolution of stubborn particles that are resistant to vortexing alone.
Gentle Warming (30-40°C) Increases the kinetic energy of the system, which can help overcome the crystal lattice energy of the solid.[9][17]Increased solubility, allowing for a higher concentration to be achieved.
Reduce Concentration The desired concentration may exceed the compound's intrinsic solubility limit in DMSO.A clear, stable solution is formed at a lower, achievable concentration.

Experimental Protocol: Preparing a Stock Solution

This protocol provides a standardized method for dissolving 3-formylbenzenesulfonyl fluoride in DMSO.

Materials:

  • 3-formylbenzenesulfonyl fluoride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity grade

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Allow the vial of 3-formylbenzenesulfonyl fluoride and the sealed container of anhydrous DMSO to equilibrate to ambient room temperature.[10]

  • Weighing: Accurately weigh the desired amount of the solid compound into a clean, dry glass vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the vial containing the powder.

  • Initial Mixing: Securely cap the vial and vortex vigorously for at least 60 seconds. Visually inspect the solution.

  • Sonication: If undissolved particles remain, place the vial in a sonicator water bath for 5-10 minutes. The water level of the bath should be above the solvent level in the vial.

  • Final Inspection: After sonication, remove the vial and visually inspect the solution against a light source to ensure it is clear and free of any particulates. If particles persist, repeat sonication and vortexing. If the issue remains, proceed with the troubleshooting steps outlined above.

  • Storage: For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to minimize water absorption.[3]

References

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Jounela, A. J., et al. (1975). Effect of particle size on the bioavailability of digoxin. European Journal of Clinical Pharmacology, 8(5), 365-370.
  • Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 22-29. [Link]

  • Williams, R. O., et al. (2013). Solid-State Techniques for Improving Solubility. In Formulating Poorly Water Soluble Drugs (pp. 149-185). Springer. [Link]

  • Gora, J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1731-1743. [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubChem. Benzenesulfonyl fluoride. [Link]

  • PubChem. 4-Formylbenzene-1-sulfonyl fluoride. [Link]

  • PubChem. Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-. [Link]

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 661. [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. [Link]

  • Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC medicinal chemistry, 11(1), 111-117. [Link]

  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6116-6163. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. [Link]

  • Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 14(1), 85-91. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 707-714. [Link]

  • Google Patents. (1971). Process for preparing stable dimethyl sulfoxide-hydrogen fluoride mixture.
  • PubChem. Dimethyl Sulfoxide. [Link]

  • MDPI. (2024). Influence of DMSO Non-Toxic Solvent on the Mechanical and Chemical Properties of a PVDF Thin Film. [Link]

  • MDPI. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. [Link]

  • ResearchGate. (2021). Solubility of hybrid perovskites of different compositions in DMF (a) and DMSO (b). [Link]

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Technical Support Center: Selective Labeling of Tyrosine vs. Lysine with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for selective amino acid labeling using sulfonyl fluoride chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to successfully design and execute your experiments for selectively targeting tyrosine and lysine residues in proteins.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of sulfonyl fluorides for protein labeling.

Q1: What is the underlying mechanism of protein labeling by sulfonyl fluorides?

A1: The labeling reaction is based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a type of click chemistry.[1][2] The sulfur atom in the sulfonyl fluoride group (-SO₂F) is highly electrophilic and is attacked by nucleophilic side chains of amino acids like tyrosine and lysine.[1] This results in the displacement of the fluoride ion and the formation of a stable covalent bond, either a sulfonate ester with tyrosine or a sulfonamide with lysine.[3]

Q2: What are the primary amino acid targets for sulfonyl fluorides?

A2: While sulfonyl fluorides can react with several nucleophilic residues, including serine, threonine, and histidine, their primary targets in chemoproteomic studies are tyrosine and lysine.[4][5][6][7] The specific residue that is labeled is highly dependent on the protein's local microenvironment and the structure of the sulfonyl fluoride probe itself.[1][8]

Q3: How can I achieve selectivity between tyrosine and lysine labeling?

A3: Achieving selectivity is a nuanced process influenced by several factors:

  • Probe Chemistry: Arylsulfonyl fluorides generally show a preference for modifying tyrosines over lysines.[4] In contrast, some studies have shown that fluorosulfates (-OSO₂F) can exhibit minimal lysine reactivity, primarily targeting tyrosine and histidine.[9]

  • pH of the Reaction Buffer: The pH of the reaction buffer plays a critical role. Mildly basic conditions (around pH 7.8) can favor the deprotonation of the tyrosine phenol group, enhancing its nucleophilicity and promoting selective reaction.[10]

  • Protein Microenvironment: The accessibility and nucleophilicity of a given tyrosine or lysine residue are heavily influenced by the surrounding amino acids within the protein's three-dimensional structure.[8] For instance, the presence of a nearby basic residue (like histidine or arginine) can facilitate the deprotonation of a tyrosine, making it more reactive.[11]

Q4: Are sulfonyl fluoride probes stable in aqueous buffers?

A4: Sulfonyl fluorides possess a good balance of reactivity and aqueous stability, making them suitable for biological experiments.[5] However, they can undergo hydrolysis, especially at higher pH values.[3] It is always recommended to prepare fresh solutions of your probe and minimize the time it spends in aqueous buffer before adding it to your protein sample.

Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This section provides guidance on how to troubleshoot some of the most frequent issues seen during selective labeling experiments.

Problem 1: Low or No Labeling of the Target Protein

  • Possible Cause 1: Inactive Probe.

    • Solution: Sulfonyl fluoride probes can hydrolyze over time. Ensure that your probe is stored under anhydrous conditions and prepare fresh solutions in an appropriate organic solvent like DMSO before diluting into your aqueous reaction buffer.[12]

  • Possible Cause 2: Inaccessible Target Residue.

    • Solution: The target tyrosine or lysine may be buried within the protein structure and inaccessible to the probe. Consider performing the labeling reaction under partially denaturing conditions (e.g., with a low concentration of urea or guanidine HCl) to increase the accessibility of the target residue. However, be mindful that this can also lead to non-specific labeling.

  • Possible Cause 3: Unfavorable Reaction Conditions.

    • Solution: Optimize the reaction pH, temperature, and incubation time. For tyrosine labeling, a slightly basic pH (7.5-8.0) can enhance reactivity.[10] A longer incubation time or a higher probe-to-protein molar ratio may also be necessary, but be aware that this can increase the risk of off-target labeling.

  • Possible Cause 4: Probe Precipitation.

    • Solution: Some sulfonyl fluoride probes have poor aqueous solubility. If you observe precipitation upon adding the probe to your buffer, try increasing the percentage of organic co-solvent (like DMSO) in your reaction, ensuring it does not exceed a concentration that would denature your protein (typically <5% v/v).[1][12]

Problem 2: Non-Specific Labeling or Labeling of Multiple Residues

  • Possible Cause 1: Probe is Too Reactive.

    • Solution: Highly reactive sulfonyl fluorides can lead to promiscuous labeling.[7] If you are observing non-specific labeling, consider using a less reactive probe, such as a fluorosulfate, which has been shown to have lower intrinsic reactivity.[9]

  • Possible Cause 2: High Probe Concentration or Long Incubation Time.

    • Solution: Reduce the molar excess of the probe and shorten the incubation time. A titration experiment is highly recommended to find the optimal balance between efficient on-target labeling and minimal off-target modification.

  • Possible Cause 3: Reaction pH is Too High.

    • Solution: While a basic pH can enhance tyrosine reactivity, a very high pH can also increase the nucleophilicity of other residues like lysine and lead to hydrolysis of the probe. Try performing the reaction at a lower pH (e.g., 7.2-7.5) to see if selectivity improves.

Problem 3: Inconsistent Results Between Experiments

  • Possible Cause 1: Inconsistent Reagent Preparation.

    • Solution: Always prepare fresh solutions of your sulfonyl fluoride probe immediately before use. Ensure that your buffers are prepared consistently and that the pH is accurately measured for each experiment.

  • Possible Cause 2: Variability in Protein Sample.

    • Solution: Ensure that your protein purification protocol is consistent and that the protein is of high purity. The presence of contaminants can interfere with the labeling reaction. Also, confirm the protein concentration accurately before each experiment.

Experimental Protocols

These protocols provide a starting point for your labeling experiments. Optimization will likely be required for your specific protein and probe.

Protocol 1: Selective Tyrosine Labeling

This protocol is designed to favor the labeling of accessible and reactive tyrosine residues.

Materials:

  • Purified protein of interest

  • Sulfonyl fluoride probe (e.g., an arylsulfonyl fluoride)

  • Anhydrous DMSO

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.8

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Prepare a solution of your purified protein in the Reaction Buffer at a concentration of 1-10 µM.

  • Probe Preparation: Prepare a 10 mM stock solution of the sulfonyl fluoride probe in anhydrous DMSO.

  • Labeling Reaction: Add the sulfonyl fluoride probe to the protein solution to a final concentration of 10-100 µM (a 10- to 100-fold molar excess). The final DMSO concentration should be kept below 5% (v/v).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining unbound probe.[1]

  • Analysis: Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: General Lysine and Tyrosine Labeling

This protocol uses neutral pH conditions which can allow for the labeling of highly reactive lysine residues in addition to tyrosines.

Materials:

  • Purified protein of interest

  • Sulfonyl fluoride probe

  • Anhydrous DMSO

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Prepare a solution of your purified protein in the Reaction Buffer at a concentration of 1-10 µM.

  • Probe Preparation: Prepare a 10 mM stock solution of the sulfonyl fluoride probe in anhydrous DMSO.

  • Labeling Reaction: Add the sulfonyl fluoride probe to the protein solution to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

  • Analysis: Proceed with your desired downstream analysis.

Data Presentation

The following table summarizes the key differences in reactivity and conditions for targeting tyrosine versus lysine residues.

FeatureSelective Tyrosine LabelingGeneral Lysine/Tyrosine Labeling
Primary Nucleophile Phenolic hydroxyl groupEpsilon-amino group and phenolic hydroxyl group
Optimal pH 7.5 - 8.07.2 - 7.5
Typical Probe Arylsulfonyl fluorides, FluorosulfatesArylsulfonyl fluorides
Key Consideration Deprotonation of the tyrosine phenol is crucial for reactivity.Highly dependent on the pKa and accessibility of the specific lysine residue.

Visualizing the Chemistry

The following diagrams illustrate the reaction mechanisms and the factors influencing selectivity.

SuFEx_Mechanism cluster_tyrosine Tyrosine Labeling cluster_lysine Lysine Labeling Tyr Tyrosine Residue (Phenol Side Chain) Tyr_Anion Tyrosinate Anion (Nucleophilic) Tyr->Tyr_Anion Deprotonation (pH > pKa) Adduct_Tyr Sulfonate Ester Adduct Tyr_Anion->Adduct_Tyr Nucleophilic Attack SF_Tyr Sulfonyl Fluoride SF_Tyr->Adduct_Tyr Fluoride Leaving Group Lys Lysine Residue (Amine Side Chain) Adduct_Lys Sulfonamide Adduct Lys->Adduct_Lys Nucleophilic Attack SF_Lys Sulfonyl Fluoride SF_Lys->Adduct_Lys Fluoride Leaving Group

Caption: Reaction mechanisms for tyrosine and lysine labeling with sulfonyl fluorides.

Selectivity_Factors Selectivity Selectivity (Tyr vs. Lys) Probe Probe Structure (e.g., Arylsulfonyl Fluoride vs. Fluorosulfate) Selectivity->Probe pH Reaction pH Selectivity->pH Microenvironment Protein Microenvironment Selectivity->Microenvironment Accessibility Residue Accessibility Microenvironment->Accessibility pKa Residue pKa Microenvironment->pKa

Caption: Key factors influencing the selectivity of sulfonyl fluoride labeling.

References

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship.org. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • A) A previously reported sulfonyl fluoride probe for covalent lysine... ResearchGate. [Link]

  • (PDF) Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ResearchGate. [Link]

  • A Sulfur(VI) fluorides for targeting lysine, tyrosine,... ResearchGate. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [Link]

  • Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. PMC. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. ResearchGate. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry - Chinese Chemical Society. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]

  • Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing). [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug ... PMC - NIH. [Link]

  • Selective protection and labelling of arginine/lysine side chains in HBSs of proteins V.1. Protocols.io. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship.org. [Link]

Sources

Technical Support Center: 3-Formylbenzenesulfonyl Fluoride (3-FBSF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-formylbenzenesulfonyl fluoride (3-FBSF). This resource is designed for researchers, scientists, and drug development professionals utilizing this bifunctional covalent probe in their experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting strategies to navigate the complexities of using a reactive compound in a biological milieu.

Introduction: Understanding 3-Formylbenzenesulfonyl Fluoride

3-Formylbenzenesulfonyl fluoride (3-FBSF) is a chemical probe featuring two reactive functional groups: an aryl sulfonyl fluoride (-SO₂F) and a benzaldehyde (-CHO). The sulfonyl fluoride acts as a moderately stable, yet reactive electrophilic "warhead" that can form covalent bonds with specific nucleophilic amino acid residues in proteins.[1][2] This property makes it a valuable tool in chemical biology for applications such as covalent inhibitor development, activity-based protein profiling, and target identification.[1] The aldehyde group adds a second layer of reactivity, capable of forming reversible Schiff bases with primary amines like lysine.

The key to successfully using 3-FBSF lies in understanding and managing its stability and reactivity within the complex environment of cell culture media. This guide will address these critical factors to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 3-formylbenzenesulfonyl fluoride (3-FBSF) and what is its primary application?

A: 3-FBSF is a covalent chemical probe. Its primary utility comes from the sulfonyl fluoride moiety, which can covalently modify nucleophilic side chains of amino acids such as lysine, tyrosine, serine, and histidine on a target protein.[1][3][4] This irreversible interaction allows for stable labeling of proteins, making it useful for identifying and validating drug targets, and as a starting point for designing targeted covalent inhibitors.[1][5] The presence of the formyl group offers a secondary point of interaction or a potential site for further chemical modification.

Q2: How stable is the sulfonyl fluoride group in aqueous solutions like PBS or cell culture media?

A: The stability of the sulfonyl fluoride group is a balance between being inert enough to handle and reactive enough to label proteins. Compared to their more reactive cousins, sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater stability in aqueous environments.[6] However, they are still susceptible to slow hydrolysis, where a water molecule attacks the electrophilic sulfur atom, converting the -SO₂F group to a sulfonic acid (-SO₃H), which is unreactive towards proteins. The rate of this hydrolysis is influenced by pH, temperature, and the electronic properties of the aryl ring.[3][7] While many aryl sulfonyl fluorides show reasonable stability in buffer over experimental timescales (hours), their half-life can be significantly shorter in complete cell culture media due to the presence of reactive nucleophiles.[7][8]

Q3: What components in my cell culture medium are most likely to react with 3-FBSF?

A: Cell culture media are complex mixtures containing numerous components that can react with 3-FBSF, effectively reducing its available concentration for your intended target.[9][10][11]

  • Amino Acids: Free amino acids with nucleophilic side chains, such as L-lysine, L-tyrosine, and L-histidine, which are standard components of basal media (e.g., DMEM, RPMI-1640), can directly react with the sulfonyl fluoride group.[3][12]

  • Serum (e.g., Fetal Bovine Serum - FBS): This is the most significant sink for reactive compounds. FBS is rich in proteins, with bovine serum albumin (BSA) being the most abundant. BSA and other serum proteins have numerous surface-exposed lysine and tyrosine residues that will readily and non-specifically react with 3-FBSF, rapidly depleting it from the medium.

  • pH Buffers: Some biological buffers, like Tris (tris(hydroxymethyl)aminomethane), contain primary amines that can react with the sulfonyl fluoride. Bicarbonate and HEPES buffers are generally more compatible.[9]

  • Glutamine: While less reactive, glutamine is an abundant amino acid in media that contributes to the overall nucleophilic load.[11]

Q4: Which amino acid residues does the sulfonyl fluoride moiety of 3-FBSF primarily target?

A: Sulfonyl fluorides are known as "privileged" warheads because they can react with a broader range of nucleophilic amino acids compared to more common warheads like acrylamides (which primarily target cysteine).[1][2] The primary targets for sulfonyl fluorides are:

  • Lysine (Lys): The ε-amino group forms a stable sulfonamide bond.[13][14]

  • Tyrosine (Tyr): The phenolic hydroxyl group forms a stable sulfonate ester.[13][14]

  • Serine (Ser): The hydroxyl group can be targeted, especially within the active sites of enzymes like serine proteases.[1]

  • Histidine (His): The imidazole side chain is also a potential nucleophile.[3]

The specific residue targeted in a protein pocket depends on its spatial proximity to the bound probe and its nucleophilicity, which can be significantly altered by the local protein microenvironment.[6]

Q5: Does the formyl (aldehyde) group of 3-FBSF also react with cellular components?

A: Yes. The aldehyde group is an electrophile that can react with primary amines, most notably the ε-amino group of lysine residues, to form a Schiff base (an imine). This reaction is typically reversible. While this interaction is less stable than the covalent bond formed by the sulfonyl fluoride, it can contribute to non-specific labeling or transient interactions with off-target proteins, potentially increasing background signal in your experiments.

Troubleshooting Guide

This section addresses common problems encountered when using 3-FBSF in cell-based assays.

Scenario 1: No or Low Target Engagement

You've treated your cells with 3-FBSF but see minimal to no labeling of your protein of interest via Western blot, mass spectrometry, or fluorescence imaging.

Possible Cause Explanation Recommended Solution & Validation
Compound Instability / Depletion 3-FBSF is rapidly consumed by reacting with components in the cell culture medium (especially serum proteins and free amino acids) before it can enter the cells and engage its target.[8]Solution: 1. Reduce Serum: Perform the incubation in serum-free or low-serum (0.5-1%) medium. You may need to pre-condition cells in low-serum media for a short period before adding the probe.2. Simplify the Medium: For short-term experiments (1-2 hours), consider replacing the full medium with a simpler buffer like PBS or HBSS during the incubation period.3. Decrease Incubation Time: A shorter incubation time minimizes the opportunity for degradation and non-specific reactions.Validation: Directly measure the stability of 3-FBSF in your specific medium using the LC-MS protocol provided below.
Insufficient Cell Permeability While many small molecules can cross the cell membrane, poor permeability could be a limiting factor.Solution: Test the compound on cell lysates or with purified protein to confirm it can engage the target in a simpler system. If it works there but not in whole cells, permeability is a likely issue.
Incorrect Compound Concentration The effective concentration reaching the target may be too low due to compound depletion or if the initial concentration was not optimized.Solution: Perform a dose-response experiment, testing a range of 3-FBSF concentrations to find the optimal level for target engagement without inducing toxicity.
Scenario 2: High Background or Non-Specific Labeling

Your results show that many proteins, in addition to your target, are being labeled, leading to a high background signal.

Possible Cause Explanation Recommended Solution & Validation
Excessive Reactivity The concentration of 3-FBSF is too high or the incubation time is too long, causing it to react with many accessible, moderately nucleophilic residues on abundant cellular proteins.Solution: 1. Titrate Down: Lower the concentration of 3-FBSF significantly.2. Shorten Incubation: Reduce the treatment time (e.g., from 4 hours to 1 hour).Validation: Run a concentration and time-course experiment and analyze the results (e.g., by gel) to identify the conditions that maximize specific target labeling while minimizing background.
Dual-Functional Reactivity Both the sulfonyl fluoride and the aldehyde are contributing to non-specific labeling.Solution: Include negative controls to dissect the source of the background.• Control 1 (SO₂F only): Benzenesulfonyl fluoride.• Control 2 (CHO only): Benzaldehyde.Comparing the labeling patterns from these controls to 3-FBSF can help determine which functional group is responsible for the off-target effects.

Experimental Protocols & Data

Protocol: Assessing the Stability of 3-FBSF in Cell Culture Media via LC-MS

This protocol allows you to quantify the rate at which 3-FBSF is depleted in your specific experimental conditions.[15][16]

Materials:

  • 3-FBSF

  • Anhydrous DMSO

  • Your complete cell culture medium (with and without serum)

  • LC-MS grade acetonitrile (ACN) and water

  • Formic acid (optional, for LC-MS)

  • 96-well plate or microcentrifuge tubes

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution of 3-FBSF (e.g., 10 mM) in anhydrous DMSO.

  • Spike the Medium: In a tube, dilute the 3-FBSF stock solution into your pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Prepare separate samples for medium with and without serum.

  • Time-Course Sampling: Incubate the spiked medium at 37°C in a cell culture incubator (with CO₂ if required for pH stability). At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), collect an aliquot (e.g., 50 µL). The t=0 sample should be taken immediately after spiking.

  • Protein Precipitation & Sample Quenching: Immediately add the 50 µL aliquot to 150 µL of cold acetonitrile (ACN) containing an internal standard (if available). This stops the reaction and precipitates the proteins.

  • Sample Preparation: Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis: Carefully transfer the supernatant to an LC-MS vial. Analyze the samples to measure the peak area of the parent 3-FBSF molecule.

  • Data Analysis: Plot the remaining percentage of 3-FBSF against time. This will give you a clear picture of its stability and allow you to calculate an approximate half-life (t₁/₂) in your specific medium.

Data Summary: Reactivity of 3-FBSF Functional Groups
Functional GroupReactive TowardsBiological Nucleophile(s)Bond FormedStability of Adduct
Sulfonyl Fluoride (-SO₂F) Nucleophilic AttackLysine (amine), Tyrosine (hydroxyl), Serine (hydroxyl), Histidine (imidazole)Sulfonamide, Sulfonate EsterCovalent, Stable[13][14]
Formyl (-CHO) Nucleophilic AdditionLysine (amine)Imine (Schiff Base)Covalent, Reversible
Sulfonyl Fluoride (-SO₂F) HydrolysisWaterSulfonic AcidStable (but inactive)

Visualized Workflows

Diagram 1: Troubleshooting Workflow for 3-FBSF Experiments

cluster_no_signal No / Low Signal cluster_high_bg High Background start Start Experiment with 3-FBSF result Analyze Results start->result issue Problem Encountered? result->issue no_signal Cause: Instability? issue->no_signal Yes (Low Signal) high_bg Cause: High Reactivity? issue->high_bg Yes (High Background) success Success! Proceed with research issue->success No sol_instability Solutions: - Reduce serum - Shorten incubation time - Use simpler buffer no_signal->sol_instability Yes validate_stability Validation: Run LC-MS Stability Assay sol_instability->validate_stability sol_reactivity Solutions: - Lower concentration - Shorten incubation time high_bg->sol_reactivity Yes validate_reactivity Validation: Include negative controls (e.g., benzaldehyde) sol_reactivity->validate_reactivity

Caption: A logical workflow for diagnosing and solving common issues in experiments using 3-FBSF.

Diagram 2: Reaction Pathways of 3-FBSF in Cell Culture Media

cluster_pathways Potential Reactions in Media FBSF 3-Formylbenzenesulfonyl Fluoride (3-FBSF) target Desired Outcome: Covalent Labeling of Target Protein FBSF->target Cellular Uptake + Target Binding hydrolysis Pathway 1: Hydrolysis (Inactivation) FBSF->hydrolysis -SO2F + H2O off_target Pathway 2: Off-Target Reaction (Depletion & Background) FBSF->off_target -SO2F / -CHO + Nucleophiles media_components Media Components: - Water - Serum Proteins (BSA) - Free Amino Acids (Lys, Tyr) media_components->hydrolysis media_components->off_target

Caption: Major competing reaction pathways for 3-FBSF in a typical cell culture environment.

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.). National Center for Biotechnology Information.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications.
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (2023, January 17). National Center for Biotechnology Information.
  • How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate.
  • Sulfonyl Fluorides. (n.d.). Enamine.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). Journal of Medicinal Chemistry - ACS Publications.
  • Cell Culture Medium: 6 Critical Components to Include. (2022, November 7). Bitesize Bio.
  • A Deep Dive into Cell Culture Media. (n.d.). Scientific Bioprocessing.
  • Common Reagents In Cell Culture. (2023, May 17). LABOAO.
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC. (2015, March 16). National Center for Biotechnology Information.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). Organic Chemistry Frontiers.
  • Cell Culture Media Formulation: Components You Can't Ignore. (2025, May 9). Cell Culture Media Formulation.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.
  • Recent advances in the development of covalent inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. (n.d.). National Center for Biotechnology Information.

Sources

Module 1: Controlling Heterobifunctional Cross-Talk (NHS/Maleimide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioconjugation Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your conjugation efficiency is low, your proteins are precipitating, or your PROTAC dose-response curves are bell-shaped.

In bifunctional linker experiments, "cross-reactivity" is rarely a random accident; it is a failure of kinetic control. Whether you are building Antibody-Drug Conjugates (ADCs), crosslinking for structural mass spectrometry (XL-MS), or designing PROTACs, the solution lies in mastering the competition between hydrolysis , aminolysis , and thiol-Michael addition .

Below are the troubleshooting protocols and mechanistic guides to regain control of your chemistry.

The Issue: You are using a heterobifunctional linker (e.g., SMCC, SPDP) to join Protein A (Amine) to Protein B (Thiol). You observe Protein A-A dimers (homopolymerization) or "dead" linkers that refuse to conjugate to Protein B.

The Mechanism: The Maleimide group is designed to be thiol-specific, but this specificity is pH-dependent.[1][2] At pH > 7.5, Maleimides lose specificity and react with primary amines (Lysine), causing polymerization. Simultaneously, Maleimides undergo ring-opening hydrolysis, rendering them unreactive toward thiols.

Troubleshooting Protocol: The Sequential "pH Switch"

Use this workflow to mathematically minimize cross-reactivity.

  • Step 1: Amine Activation (pH 7.2 – 8.0)

    • Action: React Protein A with the linker (NHS ester end).

    • Critical Control: Keep pH < 8.0 to protect the Maleimide group on the other end.

    • Time: 30–60 mins at Room Temp.

    • Desalting: Mandatory. You must remove unreacted linker before Step 2.

  • Step 2: The pH Drop (pH 6.5 – 7.0)

    • Action: Adjust buffer to pH 6.5–7.0 before adding Protein B (Thiol).

    • Why? At pH 7.0, the reaction rate of Maleimide with Thiols is ~1,000× faster than with Amines.[1][3] This prevents the Maleimide from reacting with Lysines on Protein B.

Visualizing the Workflow:

pH_Switch_Protocol Start Protein A (Lysines) Step1 Step 1: NHS-Ester Reaction pH 7.2 - 8.0 (Amine Selective) Start->Step1 + Linker (Excess) Purify Desalting / Dialysis (Remove Excess Linker) Step1->Purify Stop Amine Rxn Step2 Step 2: Thiol-Maleimide Reaction pH 6.5 - 7.0 (Thiol Selective) Purify->Step2 + Protein B (Cysteine) Final Conjugate A-B (No Homopolymers) Step2->Final Stable Thioether

Caption: The "pH Switch" ensures the Maleimide group survives the first reaction and remains specific to thiols in the second.

Troubleshooting Matrix: NHS/Maleimide

SymptomProbable CauseCorrective Action
Low Conjugation Yield (Step 2) Maleimide HydrolysisThe linker sat too long at pH > 7.5 during Step 1. Fix: Lower Step 1 pH to 7.2 and work faster.
Precipitation during Step 1 Hydrophobic LinkerThe linker (e.g., SMCC) is insoluble. Fix: Use sulfonated analogs (Sulfo-SMCC) or dissolve in dry DMSO/DMA first.
Protein A-A Dimers Maleimide-Amine ReactivityStep 1 pH was > 8.0, or Step 2 was performed at pH > 7.5. Fix: Strictly maintain pH 6.5–7.0 for Step 2.

Module 2: PROTACs & The "Hook Effect"

The Issue: In PROTAC development, you observe that increasing the concentration of your bifunctional molecule eventually decreases the degradation of the target protein.

The Mechanism: This is the "Hook Effect" (autoinhibition). PROTACs function by forming a Ternary Complex (Target : Linker : E3 Ligase).[4][5]

  • Optimal Conc: The linker bridges the two proteins.

  • Excess Conc: The linker saturates both the Target and the Ligase separately, forming non-productive Binary Complexes . The two proteins can no longer find each other because their binding pockets are occupied by different linker molecules.

Diagnostic Guide: Is it the Hook Effect?
  • Run a full dose-response: Test 4 log units (e.g., 1 nM to 10 µM).

  • Check the shape: A true Hook Effect yields a bell-shaped curve.

  • Validation: Washout experiment. If degradation resumes after washing out excess compound, it confirms reversible competitive binding (Hook Effect) rather than toxicity.

Visualizing the Kinetic Trap:

Hook_Effect cluster_optimal Optimal Concentration (Ternary Complex) cluster_excess Excess Concentration (Binary Complexes) Target Target Protein Ternary Target--PROTAC--Ligase (Degradation ON) Target->Ternary Balanced Ratio Binary1 Target--PROTAC Target->Binary1 High [PROTAC] Binary2 Ligase--PROTAC Target->Binary2 High [PROTAC] Ligase E3 Ligase Ligase->Ternary Balanced Ratio Ligase->Binary1 High [PROTAC] Ligase->Binary2 High [PROTAC] Protac PROTAC Molecule Protac->Ternary Balanced Ratio Protac->Binary1 High [PROTAC] Protac->Binary2 High [PROTAC] Result No Interaction (Degradation OFF)

Caption: At high concentrations, PROTAC molecules saturate binding sites individually, preventing the necessary protein-protein interaction.

Module 3: Managing Hydrophobicity & Aggregation

The Issue: Adding the linker causes your protein or conjugate to precipitate immediately.

The Mechanism: Many classic linkers (e.g., alkyl chains) are highly hydrophobic. When conjugated to the surface of a protein, they alter the protein's hydration shell, leading to unfolding or aggregation. This is critical in Antibody-Drug Conjugates (ADCs) where "drug loading" (DAR) increases hydrophobicity.

Solution: The Hydrophilicity Checklist
  • Switch to PEG: Replace alkyl spacers with Polyethylene Glycol (PEG) units (e.g., PEG4 or PEG8). PEG recruits water molecules, shielding the hydrophobic payload.

  • Use Sulfonated Reagents: If using NHS esters, choose Sulfo-NHS variants (e.g., Sulfo-SMCC). The negative charge on the sulfonate group prevents the reagent itself from aggregating before reaction.

  • Cosolvent Titration:

    • Dissolve the linker in anhydrous DMSO or DMA.

    • Add this to your aqueous protein solution such that the final organic solvent concentration is < 10% (v/v) .

    • Tip: Add the linker slowly while vortexing to prevent local high-concentration pockets that trigger precipitation.

Solvent Compatibility Table

SolventCompatibilityNotes
DMSO HighBest for dissolving hydrophobic linkers (NHS-esters, Maleimides).
DMF ModerateCan degrade into amines (fishy smell) which kill NHS-esters.[6] Use fresh, high-grade only.
Methanol/Ethanol LowAvoid with NHS-esters (primary alcohols compete with the reaction).
Water VariableOnly for Sulfo-NHS or PEGylated linkers. Hydrophobic linkers will crash out.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on pH control and reaction kinetics).

  • Thermo Fisher Scientific. Chemistry of Crosslinking. (Detailed mechanistic overview of NHS and Maleimide reactivity).

  • Konstantinidou, M., et al. (2019). PROTACs—a game-changing technology. Expert Opinion on Drug Discovery. (Discussion of the Hook Effect and ternary complexes).

  • Broad Institute. Protocol for Conjugation of NHS-Ester Probes. (Standard protocols for amine-reactive probes).

  • Matos, M. J., et al. (2018). Chemical Biology of Cysteine Modification. Current Opinion in Chemical Biology. (In-depth review of thiol-maleimide stability and hydrolysis).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization of 3-Formylbenzenesulfonyl Fluoride Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the realm of covalent inhibitors and chemical probes, 3-formylbenzenesulfonyl fluoride stands out as a versatile tool. Its bifunctional nature—a reactive sulfonyl fluoride "warhead" and a formyl group for potential secondary reactions or as a spectroscopic handle—offers unique opportunities in chemical biology. However, rigorously characterizing the covalent conjugates it forms with target proteins is paramount to validating its mechanism of action and ensuring specificity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) based techniques for the characterization of these conjugates, grounded in field-proven insights and experimental data.

The Unparalleled Advantages of ¹⁹F NMR in Covalent Conjugate Analysis

While a suite of biophysical techniques can confirm protein modification, NMR spectroscopy provides atomic-level resolution of the interaction.[1] Among NMR-active nuclei, the fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for studying the conjugation of probes like 3-formylbenzenesulfonyl fluoride for several key reasons:

  • High Sensitivity and Natural Abundance : The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protons.[2] Furthermore, it boasts 100% natural abundance, eliminating the need for isotopic enrichment of the probe.[2]

  • Vast Chemical Shift Dispersion : The ¹⁹F NMR chemical shift range spans approximately 800 ppm, which is significantly larger than that of ¹H NMR.[2] This vast dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[1]

  • Background-Free Spectrum : Fluorine is virtually absent from biological systems, meaning that a ¹⁹F NMR spectrum of a biological sample is free from endogenous background signals.[3] This allows for the clear and unambiguous detection of the fluorinated probe.

The sensitivity of the ¹⁹F chemical shift to its environment is the cornerstone of its utility. Upon covalent attachment of the sulfonyl fluoride to a nucleophilic amino acid residue (e.g., lysine, tyrosine, serine, or histidine), the electronic environment around the fluorine atom is fundamentally altered. This results in a significant and readily detectable change in its chemical shift, providing a direct spectroscopic readout of the covalent modification event.[1]

Comparing NMR Methodologies for Characterization

The characterization of a 3-formylbenzenesulfonyl fluoride-protein conjugate can be approached from two perspectives: observing the ligand (the sulfonyl fluoride probe) or observing the protein.

1. Ligand-Observed ¹⁹F NMR: This is often the most direct and efficient method. A simple one-dimensional (1D) ¹⁹F NMR experiment can be used to monitor the progress of the covalent reaction in real-time. The disappearance of the signal corresponding to the free 3-formylbenzenesulfonyl fluoride and the appearance of a new, shifted resonance confirms the formation of the covalent adduct. This approach is particularly powerful for:

  • Confirming Covalent Modification: The change in the ¹⁹F chemical shift is a definitive indicator of the reaction.
  • Quantifying Reaction Kinetics: By acquiring spectra over time, the rate of conjugation can be determined.
  • Assessing Stability: The stability of the resulting sulfonate ester or sulfonamide can be monitored over time.[2]

2. Protein-Observed NMR (¹H-¹⁵N HSQC): This technique focuses on the protein's NMR signals. It requires the protein to be isotopically labeled with ¹⁵N. A 2D ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue's backbone amide group. Upon covalent modification, residues at or near the binding site will experience a change in their chemical environment, leading to perturbations in their corresponding peak positions in the HSQC spectrum. This "chemical shift perturbation" (CSP) mapping is invaluable for:

  • Identifying the Binding Site: The residues with the most significant chemical shift changes are likely to be at or near the site of covalent modification.[4]
  • Detecting Allosteric Effects: Widespread chemical shift changes can indicate conformational rearrangements in the protein upon ligand binding.[5]

Which Method to Choose?

For initial confirmation of conjugation and kinetic studies, ligand-observed ¹⁹F NMR is the method of choice due to its speed and simplicity. For identifying the specific site of modification and understanding the structural consequences for the protein, protein-observed ¹H-¹⁵N HSQC is indispensable. The two approaches are highly complementary and, when used in tandem, provide a comprehensive picture of the covalent modification event.

Data Presentation: A Comparative Look at Arylsulfonyl Fluoride ¹⁹F NMR Chemical Shifts

The ¹⁹F chemical shift of an arylsulfonyl fluoride is influenced by the substituents on the aromatic ring. The table below provides a compilation of reported ¹⁹F NMR chemical shifts for various arylsulfonyl fluorides, offering a baseline for comparison. All shifts are referenced to CFCl₃ (0 ppm).

CompoundStructureSolvent¹⁹F Chemical Shift (δ, ppm)Reference
4-Methylbenzenesulfonyl fluoride4-CH₃-C₆H₄-SO₂FCDCl₃+66.2[6]
Benzenesulfonyl fluorideC₆H₅-SO₂FCDCl₃+65.8[7]
4-Methoxybenzenesulfonyl fluoride4-CH₃O-C₆H₄-SO₂FCDCl₃+67.3[8]
4-Hydroxybenzenesulfonyl fluoride4-HO-C₆H₄-SO₂FCDCl₃+67.1[7]
4-Bromobenzenesulfonyl fluoride4-Br-C₆H₄-SO₂FCDCl₃+66.5[8]
2-Bromobenzenesulfonyl fluoride2-Br-C₆H₄-SO₂FCDCl₃+57.9[8]
3-Fluorobenzenesulfonyl fluoride3-F-C₆H₄-SO₂FN/AN/A[9]
4-(Trifluoromethoxy)benzenesulfonyl fluoride4-CF₃O-C₆H₄-SO₂FCDCl₃+66.6[6]
Naphthalene-2-sulfonyl fluorideC₁₀H₇-SO₂FCDCl₃+62.6[7]

Note: A specific experimental value for 3-formylbenzenesulfonyl fluoride was not found in the surveyed literature, but its chemical shift is expected to be in a similar range to the other substituted benzenesulfonyl fluorides.

Expected Chemical Shift Changes Upon Conjugation

Upon reaction with a nucleophilic amino acid side chain, the sulfonyl fluoride (-SO₂F) is converted to a sulfonate ester (-SO₃-R, from Tyr, Ser, Thr) or a sulfonamide (-SO₂-NH-R, from Lys, His). This conversion from a fluoride to an oxygen or nitrogen linkage significantly alters the electronic environment of the sulfur atom, which in turn influences the now-absent fluorine. The key takeaway for the experimentalist is the disappearance of the starting material's ¹⁹F signal and the appearance of a new signal from any unreacted probe in a different, protein-bound non-covalent state, or from a different conformation of the covalent adduct.

The precise chemical shift of the newly formed covalent adduct is highly context-dependent and influenced by the specific protein environment (e.g., proximity to aromatic rings, hydrogen bonding interactions, and solvent exposure). Therefore, a universal table of conjugated chemical shifts is not feasible. However, the change in the spectrum is the critical and unambiguous indicator of covalent modification.

Experimental Protocols & Workflows

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for characterizing the covalent conjugation of a protein with 3-formylbenzenesulfonyl fluoride using NMR.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation & Monitoring cluster_analysis Data Analysis & Characterization P Purified Protein Mix Incubate Protein + SF P->Mix SF 3-Formylbenzenesulfonyl Fluoride Stock SF->Mix NMR_Timecourse Acquire 1D ¹⁹F NMR Time-course Data Mix->NMR_Timecourse Purify Purify Conjugate Mix->Purify After reaction completion Analysis Analyze Spectra: - Disappearance of Free SF - Appearance of New Peak(s) - Determine Kinetics NMR_Timecourse->Analysis HSQC Acquire ¹H-¹⁵N HSQC (on ¹⁵N-labeled protein) Purify->HSQC CSP Chemical Shift Perturbation Mapping HSQC->CSP

Caption: Workflow for NMR characterization of covalent protein modification.

Step-by-Step Protocol: Monitoring Covalent Modification by ¹⁹F NMR

This protocol provides a generalized procedure for monitoring the reaction between a target protein and 3-formylbenzenesulfonyl fluoride.

1. Sample Preparation:

  • Prepare a concentrated stock solution of 3-formylbenzenesulfonyl fluoride (e.g., 100 mM) in a compatible organic solvent such as DMSO.
  • Prepare your target protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) containing 5-10% D₂O for the spectrometer lock. A typical protein concentration for ligand-observed ¹⁹F NMR is 10-50 µM.
  • Transfer 500 µL of the protein solution to a clean NMR tube.

2. NMR Spectrometer Setup:

  • Tune and match the NMR probe to the ¹⁹F frequency.
  • Lock the spectrometer on the D₂O signal.
  • Optimize the receiver gain and shim the magnetic field for homogeneity.

3. Data Acquisition:

  • Acquire a reference spectrum: Record a 1D ¹⁹F NMR spectrum of the protein sample before the addition of the sulfonyl fluoride. This will serve as a baseline to ensure there are no contaminating fluorine signals.
  • Initiate the reaction: Add a small aliquot of the 3-formylbenzenesulfonyl fluoride stock solution to the NMR tube to achieve the desired final concentration (e.g., a 5-10 fold molar excess over the protein). Mix gently but thoroughly.
  • Monitor the reaction: Immediately begin acquiring a series of 1D ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes). The acquisition time for each spectrum should be as short as possible while maintaining an adequate signal-to-noise ratio.
  • Key acquisition parameters to consider:
  • Spectral Width: Should be wide enough to encompass the expected chemical shifts of both the free and conjugated species (a range of ~100 ppm centered around +65 ppm is a good starting point).
  • Recycle Delay (d1): A delay of 1-2 seconds is typically sufficient.
  • Number of Scans: This will depend on the concentration of your probe and protein. Aim for a sufficient number to achieve good signal-to-noise in a reasonable amount of time.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).
  • Integrate the peak corresponding to the free 3-formylbenzenesulfonyl fluoride in each spectrum of the time-course.
  • Plot the integral value as a function of time. This will show the consumption of the starting material.
  • Observe the appearance of any new peaks, which would correspond to the protein-conjugate. The chemical shift of this new peak provides information about the environment of the probe in its final, covalently bound state.

This detailed guide provides the foundational knowledge and practical steps for researchers to confidently employ NMR spectroscopy, particularly the powerful ¹⁹F NMR techniques, in the characterization of 3-formylbenzenesulfonyl fluoride conjugates. By understanding the principles and applying these methodologies, scientists can gain crucial insights into the specificity and mechanism of their covalent probes and inhibitors.

References

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry. (2015). Available at: [Link]

  • Supporting Information Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. The Royal Society of Chemistry. (2021). Available at: [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25(1), 163-195. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. (2018). Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • (19)F-modified proteins and (19)F-containing ligands as tools in solution NMR studies of protein interactions. PubMed. (2014). Available at: [Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. (2025). Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois Urbana-Champaign. (1996). Available at: [Link]

  • Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... ResearchGate. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2011). Fluorine-protein Interactions and ¹⁹F NMR Isotropic Chemical Shifts: An Empirical Correlation With Implications for Drug Design. ChemMedChem, 6(1), 108-114. Available at: [Link]

  • Kuprov, I. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 273-286. Available at: [Link]

  • 19F NMR Reveals Multiple Conformations at the Dimer Interface of the Non-Structural Protein 1 Effector Domain from Influenza A Virus. PMC. (2016). Available at: [Link]

  • Chemical Shift Mapping. Protein NMR. (2012). Available at: [Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. (2025). Available at: [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. (2017). Available at: [Link]

  • Using chemical shift perturbation to characterise ligand binding. PubMed. (2013). Available at: [Link]

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. PMC. (2013). Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. (2020). Available at: [Link]

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Semantic Scholar. (2018). Available at: [Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. PMC. (2014). Available at: [Link]

  • 3-fluorobenzenesulfonyl fluoride. LookChem. (2025). Available at: [Link]

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Technical Guide: 3-Formylbenzenesulfonyl Fluoride vs. Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 3-Formylbenzenesulfonyl Fluoride and Sulfonyl Chlorides Content Type: Publish Comparison Guide

Executive Summary

In the landscape of covalent probes and heterobifunctional linkers, 3-formylbenzenesulfonyl fluoride (CAS 1974336-02-1) represents a significant evolutionary leap over its sulfonyl chloride precursors.[1] While sulfonyl chlorides have long been the workhorses of sulfonylation, their high moisture sensitivity and indiscriminate reactivity limit their utility in complex biological environments and multi-step synthesis.

This guide provides a technical comparison of these two warheads, focusing on the "Sleeping Beauty" reactivity of the sulfonyl fluoride moiety (SuFEx chemistry) and its specific application in bifunctional linkers where the formyl group (-CHO) serves as an orthogonal handle.[1]

Part 1: The Chemistry of the Warhead[1]

The fundamental difference lies in the bond stability and activation energy required for nucleophilic substitution at the sulfur(VI) center.[1]

Structural Comparison
  • 3-Formylbenzenesulfonyl Chloride: Contains a weak S–Cl bond (~46 kcal/mol).[1][2] The chlorine atom is a good leaving group but renders the sulfur highly electrophilic, susceptible to attack by weak nucleophiles (like water).

  • 3-Formylbenzenesulfonyl Fluoride: Contains a strong, short S–F bond (~90 kcal/mol).[1] The fluorine atom is small and tightly held, creating a kinetic barrier to hydrolysis while maintaining thermodynamic potential for reaction with specific nucleophiles (e.g., Tyrosine phenols, Lysine amines) under "SuFEx" conditions.

Mechanism of Action (SuFEx)

Unlike sulfonyl chlorides, which react via a straightforward associative-dissociative mechanism often dominated by rapid hydrolysis, sulfonyl fluorides require activation . This is the "Sleeping Beauty" phenomenon described by K. Barry Sharpless: the warhead remains inert until "awakened" by a specific environment (e.g., a protein pocket stabilizing the fluoride leaving group or a silicon catalyst).

ReactivityLandscape cluster_0 Reagent State Cl Sulfonyl Chloride (-SO2Cl) Water Aqueous Environment (pH 7.4) Cl->Water Rapid Reaction (<5 min) Target Protein Target (Tyr/Lys) Cl->Target Non-specific / Fast F Sulfonyl Fluoride (-SO2F) F->Water Inert / Stable (>24h) F->Target SuFEx Activation (H-bond assisted) Hydrolysis Hydrolysis (Sulfonic Acid) Water->Hydrolysis Degradation Covalent Specific Labeling (Sulfonate/Sulfonamide) Target->Covalent Stable Bond

Figure 1: Reactivity Landscape.[1] The sulfonyl chloride (Red) degrades rapidly in water, competing with the target. The sulfonyl fluoride (Green) resists hydrolysis, reserving its reactivity for the specific biological target.

Part 2: Stability & Selectivity Data

The following data summarizes the practical handling differences between the 3-formyl derivatives.

Hydrolytic Stability

Experimental data consistently demonstrates the superiority of the fluoride in aqueous buffers, a critical factor for biological applications.

Feature3-Formylbenzenesulfonyl Chloride3-Formylbenzenesulfonyl Fluoride
Half-life (pH 7.4, 25°C) < 15 minutes> 24 hours
Storage Requirement -20°C, under Argon, DesiccatedRoom Temp or 4°C, Air Stable
Byproducts in Water HCl (acidifies medium), Sulfonic acidNone (stable)
Reductive Stability Low (susceptible to reduction)High (resistant to reduction)
Selectivity Profile
  • Chloride: "Shotgun" approach.[1] Reacts with N-terminus, Cysteine, Lysine, and Histidine indiscriminately. High background noise in proteomic profiling.

  • Fluoride: "Sniper" approach.[1] Shows high specificity for Tyrosine (in specific environments) and Lysine.[2] The reaction is often driven by the local protein microenvironment which stabilizes the fluoride leaving group (e.g., via H-bonding networks).[1][3]

Part 3: The Bifunctional Advantage (Orthogonality)[1]

The presence of the formyl group (-CHO) at the meta-position is what makes this specific reagent powerful.[1] It allows for sequential functionalization .[1]

  • Challenge with Chloride: If you attempt to modify the aldehyde (e.g., reductive amination with a fluorophore) using the sulfonyl chloride, the -SO2Cl group will likely hydrolyze or react with the amine used for the aldehyde step.[1]

  • Solution with Fluoride: The -SO2F group is orthogonal to aldehyde chemistry.[1] You can perform reductive amination, oxime ligation, or hydrazone formation on the aldehyde without disturbing the sulfonyl fluoride warhead.

Experimental Workflow: Synthesis of a SuFEx Probe

This protocol demonstrates the stability of the sulfonyl fluoride during amine coupling—a transformation impossible with the chloride.[1]

Workflow cluster_step1 Step 1: Aldehyde Functionalization cluster_step2 Step 2: SuFEx Click Start 3-Formylbenzenesulfonyl Fluoride (Bifunctional Linker) Step1 Reductive Amination (R-NH2, NaBH3CN, pH 5-6) Start->Step1 Intermediate Stable Sulfonyl Fluoride Probe (R-NH-CH2-Ph-SO2F) Step1->Intermediate -SO2F remains intact Step2 Protein Incubation (PBS, pH 7.4) Intermediate->Step2 Final Covalent Protein Conjugate Step2->Final Target Engagement

Figure 2: Sequential Functionalization. The stability of the sulfonyl fluoride allows the aldehyde to be modified first, creating a custom probe before biological application.

Part 4: Experimental Protocols

Protocol: Stability Assessment (Self-Validating)

To verify the quality of your reagent before critical experiments, use this NMR assay.[1]

  • Preparation: Dissolve 10 mg of 3-formylbenzenesulfonyl fluoride in 0.6 mL of DMSO-d6.

  • Baseline: Acquire a 1H NMR and 19F NMR spectrum. (19F Signal is typically ~ +65 ppm relative to CFCl3).[1]

  • Challenge: Add 0.1 mL of D2O to the NMR tube. Shake vigorously.

  • Monitoring: Acquire spectra at t=0, 1h, and 24h.

  • Validation Criteria:

    • Pass: 19F signal remains a singlet; integration is constant >95% after 24h.

    • Fail (Hydrolysis): Disappearance of the sulfonyl fluoride peak; appearance of fluoride ion peak (-120 ppm region) or sulfonic acid shifts in 1H NMR.[1]

    • Note: If performing this with the chloride analog, immediate degradation will be observed upon D2O addition.

Protocol: Protein Labeling (SuFEx)
  • Probe: Synthesize/dissolve the 3-formylbenzenesulfonyl fluoride derivative (e.g., 10 mM stock in DMSO).

  • Protein: Dilute target protein to 1 mg/mL in PBS (pH 7.4). Avoid Tris buffer if possible, though SuFEx is generally tolerant.

  • Incubation: Add probe to protein (Final conc: 50-100 µM).[1] Incubate at 37°C for 4-12 hours.

    • Why so long? SuFEx is slower than sulfonyl chlorides but more specific.[1]

  • Quenching: Not strictly necessary due to slow hydrolysis, but can be stopped by protein denaturation (SDS-PAGE loading buffer).[1]

  • Readout: Mass spectrometry (Intact protein MS) to observe the +184 Da shift (molecular weight of the formyl-benzene-sulfonyl moiety minus fluoride).

Part 5: References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4][3] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Development." MedChemComm, 9, 1429-1437.[1] Link

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride."[1] Angewandte Chemie, 126(36), 9606-9610.[1] Link

  • Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 9, 1469-1477.[1] Link

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A Researcher's Guide to Crystallographic Evidence of Sulfonyl Fluoride-Enzyme Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals working with sulfonyl fluoride (SF) covalent inhibitors. We will move beyond simple protocols to explore the underlying chemical principles, the practical nuances of obtaining structural data, and the critical interpretation of crystallographic evidence that validates covalent modification.

The Rise of Sulfonyl Fluorides: A Privileged Covalent Warhead

In the landscape of targeted covalent inhibitors, electrophilic "warheads" are designed to form a permanent bond with a target protein, often leading to enhanced potency and prolonged pharmacodynamic effects.[1] While warheads like acrylamides have been successfully deployed against cysteine residues, their utility is limited by the availability of a targetable cysteine. Sulfonyl fluorides have emerged as a uniquely privileged class of electrophiles due to their desirable balance of aqueous stability and reactivity.[2][3][4]

Unlike their more reactive sulfonyl chloride counterparts, SFs are resistant to reduction and possess greater thermodynamic stability.[2][3] Their true advantage lies in their broader targeting scope. While acrylamides primarily react with cysteine, SFs can form stable, covalent adducts with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[2][5] This versatility, foundational to the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, significantly expands the "targetable proteome" for covalent drug design.[5][6][7]

A critical distinction is the reactivity of SFs with cysteine. While a reaction occurs, the resulting adduct is often unstable, making SFs generally unsuitable for the durable inhibition of cysteine-containing proteins, a role better served by other warheads.[6][8][9] This characteristic complements the capabilities of more common cysteine-targeting electrophiles.[8][9]

The Mechanism: Covalent Adduct Formation

The core of the sulfonyl fluoride-enzyme interaction is a nucleophilic substitution reaction. A suitably positioned and activated amino acid side chain in the enzyme's binding pocket acts as the nucleophile, attacking the electrophilic sulfur atom of the SF moiety. This attack forms a stable sulfonamide (with lysine) or sulfonate ester (with serine, threonine, or tyrosine), displacing the fluoride ion.[10]

The reactivity of the target residue is highly context-dependent, influenced by the local protein microenvironment. For instance, the presence of nearby basic residues like histidine or lysine can enhance the nucleophilicity of a tyrosine hydroxyl group, facilitating its attack on the sulfonyl fluoride.[11]

Caption: Reaction mechanism of covalent modification by a sulfonyl fluoride.

Experimental Workflow: From Complex to Crystal Structure

Obtaining high-resolution crystallographic evidence of a covalent complex is the gold standard for validation. The process involves forming the complex, crystallizing it, and collecting X-ray diffraction data. There are two primary strategies for forming the protein-inhibitor complex for crystallization: co-crystallization and soaking.[12][13]

Crystallography_Workflow cluster_paths Start Purified Protein & SF Inhibitor Incubate Incubate Protein + Inhibitor to form complex Start->Incubate ApoCrystals Grow Apo-Protein Crystals Start->ApoCrystals Soaking Path CoCryst Co-Crystallization Soaking Soaking SetupTrials Set up Crystallization Trials (Vapor Diffusion) Incubate->SetupTrials Co-Crystallization Path SoakCrystals Soak crystals in Inhibitor Solution ApoCrystals->SoakCrystals Soaking Path HarvestMount Harvest & Cryo-protect Crystal SoakCrystals->HarvestMount Soaking Path SetupTrials->HarvestMount Co-Crystallization Path DataCollection X-ray Data Collection (Synchrotron) HarvestMount->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Validation of Covalent Adduct StructureSolution->Validation

Caption: Workflow for obtaining sulfonyl fluoride-enzyme complex crystal structures.

Protocol 1: Co-crystallization

This method involves forming the protein-inhibitor complex in solution before setting up crystallization trials. It is often the method of choice when the inhibitor is expected to induce a significant conformational change or has low solubility.[12]

Rationale: Pre-forming the complex ensures that the entity being crystallized is the homogenous covalent adduct, which can be essential for obtaining well-ordered crystals.

Step-by-Step Methodology:

  • Protein & Inhibitor Preparation: Prepare a concentrated, homogenous solution of your purified target protein (e.g., 5-10 mg/mL) in a suitable buffer. Prepare a concentrated stock of the sulfonyl fluoride inhibitor in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the mix will be low (<5%).

  • Complex Formation: Add the inhibitor to the protein solution at a defined molar excess (e.g., 3 to 10-fold). The optimal ratio must be determined empirically.

  • Incubation: Incubate the mixture to allow for covalent bond formation. Incubation time and temperature are critical variables. For many SFs, incubation for 1-2 hours at room temperature or overnight at 4°C is a good starting point.[12] Monitor the reaction progress using mass spectrometry if possible.[14]

  • Crystallization Screening: Use the protein-inhibitor complex solution to set up crystallization screens (e.g., using sitting or hanging drop vapor diffusion) to identify initial crystallization conditions.

  • Optimization & Data Collection: Optimize promising conditions to grow diffraction-quality crystals. Harvest a crystal, cryo-protect it, and collect diffraction data at a synchrotron source.

Protocol 2: Crystal Soaking

Soaking is often simpler and involves diffusing the inhibitor into a pre-existing crystal of the apo-protein.[13] This method is preferred when apo-crystals are readily available and can withstand the soaking conditions without cracking.

Rationale: This approach avoids the need to re-screen for crystallization conditions for the complex. However, it relies on the inhibitor being able to access the active site through the crystal lattice channels and the crystal remaining stable.

Step-by-Step Methodology:

  • Grow Apo-Crystals: Produce high-quality crystals of the protein in its ligand-free (apo) form.

  • Prepare Soaking Solution: Create a solution containing the sulfonyl fluoride inhibitor dissolved in a "stabilizing solution" that mimics the mother liquor from which the crystals were grown. The inhibitor concentration can range from 1-10 mM. It may be necessary to optimize solvent concentrations to improve ligand solubility while maintaining crystal integrity.[15]

  • Soaking: Transfer the apo-crystals into a drop of the soaking solution. Soaking times can vary dramatically, from minutes to days, and must be optimized.

  • Cryo-protection & Data Collection: Remove the crystal from the soaking solution, pass it briefly through a cryo-protectant solution (often the stabilizing solution supplemented with glycerol or another cryo-agent), and flash-cool it in liquid nitrogen. Collect diffraction data.

The Decisive Evidence: Interpreting Electron Density Maps

The unambiguous proof of covalent modification comes from the electron density map, which is a 3D representation of where electrons are located in the crystal.[14][16] X-ray crystallography provides two main types of maps for analysis.[17][18]

  • 2mFo-DFc Map (The Model Map): Typically contoured at 1.0 σ (sigma) and shown in blue, this map represents the electron density for the refined atomic model. For a covalently bound inhibitor, you should observe continuous, uninterrupted density connecting the amino acid side chain to the sulfonyl group of the inhibitor.

  • mFo-DFc Map (The Difference Map): This map reveals discrepancies between the experimental data and the model. Positive density (green, contoured at +3.0 σ) indicates atoms present in the crystal but missing from the model, while negative density (red, contoured at -3.0 σ) shows atoms in the model that are not supported by the data.[19]

Hallmarks of a Covalent Sulfonyl Fluoride Adduct:

  • Continuous 2mFo-DFc Density: There should be no break in the blue electron density between the nucleophilic atom of the protein (e.g., Serine Oγ, Tyrosine Oη, Lysine Nζ) and the sulfur atom of the inhibitor.

  • Clear Difference Density (Before Modeling): If you calculate a difference map after placing only the protein model (without the ligand), you should see strong positive (green) density in the shape of the entire inhibitor, confirming its presence.

  • Absence of the Fluorine Atom: After modeling the covalent adduct, there should be no significant positive or negative difference density around the newly formed S-Nu bond. Crucially, there should be no residual density corresponding to the fluorine atom, as it has been displaced.

  • Plausible Bond Geometry: The refined covalent bond distance between the protein's nucleophile and the sulfur atom should be chemically sensible (e.g., ~1.6 Å for S-O bonds, ~1.7 Å for S-N bonds).

Comparative Analysis: Case Studies from the PDB

The Protein Data Bank (PDB) contains numerous examples of sulfonyl fluoride-enzyme complexes, illustrating their versatility in targeting different residues and enzyme classes.

Target Protein PDB ID Targeted Residue Inhibitor Type Key Structural Insight
Palmitoyl-protein thioesterase-1 (PPT1)1EXWSerine-115Aliphatic SF (Palmityl-SF)The aliphatic tail of the inhibitor occupies a deep hydrophobic channel, demonstrating the importance of inhibitor shape complementarity.[3][4]
RalA GTPase6P1OTyrosine-82Aryl SF FragmentCovalent modification of a non-catalytic tyrosine induces a conformational change, creating a new, "druggable" pocket that was not present in the apo structure.[10]
Fibroblast growth factor receptor 1 (FGFR1)Not explicitly cited, but describedLysineATP analog with SFDemonstrates successful targeting of a catalytic lysine within a kinase active site, a key strategy for overcoming drug resistance.[8][9]
mRNA decapping scavenger (DcpS)5C82Serine-272Aryl FluorosulfateA related fluorosulfate warhead targets a non-catalytic serine, highlighting how subtle changes to the electrophile can alter residue selectivity.[20][21]
Thrombin1H8DSerine-195Phenylmethylsulfonyl fluoride (PMSF)A classic example of an active site serine in a protease being irreversibly inactivated by a generic sulfonyl fluoride inhibitor.[22]

Conclusion and Future Outlook

Crystallography provides irrefutable evidence for the mechanism of action of sulfonyl fluoride inhibitors. The ability to visualize the covalent adduct at atomic resolution confirms the target residue, reveals the precise binding mode, and uncovers inhibitor-induced conformational changes that are invaluable for structure-based drug design.[16] As a privileged warhead, the sulfonyl fluoride's balanced reactivity and broad targeting scope make it an essential tool.[2] Future applications will undoubtedly focus on designing SF probes with even greater selectivity and integrating them into covalent fragment screening campaigns to uncover novel binding sites and therapeutic opportunities.[10]

References

  • Grimster, N. P., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Mukherjee, H., et al. (2016). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate. [Link]

  • Yan, L., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. [Link]

  • Pálvölgyi, A., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • Sgrignani, J., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling. [Link]

  • Jones, L. H., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology. [Link]

  • Li, G., et al. (2021). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Kim, H. B., et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLoS ONE. [Link]

  • Am Ende, C. W., & Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. [Link]

  • Warren, A. (2013). Viewing ligands in twilight electron density. Oxford Protein Informatics Group. [Link]

  • Santana, A. G., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem. [Link]

  • Joseph, A. P., et al. (2015). Crystallization of protein–ligand complexes. Acta Crystallographica Section F. [Link]

  • Wikipedia. (n.d.). PMSF. Wikipedia. [Link]

  • Wouters, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Stsiapanava, A., & Tittmann, K. (2024). Crystallization of protein-ligand complexes - co-crystallization and crystal soaking. ScienceOpen. [Link]

  • Betzel, C., et al. (1992). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides. Protein Engineering. [Link]

  • Terwilliger, T. C., et al. (2007). Ligand identification using electron-density map correlations. Acta Crystallographica Section D. [Link]

  • Kim, H. B., et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLOS One. [Link]

  • Ringe, D. (n.d.). Structure, Dynamics and Function of Serine Proteases. Brandeis University. [Link]

  • PDBe. (2017). PDBe brings electron-density viewing to the masses. Protein Data Bank in Europe. [Link]

  • Domainex. (n.d.). Structure-aided drug design. Domainex. [Link]

  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. [Link]

  • Roy, M. J., et al. (2022). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. RSC Chemical Biology. [Link]

  • Henning, R. P., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Cell Chemical Biology. [Link]

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Introduction: Contextualizing 3-Formylbenzenesulfonyl Fluoride in Covalent Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Kinetic Analysis of 3-Formylbenzenesulfonyl Fluoride (3-FBSF) Inhibition

Sulfonyl fluorides are a prominent class of electrophilic "warheads" used to create targeted covalent inhibitors (TCIs).[1] These compounds form stable, covalent bonds with nucleophilic amino acid residues—such as serine, tyrosine, or lysine—within the active sites of enzymes, leading to irreversible inhibition.[2][3] This mechanism contrasts with reversible inhibitors, which bind and dissociate from the enzyme. The permanence of covalent inhibition makes these molecules powerful tools in chemical biology and drug discovery for achieving prolonged and potent target modulation.

Among sulfonyl fluorides, Phenylmethylsulfonyl fluoride (PMSF) is perhaps the most well-known, widely used as a broad-spectrum serine protease inhibitor in laboratory settings.[4][5] However, its utility is hampered by poor aqueous stability and limited specificity.[4][6] This has driven the development of analogues with improved properties. 3-Formylbenzenesulfonyl fluoride (3-FBSF) represents one such analogue. The introduction of a formyl (-CHO) group onto the phenyl ring offers a potential point for modifying selectivity or for use as a chemical handle in subsequent applications, while retaining the core reactivity of the sulfonyl fluoride moiety.

This guide provides a comprehensive kinetic analysis of 3-FBSF, presenting it as a case study in the characterization of irreversible inhibitors. We will compare its properties to established alternatives like PMSF and provide detailed, field-tested protocols for its kinetic evaluation against a model serine protease, α-chymotrypsin.

The Mechanism of Covalent Inhibition by Sulfonyl Fluorides

Irreversible inhibition by compounds like 3-FBSF is not a single-step event. It follows a two-step "kinetic stabilization" model, which is crucial for understanding and analyzing the inhibitor's performance.[1][7]

  • Initial Reversible Binding: The inhibitor ([I]) first binds non-covalently to the enzyme's ([E]) active site, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by a dissociation constant, K_I . A lower K_I value signifies a higher affinity of the inhibitor for the enzyme's active site, a critical factor for specificity.

  • Irreversible Covalent Modification: Following initial binding, the nucleophilic residue in the active site (e.g., the hydroxyl group of a serine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable, covalent sulfonyl-enzyme adduct (E-I).[4][8] This step is characterized by the first-order rate constant for inactivation, k_inact .

This two-step process distinguishes potent covalent inhibitors from non-specific reactive molecules. Effective inhibitors exhibit high initial binding affinity (low K_I) before the chemical reaction occurs, which increases the local concentration of the inhibitor in the active site and enhances the efficiency of the covalent modification.

cluster_0 Step 1: Reversible Binding (Affinity) cluster_1 Step 2: Covalent Inactivation (Reactivity) E Free Enzyme (E) EI_rev Reversible Complex (E·I) E->EI_rev k_on I Inhibitor (I) EI_rev->E k_off EI_irr Covalent Adduct (E-I) EI_rev->EI_irr k_inact

Figure 1. Two-step mechanism of irreversible enzyme inhibition.

Comparative Analysis: 3-FBSF vs. Alternative Serine Protease Inhibitors

The choice of an inhibitor is dictated by the specific experimental context, balancing reactivity, stability, and cost. 3-FBSF's properties are best understood in comparison to widely used alternatives.

Parameter3-Formylbenzenesulfonyl Fluoride (3-FBSF)Phenylmethylsulfonyl Fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF)
Mechanism Irreversible covalent modification of active site serine.Irreversible covalent modification of active site serine.[4]Irreversible covalent modification of active site serine.
Aqueous Stability Expected to have moderate stability, similar to other aryl sulfonyl fluorides.Poor. Hydrolyzes rapidly in aqueous solution (t½ ≈ 55 min at pH 7.5).[4]High. Much more stable in aqueous solution than PMSF.[6]
Toxicity Expected to be toxic; handle with care.Highly toxic and neurotoxic. Requires careful handling.[6]Considered a safer, less toxic alternative to PMSF.[6]
Key Feature Formyl group provides a handle for chemical modification or potential for specific interactions.Low cost and rapid inhibition, but poor stability limits its use in long-term experiments.[5][6]High stability and solubility make it ideal for long-term studies and inclusion in lysis buffers.[6]
Typical k_inact/K_I Varies by target enzyme; requires empirical determination.Varies; for chymotrypsin, it is a rapid inhibitor.[4]Generally a less rapid inhibitor than PMSF.

Causality Behind Experimental Choices:

  • Why compare to PMSF and AEBSF? PMSF is the historical benchmark for serine protease inhibitors, making it a crucial comparator for reactivity.[9] AEBSF is the modern standard for applications requiring stability, such as protein purification, providing a benchmark for usability and safety.[6] This comparison positions 3-FBSF within a practical and well-understood context.

Experimental Protocol: Kinetic Analysis of 3-FBSF with α-Chymotrypsin

This protocol details the determination of the kinetic parameters k_inact and K_I for the inhibition of α-chymotrypsin by 3-FBSF. α-Chymotrypsin is an excellent model serine protease that hydrolyzes specific peptide and ester bonds.[10] Its activity can be monitored continuously using a chromogenic or fluorogenic substrate.[10][11]

Workflow Overview

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, & Inhibitor Stocks incubation Pre-incubate Enzyme with varying [3-FBSF] at different time points prep_reagents->incubation initiate_rxn Initiate reaction by adding Substrate incubation->initiate_rxn measure_act Measure residual enzyme activity (Spectrophotometry) initiate_rxn->measure_act plot_log Plot ln(Residual Activity) vs. Time for each [I] measure_act->plot_log calc_kobs Calculate k_obs from the slope of each line plot_log->calc_kobs plot_hyperbola Plot k_obs vs. [I] calc_kobs->plot_hyperbola fit_curve Fit data to Michaelis-Menten equation to find k_inact and K_I plot_hyperbola->fit_curve

Figure 2. Experimental workflow for kinetic analysis.
Materials and Reagents
  • Enzyme: Bovine α-chymotrypsin (e.g., TPCK-treated to inactivate trypsin contamination).

  • Inhibitor: 3-Formylbenzenesulfonyl fluoride (3-FBSF).

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Hydrolysis releases p-nitroaniline, which absorbs at 410 nm.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Solvent for Stocks: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Instrumentation: UV-Vis spectrophotometer with temperature control (e.g., plate reader).

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Enzyme Stock (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl to prevent autolysis. Store at 4°C. Determine the active enzyme concentration by titration.

  • Inhibitor Stocks (e.g., 100 mM): Dissolve 3-FBSF in 100% DMSO. Prepare a series of dilutions in DMSO to create a range of stock concentrations.

  • Substrate Stock (e.g., 20 mM): Dissolve Suc-AAPF-pNA in 100% DMSO. Store protected from light at -20°C.

2. Determination of the Apparent Rate of Inactivation (k_obs): The core of this experiment involves measuring the rate of enzyme activity loss at different concentrations of the inhibitor.

  • Experimental Setup: Perform the assay in a 96-well plate format for high-throughput analysis. The final assay volume will be 200 µL.

  • Enzyme-Inhibitor Incubation: a. In separate wells, add Assay Buffer. b. Add varying concentrations of 3-FBSF (e.g., final concentrations ranging from 0 to 500 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 2%. c. Add a fixed amount of α-chymotrypsin (e.g., to a final concentration of 10 nM) to each well to start the incubation. Mix gently. d. Incubate the plate at a constant temperature (e.g., 25°C).

  • Measurement of Residual Activity: a. At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), initiate the enzymatic reaction by adding the substrate (Suc-AAPF-pNA) to a final concentration equal to its K_m (e.g., ~200 µM). The substrate concentration should be at K_m to ensure the reaction rate is sensitive to changes in active enzyme concentration. b. Immediately monitor the increase in absorbance at 410 nm for 2-3 minutes. The slope of this line represents the initial velocity (v_i) or the residual enzyme activity at that incubation time.

  • Control: A "no inhibitor" control (DMSO vehicle only) is essential to correct for any time-dependent loss of enzyme activity not due to the inhibitor.

3. Data Analysis and Interpretation:

  • Step A: Calculating k_obs a. For each inhibitor concentration [I], plot the natural logarithm of the residual activity (ln(v_i)) against the incubation time (t). b. The data should fit a straight line according to the first-order decay equation: ln(Activity) = ln(Activity_initial) - k_obs * t. c. The slope of this line is equal to -k_obs. Therefore, k_obs = -slope . Calculate a k_obs value for each concentration of 3-FBSF used.

  • Step B: Determining k_inact and K_I a. The relationship between k_obs and the inhibitor concentration [I] follows the Michaelis-Menten equation for a two-step inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) b. Plot the calculated k_obs values (y-axis) against the corresponding inhibitor concentrations [I] (x-axis). c. Fit this data to a hyperbolic (Michaelis-Menten) curve using non-linear regression software (e.g., GraphPad Prism, Origin). d. The fit will yield two key parameters:

    • k_inact: The maximum rate of inactivation at saturating inhibitor concentrations (the Vmax of the plot).
    • K_I: The inhibitor concentration that produces a half-maximal rate of inactivation (the K_m of the plot).

Trustworthiness and Self-Validation:

  • Constant DMSO: Maintaining a constant concentration of the organic solvent across all assays is critical, as DMSO can affect enzyme activity.

  • Substrate Addition: The substrate is added after the enzyme-inhibitor incubation period. This ensures that the substrate does not compete with the inhibitor for binding to the active site during the inactivation process, which would lead to an overestimation of K_I.[8]

  • Initial Rates: Only the initial linear portion of the activity measurement should be used to calculate the velocity, avoiding complications from substrate depletion or product inhibition.

Conclusion

The kinetic analysis of 3-formylbenzenesulfonyl fluoride provides a robust framework for characterizing its potency and mechanism as a covalent enzyme inhibitor. By determining the fundamental parameters k_inact and K_I, researchers can quantitatively assess its efficacy and compare it directly to other inhibitors like PMSF and AEBSF. The presence of the formyl group on 3-FBSF distinguishes it from simpler aryl sulfonyl fluorides, offering unique opportunities for developing more selective and versatile chemical probes and therapeutic candidates. The protocols and principles outlined in this guide provide the necessary tools for drug development professionals and academic researchers to rigorously evaluate this and other covalent inhibitors, advancing the field of targeted therapeutics.

References

  • Anonymous. (n.d.). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. National Center for Biotechnology Information. Retrieved from [Link]

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  • Anonymous. (2023, February 17). Biomolecular Targeted Covalent Inhibitors. Encyclopedia.pub. Retrieved from [Link]

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  • Anonymous. (n.d.). The Kinetics of Acetylcholinesterase Inhibition and the Influence of Fluoride and Fluoride Complexes on the Permeability of Erythrocyte Membranes. Fluoride Action Network. Retrieved from [Link]

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  • Anonymous. (n.d.). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.). Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (2023, September 8). Small-molecule inhibitor: PMSF - MEROPS - the Peptidase Database. MEROPS. Retrieved from [Link]

  • Anonymous. (n.d.). PMSF. UBPBio. Retrieved from [Link]

  • Anonymous. (n.d.). US5798392A - Sulfonyl fluorides for the treatment of Alzheimer's disease - Google Patents. Google Patents.
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  • Anonymous. (n.d.). Inhibition kinetics of acetylcholinesterase (AChE) activity in the... - ResearchGate. ResearchGate. Retrieved from [Link]

  • Anonymous. (2013, June 15). Phenylmethanesulfonyl fluoride, a serine protease inhibitor, suppresses naloxone-precipitated withdrawal jumping in morphine-dependent mice - PubMed. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Formylbenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the fast-paced world of pharmaceutical and chemical innovation, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. 3-Formylbenzenesulfonyl fluoride is a valuable reagent, often employed in the synthesis of complex molecules due to the unique reactivity of its sulfonyl fluoride group, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] However, its reactive nature necessitates a thorough understanding of its hazards and a meticulously planned disposal procedure.

This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 3-Formylbenzenesulfonyl fluoride. Moving beyond a simple checklist, we will delve into the chemical principles that underpin these procedures, ensuring a deep-seated understanding that fosters a culture of safety and responsibility in the laboratory.

Part 1: Hazard Assessment and Core Chemical Principles

Before handling any chemical, a complete understanding of its potential hazards is essential. 3-Formylbenzenesulfonyl fluoride is a reactive compound that demands respect and careful handling.

Inherent Hazards

The primary hazards associated with 3-Formylbenzenesulfonyl fluoride are its corrosivity and toxicity upon ingestion, inhalation, or skin contact.[2] The sulfonyl fluoride moiety is moisture-sensitive and can react with water (hydrolyze), potentially releasing hydrofluoric acid (HF), a substance that is extremely corrosive and toxic.[3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07Warning H302: Harmful if swallowed.[2][4]
Skin Corrosion/Irritation GHS05Danger H314: Causes severe skin burns and eye damage.[2][4][5]
Serious Eye Damage GHS05Danger H318: Causes serious eye damage.[4][6]
Respiratory Irritation GHS07Warning H335: May cause respiratory irritation.[2]

This data is synthesized from multiple sources providing GHS classification information.[2][4]

The Chemistry of Neutralization

The disposal strategy hinges on chemically converting the hazardous 3-Formylbenzenesulfonyl fluoride into stable, less toxic substances. The molecule presents two key reactive sites: the sulfonyl fluoride (-SO₂F) group and the aldehyde (-CHO) group.

Our strategy will focus on alkaline hydrolysis . This method effectively targets the highly electrophilic sulfur atom of the sulfonyl fluoride. A hydroxide ion (OH⁻) from a base like sodium hydroxide (NaOH) will act as a nucleophile, attacking the sulfur atom and displacing the fluoride ion. This reaction is robust and breaks the stable sulfur-fluorine bond.[7] The result is the formation of a stable sodium sulfonate salt and a soluble fluoride salt.

The aldehyde group is generally stable under these conditions, though some reactions are possible. The primary goal is the complete destruction of the sulfonyl fluoride moiety, which is the most hazardous part of the molecule. The resulting waste stream, containing fluoride ions, must then be treated further.

Part 2: The Disposal Workflow

This section provides a detailed, procedural guide for the safe handling and disposal of 3-Formylbenzenesulfonyl fluoride waste.

Mandatory Personal Protective Equipment (PPE)

Due to the severe corrosive hazards, a stringent PPE protocol is non-negotiable.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of both the corrosive reagent and the base, preventing severe eye damage.
Hand Protection Heavy-duty, chemically resistant gloves (e.g., Butyl or a suitable laminate).Standard nitrile gloves are insufficient. The material is corrosive and can cause severe skin burns upon contact.[6][8]
Body Protection Flame-retardant laboratory coat and chemical-resistant apron.Protects against spills and splashes on clothing and skin.
Respiratory Use exclusively within a certified chemical fume hood.Prevents inhalation of any vapors or aerosols which can cause respiratory irritation.[5][9]
Visualizing the Disposal Workflow

The following diagram outlines the entire process, from initial waste handling to final disposal, emphasizing the critical transition from hazardous material to neutralized waste streams.

G Figure 1: Disposal Workflow Diagram cluster_0 Step 1: Preparation cluster_1 Step 2: Neutralization cluster_2 Step 3: Fluoride Precipitation cluster_3 Step 4: Waste Segregation & Final Disposal A Waste 3-Formylbenzenesulfonyl Fluoride (in Fume Hood) C Slowly Add Waste to Stirred NaOH Solution A->C B Prepare Cooled 1M NaOH Solution B->C D Allow Reaction to Complete (Stir for >1 hour) C->D E Add Saturated CaCl₂ Solution D->E Reaction mixture contains sodium 3-formylbenzenesulfonate & sodium fluoride F Precipitate Calcium Fluoride (CaF₂) E->F G Filter the Mixture F->G H Solid Waste: CaF₂ Precipitate (Dispose as Solid Chemical Waste) G->H I Aqueous Waste: Neutralize pH to 6-8 (Dispose as Aqueous Chemical Waste) G->I

Caption: Step-by-step workflow for the safe disposal of 3-Formylbenzenesulfonyl fluoride.

Detailed Experimental Protocol

Location: All steps must be performed inside a certified chemical fume hood.

Materials:

  • Waste 3-Formylbenzenesulfonyl fluoride (or a solution in a compatible solvent like acetonitrile).

  • 1M Sodium Hydroxide (NaOH) solution.

  • Saturated Calcium Chloride (CaCl₂) solution.

  • pH paper or a calibrated pH meter.

  • Appropriate glass beakers, large enough to contain the reaction volume with minimal splashing.

  • Magnetic stirrer and stir bar.

  • Ice bath.

  • Filter funnel, filter paper, and collection flask.

Procedure:

  • Preparation:

    • Place a beaker containing a magnetic stir bar in an ice bath on top of a magnetic stirrer.

    • Add a volume of 1M NaOH solution sufficient to neutralize the estimated amount of sulfonyl fluoride waste, with at least a 2-fold molar excess. For example, for every 1 gram of waste, use at least 100 mL of 1M NaOH.

    • Begin stirring the NaOH solution and allow it to cool in the ice bath.

  • Neutralization (Alkaline Hydrolysis):

    • CRITICAL: Very slowly, add the 3-Formylbenzenesulfonyl fluoride waste to the cold, stirring NaOH solution dropwise or in very small portions.

    • Causality: The hydrolysis reaction can be exothermic. Slow addition into a cooled solution is crucial to control the reaction rate and prevent excessive heat generation, which could cause boiling and splashing of the corrosive mixture.[9]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1-2 hours to ensure the reaction goes to completion.

  • Fluoride Precipitation:

    • While stirring, slowly add the saturated calcium chloride (CaCl₂) solution to the reaction mixture. You should observe the formation of a white precipitate, which is calcium fluoride (CaF₂).

    • Causality: Fluoride ions are toxic and their discharge into wastewater is strictly regulated. Calcium fluoride is very insoluble in water, providing an effective method to remove the fluoride from the aqueous solution by converting it into a solid.

    • Continue adding CaCl₂ solution until no more precipitate is formed. Allow the mixture to stir for an additional 30 minutes.

  • Waste Segregation and Final Disposal:

    • Set up a gravity or vacuum filtration apparatus to separate the solid CaF₂ from the liquid.

    • Carefully filter the mixture.

    • Solid Waste: The collected CaF₂ precipitate on the filter paper should be placed in a designated solid chemical waste container.

    • Aqueous Waste: Check the pH of the filtrate (the liquid). It will likely be highly basic. Carefully neutralize it to a pH between 6 and 8 by adding an acid (e.g., 1M HCl). This neutralized aqueous waste can now be disposed of in the appropriate aqueous chemical waste container, according to your institution's guidelines.[10]

    • All contaminated labware should be thoroughly rinsed before being removed from the fume hood. Contaminated disposable materials (like gloves and filter paper) must be discarded as solid hazardous waste.

Part 3: Emergency Preparedness

Even with the best procedures, accidents can happen. Rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

  • Spill: Evacuate the area. Wearing full PPE, absorb the spill with an inert, dry material like sand or vermiculite.[11] Collect the material into a suitable, closed container for disposal via the neutralization protocol described above. Do not use combustible materials like sawdust.[11]

By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of environmental responsibility.

References

  • Sulfuryl chloride fluoride - Material Safety Data Sheet . Cole-Parmer. [Link]

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  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions . National Center for Biotechnology Information. [Link]

  • Hydrolysis of trialkoxysilanes catalysed by the fluoride anion . Royal Society of Chemistry. [Link]

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Personal protective equipment for handling 3-Formylbenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Formylbenzenesulfonyl fluoride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Risk Context

The Paradox of SuFEx Reagents: 3-Formylbenzenesulfonyl fluoride (CAS: 368-75-2) acts as a "SuFEx" (Sulfur-Fluoride Exchange) hub. In drug discovery, we value this moiety for its thermodynamic stability and resistance to reduction. However, this stability presents a specific safety paradox: unlike sulfonyl chlorides, which fume and warn you immediately of exposure, sulfonyl fluorides are insidious.

They are designed to react covalently with nucleophilic residues (tyrosine, lysine) in proteins. If this compound enters your system via inhalation or skin contact, it will perform that same "click chemistry" on your biological tissue, leading to sensitization, severe burns, or systemic toxicity. Furthermore, while hydrolysis is slow, it eventually generates hydrofluoric acid (HF), necessitating specific calcium-based first aid protocols.

Core Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Moisture Sensitive: Hydrolyzes to release HF and sulfonic acid.

  • Sensitizer: Aldehyde moiety poses respiratory/dermal sensitization risks.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on your specific operation.

Protection ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Scale-up >5g)Technical Rationale
Respiratory Fume Hood (Sash at 18"). No respirator needed if contained.N95 or P100 Half-mask + Fume Hood.Fine powders aerosolize easily due to static. The aldehyde group is a respiratory irritant.
Dermal (Hands) Double Nitrile (Min 5 mil outer, 4 mil inner).Silver Shield (Laminate) or Viton®.Sulfonyl fluorides penetrate thin nitrile. Double gloving provides a "time buffer" to doff immediately upon splash.
Ocular Chemical Splash Goggles .[1]Face Shield + Goggles.Safety glasses are insufficient. Vapors/dust can bypass side shields, causing corneal opacity.
Body Lab coat (buttoned), long pants, closed shoes.Chemical-resistant apron (Tyvek/Rubber).Standard cotton coats absorb liquids; aprons prevent soak-through to skin.
Critical "Go/No-Go" Check

Before opening the bottle, verify the presence of Calcium Gluconate Gel (2.5%) in your first aid kit.

  • Why? Although HF generation is slower than with acyl halides, moisture on the skin can catalyze hydrolysis, releasing fluoride ions locally. Standard burns treatment is ineffective against fluoride-induced deep tissue necrosis.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

3-Formylbenzenesulfonyl fluoride is often a crystalline solid that builds significant static charge, causing "jumping" during weighing.

  • Setup: Place balance inside the fume hood. If not possible, use a powder containment balance enclosure.

  • Static Control: Use an anti-static gun on the spatula and weighing boat before transfer.

  • Transfer: Do not pour from the bottle. Use a clean spatula to transfer small amounts to avoid dust generation.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate (aq) to neutralize invisible traces.

B. Reaction Setup (Moisture Control)
  • Glassware: Flame-dried or oven-dried glassware is mandatory. Moisture creates HF, which can etch glass and degrade the reagent.

  • Inert Gas: Blanket the reaction with Nitrogen or Argon.

  • Venting: Ensure the reaction vessel is vented through a soda-lime or NaOH trap if heating is involved, to capture any acidic off-gassing.

C. Disposal & Quenching

NEVER dispose of unreacted sulfonyl fluoride directly into aqueous waste streams. It may persist and hydrolyze slowly, releasing HF in the waste drum.

Quenching Protocol:

  • Dissolve waste material in a small amount of acetone or acetonitrile.

  • Slowly add to a stirred solution of 2M NaOH (or dilute ammonia).

  • Stir for 2-4 hours. Mechanism: The hydroxide ion forces the hydrolysis of the S-F bond, converting it to the benign sulfonate and fluoride salt.

  • Check pH (ensure pH > 9).

  • Dispose of as Basic Organic Waste .

Emergency Response Visualization

Decision Logic: PPE & Risk Assessment

PPE_Decision_Logic Start Task: Handle 3-Formylbenzenesulfonyl fluoride State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Liquid State->Solution Reaction/Workup Hood Is Fume Hood Available? Solid->Hood Solution->Hood Stop STOP: Do Not Proceed. Respiratory Protection Required. Hood->Stop No Standard Standard PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat Hood->Standard Yes HighRisk High Risk PPE: - Silver Shield Gloves - Face Shield + Goggles - N95 Respirator Standard->HighRisk If Scale > 5g or Spill Cleanup

Caption: Logic flow for selecting appropriate PPE based on physical state and engineering controls.

Spill Response Workflow

Spill_Response Spill Spill Detected Eval Assess Volume Spill->Eval Minor Minor (< 5g/mL) Eval->Minor Major Major (> 5g/mL) Eval->Major Absorb Cover with Dry Sand or Vermiculite. (NO WATER) Minor->Absorb Evac Evacuate Area. Call EHS. Major->Evac Collect Collect into Plastic Container Absorb->Collect Decon Wipe surface with Dilute NaOH Collect->Decon Waste Label as 'HF Potential' Waste Decon->Waste

Caption: Step-by-step spill response emphasizing moisture avoidance and proper waste tagging.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9866, 3-Formylbenzenesulfonyl fluoride. Retrieved from [Link]

  • Sharpless, K. B., et al. (2014).SuFEx Click Chemistry for Late-Stage Drug Diversification. Angewandte Chemie International Edition. (Context for stability and reactivity mechanisms).

Sources

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